Lys(CO-C3-p-I-Ph)-O-tBu
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H31IN2O3 |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-6-[4-(4-iodophenyl)butanoylamino]hexanoate |
InChI |
InChI=1S/C20H31IN2O3/c1-20(2,3)26-19(25)17(22)8-4-5-14-23-18(24)9-6-7-15-10-12-16(21)13-11-15/h10-13,17H,4-9,14,22H2,1-3H3,(H,23,24)/t17-/m0/s1 |
InChI Key |
BTKQPZFZKRZXTN-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCNC(=O)CCCC1=CC=C(C=C1)I)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)CCCC1=CC=C(C=C1)I)N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Lys(CO-C3-p-I-Ph)-O-tBu: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lys(CO-C3-p-I-Ph)-O-tBu is a critical component in the advancement of targeted radionuclide therapies, functioning as a pharmacokinetic (PK) modifier. It is not a standalone therapeutic agent but is incorporated into the structure of Prostate-Specific Membrane Antigen (PSMA)-targeting radioligands to enhance their clinical efficacy. The primary mechanism of action of this compound is to reversibly bind to serum albumin, thereby extending the plasma half-life of the attached radiopharmaceutical. This extended circulation time leads to increased accumulation of the therapeutic agent in tumor tissues that express PSMA, while also favorably altering the biodistribution to reduce uptake in non-target organs such as the salivary glands. This guide provides a detailed examination of its mechanism, the supporting preclinical data, and the experimental protocols utilized in its evaluation.
Core Mechanism of Action: Albumin Binding and Pharmacokinetic Modification
The chemical entity this compound, which contains a 4-(p-iodophenyl)butyric acid (IPBA) moiety, is a well-characterized albumin binder.[1] When conjugated to a PSMA-targeting small molecule, it imparts the ability to non-covalently bind to albumin, the most abundant protein in blood plasma. This interaction effectively increases the molecular size of the radioligand, preventing its rapid renal clearance and prolonging its circulation time.[2][3]
The key consequences of this mechanism are:
-
Increased Plasma Residence Time: By binding to albumin, the radioligand's half-life in the bloodstream is significantly extended.[2][4]
-
Enhanced Tumor Accumulation: The prolonged circulation allows for a greater number of radioligand molecules to reach and bind to PSMA-expressing tumor cells, leading to a higher and more sustained tumor uptake.[2][4]
-
Improved Therapeutic Index: The modified pharmacokinetics can lead to a more favorable biodistribution, with preclinical studies showing reduced uptake in organs like the salivary glands, a common site of dose-limiting toxicity for PSMA-targeted therapies.[4][5]
This overall mechanism is a critical strategy to improve the therapeutic window of PSMA-targeted radioligand therapies, aiming to maximize the radiation dose delivered to tumors while minimizing it to healthy tissues.[2]
Signaling Pathways in PSMA-Targeted Therapy
While this compound is a pharmacokinetic modifier and does not have a direct signaling role, the PSMA-targeting radioligands it is attached to initiate downstream effects upon binding to and being internalized by prostate cancer cells. PSMA expression has been linked to the activation of key oncogenic signaling pathways.
PSMA's enzymatic activity can modulate the PI3K-AKT-mTOR pathway, a central driver of tumor growth and survival in prostate cancer.[6][7] Specifically, PSMA can redirect signaling from the MAPK pathway to the PI3K-AKT pathway.[7][8] The ultimate therapeutic effect of the radioligands modified with this compound is the delivery of a radioactive payload (e.g., Actinium-225 or Lutetium-177) to the tumor cells.[2][9] This localized radiation induces DNA damage, leading to cell cycle arrest and apoptosis of the cancer cells.[3][9]
Quantitative Data Presentation
The following tables summarize the preclinical data for radioligands incorporating albumin-binding moieties similar to this compound.
Table 1: In Vitro Properties of Albumin-Binding PSMA Radioligands
| Compound | PSMA Affinity (IC50, nM) | Albumin Affinity | Reference |
| RPS-072 | ≤ 10 | High | [2][10] |
| 225Ac-PSMA-Trillium (BAY 3563254) | Kd: 4.88 x 10⁻¹¹ M | High | [4][11] |
Table 2: In Vivo Biodistribution Data of 225Ac-PSMA-Trillium in LNCaP Tumor-Bearing Mice
| Time Point | Blood (%ID/g) | Tumor (%ID/g) | Reference |
| 24 hours | ~5% | - | [4][11] |
| 5-7 days | - | ~20% (peak) | [4][11] |
%ID/g = percentage of injected dose per gram of tissue
Table 3: Therapeutic Efficacy of 225Ac-PSMA-Trillium in Preclinical Models
| Model | Treatment Dose | Outcome | Reference |
| LNCaP | 150 kBq/kg and 300 kBq/kg (single dose) | Dose-dependent tumor growth inhibition; increased time to reach 400 mm³ by 35 days (300 kBq/kg group) | [1] |
| KuCaP-1 PDX | 250 kBq/kg (single dose) | Strong tumor growth inhibition over 35 days | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in the evaluation of albumin-binding radioligands.
In Vitro Albumin Binding Assay (Fluorescence Displacement Method)
This assay determines the binding affinity of a compound to albumin by measuring the displacement of a fluorescent probe.
Protocol:
-
Reagent Preparation: Prepare a working solution of Human Serum Albumin (HSA) in a suitable buffer (e.g., PBS). Prepare a working solution of a fluorescent probe known to bind to albumin (e.g., HSA Blue™ S2).[12][13]
-
Plate Setup: In a 96-well plate, add the HSA working solution to each well. Then, add the fluorescent probe working solution to each well.
-
Compound Addition: Add the test compound, conjugated with the albumin binder, to the wells in a series of dilutions. Include control wells with no test compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.[13]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.[12]
-
Data Analysis: The binding of the test compound to albumin will displace the fluorescent probe, leading to a decrease in fluorescence. Plot the fluorescence intensity against the compound concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).
In Vivo Biodistribution Studies in Tumor-Bearing Mice
These studies are essential to determine the uptake, distribution, and clearance of a radiolabeled compound in a living organism.
Protocol:
-
Animal Model: Use an appropriate animal model, such as immunodeficient mice bearing human prostate cancer xenografts (e.g., LNCaP cells).[14][15]
-
Radiolabeling: Radiolabel the PSMA-targeting compound, which includes the this compound moiety, with a suitable radionuclide (e.g., ¹⁷⁷Lu or ²²⁵Ac).
-
Administration: Inject a known amount of the radiolabeled compound into the mice, typically via the tail vein.[4]
-
Time Points: At designated time points post-injection (e.g., 1, 4, 24, 48, 96 hours), euthanize a cohort of mice.[14]
-
Tissue Collection: Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, etc.) and the tumor.
-
Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This allows for the quantitative assessment of the compound's distribution and clearance profile.[14]
Conclusion
This compound serves as a powerful tool in the design of next-generation PSMA-targeted radioligands. Its mechanism of action, centered on enhancing albumin binding, directly addresses the pharmacokinetic challenges of small-molecule radiopharmaceuticals. The resulting prolonged plasma half-life and increased tumor uptake, as demonstrated in preclinical studies, hold the promise of improving therapeutic outcomes for patients with prostate cancer. The continued development and optimization of such pharmacokinetic modifiers are pivotal for advancing the field of targeted radionuclide therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Resistance to Prostate-Specific Membrane Antigen–Targeted Radioligand Therapy in a Mouse Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. osti.gov [osti.gov]
- 5. BAY 3563254 / Bayer [delta.larvol.com]
- 6. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. urotoday.com [urotoday.com]
- 9. Precision strikes: PSMA-targeted radionuclide therapy in prostate cancer – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Albumin-Binding PSMA Ligands: Implications for Expanding the Therapeutic Window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Stephen DiMagno | Department of Chemistry [stonybrook.edu]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Role of Iodinated Phenyl-Urea-Lysine Moieties in PSMA Ligand Development
Abstract
Prostate-Specific Membrane Antigen (PSMA) has emerged as a premier target for the diagnosis and treatment of prostate cancer. Small-molecule inhibitors that bind to the enzymatic active site of PSMA have been successfully developed as vectors for delivering diagnostic radionuclides (e.g., ⁶⁸Ga, ¹⁸F, ¹²³I) and therapeutic radionuclides (e.g., ¹⁷⁷Lu, ¹³¹I). A key structural motif in many of these ligands is the glutamate-urea-lysine (Glu-urea-Lys) scaffold. This technical guide focuses on a specific, yet pivotal, component used in the synthesis of these ligands: a lysine (B10760008) derivative functionalized with an iodinated phenyl group and protected with a tert-butyl ester, represented by the shorthand Lys(CO-C3-p-I-Ph)-O-tBu. We will explore its role as a critical synthetic intermediate, its impact on ligand binding and pharmacokinetics, and its utility in creating potent theranostic agents for prostate cancer.
Introduction: The PSMA Target and Ligand Strategy
Prostate-Specific Membrane Antigen (PSMA), a type II transmembrane glycoprotein, is overexpressed in the majority of prostate cancers, with expression levels correlating with tumor aggressiveness, metastasis, and recurrence.[1][2] Its enzymatic active site, which faces the extracellular space, is an ideal target for small-molecule inhibitors. The most successful class of these inhibitors is based on the glutamate-urea-lysine (KuE) pharmacophore, which effectively mimics the natural substrate of PSMA, N-acetyl-L-aspartyl-L-glutamate (NAAG).[1][2][3]
These ligands are bifunctional: one end contains the KuE motif that docks into the PSMA active site, while the other end is attached to a linker that can be conjugated with a chelator for radiometals or a prosthetic group for radiohalogens.[4][5][6] The structure of the linker significantly influences the ligand's binding affinity, internalization rate, biodistribution, and clearance profile.[5][7]
Deconstructing the Core Moiety: this compound
The nomenclature "this compound" is not standard but describes a key synthetic precursor for a class of highly potent, iodinated PSMA ligands. Let's break down its components:
-
Lys: Refers to a Lysine residue, which forms part of the core urea-based binding motif.[3]
-
CO-C3-p-I-Ph: This describes the linker and functional group attached to the epsilon-amine of the lysine. It consists of a carbonyl (CO) group, part of a urea (B33335) or amide linkage, connected to a para-iodophenyl (p-I-Ph) group. The "C3" likely refers to a portion of the lysine side chain.
-
O-tBu: Represents a tert-butyl ester , a common protecting group for the carboxylic acid of the lysine during chemical synthesis.[8][]
This structure is a foundational component for well-known iodinated PSMA inhibitors such as MIP-1095 .[8][10][11] In its final, active form, MIP-1095 is (S)-2-(3-((S)-1-carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid. The precursor described contains the key elements: the lysine core, the para-iodophenyl urea group for PSMA binding and radioiodination, and tert-butyl esters for protection during synthesis.[8][12]
Role in PSMA Ligand Development
The iodinated phenyl-urea-lysine moiety serves three primary functions in the development of PSMA-targeted agents:
-
High-Affinity Binding: The urea-based structure is fundamental for high-affinity binding to the S1 binding pocket of PSMA. The iodophenyl group can further enhance this affinity by interacting with a hydrophobic accessory pocket on the enzyme surface.[7][13]
-
Versatile Radiohalogenation Site: The phenyl ring provides a stable site for the introduction of iodine radioisotopes (¹²³I, ¹²⁴I, ¹³¹I).[14] This is typically achieved via an iododestannylation reaction on a tributyltin or trimethyltin (B158744) precursor, allowing for efficient and high-yield radiolabeling at a late stage of the synthesis.[8][15][16] This versatility enables the creation of agents for:
-
Modulation of Pharmacokinetics: The linker's properties, including the presence of the iodophenyl group, influence the ligand's lipophilicity, which in turn affects its biodistribution, clearance pathway, and non-target tissue uptake.[5][13]
Quantitative Data Summary
The binding affinity and biological activity of PSMA ligands are critical metrics for their development. The data below is compiled for MIP-1095 and related compounds, which are directly synthesized from precursors like the one described.
| Compound/Ligand | Metric | Value | Cell Line | Notes | Reference |
| MIP-1095 | IC₅₀ | 1-13 nM | LNCaP | High binding affinity is crucial for effective targeting. | [13] |
| [¹³¹I]I-MIP-1095 | Competitive Binding | - | LNCaP | Used as a competitive radioligand in assays for new compounds. | [17] |
| [¹²⁵I]23b (analogue) | IC₅₀ | ~1-13 nM | LNCaP | A newer analogue showing comparable high affinity. | [13] |
| EuKfSA (analogue) | IC₅₀ | 2.3 nM | LNCaP | Demonstrates the high affinity achievable with urea-based cores. | [18] |
| Re-IDA-EuKfG (analogue) | IC₅₀ | 3.0 nM | LNCaP | Compared favorably to Ga-PSMA-11 (10.6 nM) in the same study. | [18] |
Biodistribution Data for [¹²⁴I]I-MIP-1095 (Dosimetry Estimates for ¹³¹I)
| Organ | Absorbed Dose (mSv/MBq) | Notes | Reference |
| Salivary Glands | 3.8 | High uptake is a known characteristic of many PSMA ligands. | [10] |
| Liver | 1.7 | Represents a key clearance organ. | [10] |
| Kidneys | 1.4 | Primary route of excretion for small-molecule ligands. | [10] |
| Red Marrow | 0.37 | Critical value for determining dose-limiting toxicity in therapy. | [10] |
| Tumor Lesions | Upwards of 300 Gy (estimated) | Demonstrates highly effective tumor-targeted radiation delivery. | [10] |
Key Experimental Protocols
Synthesis and Radiolabeling of [¹²³I]I-MIP-1095
This protocol is a generalized representation based on established iododestannylation methods.
Objective: To synthesize the active radiolabeled compound from its tri-t-butyl ester, trimethyltin precursor.
Methodology:
-
Precursor Preparation: The synthesis starts with the tri-tert-butyl ester of Lys-Urea-Glu, which is then reacted with a precursor containing the 4-(trimethylstannyl)phenyl group to form the complete, protected ligand.
-
Radioiodination:
-
The trimethyltin MIP-1095 tri-t-butyl ester precursor is dissolved in an appropriate solvent.
-
Na¹²³I is added, followed by an oxidizing agent (e.g., Chloramine-T or peracetic acid) to facilitate electrophilic substitution.[8][15]
-
The reaction is allowed to proceed for 5-10 minutes at room temperature. The optimal pH is typically acidic (pH 1-2).[8]
-
-
Deprotection:
-
Purification:
-
The crude product is purified using solid-phase extraction (SPE), typically with a C18 cartridge, to remove inorganic salts and unreacted tin precursor.[8]
-
A second purification step, often involving high-performance liquid chromatography (HPLC), is used to separate the desired [¹²³I]I-MIP-1095 from non-iodinated analogues.[8]
-
-
Quality Control: The final product's radiochemical purity (RCP) and specific activity (SA) are determined by HPLC.[8]
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC₅₀) of a new, non-radiolabeled PSMA ligand by measuring its ability to compete with a known radioligand (e.g., [¹²⁵I]I-MIP-1095).[17][19]
Methodology:
-
Cell Culture: PSMA-positive human prostate cancer cells (e.g., LNCaP) are cultured and seeded into a 96-well plate at a density of 1-2 x 10⁵ cells per well and allowed to attach overnight.[19]
-
Ligand Preparation:
-
A fixed, low concentration of the radioligand ([¹²⁵I]I-MIP-1095) is prepared in an assay buffer.
-
Serial dilutions of the unlabeled competitor ligand are prepared over a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).[19]
-
-
Assay Setup (in triplicate):
-
Total Binding: Wells containing cells, buffer, and only the radioligand.
-
Non-specific Binding (NSB): Wells containing cells, buffer, the radioligand, and a high concentration of a known unlabeled inhibitor (e.g., 2-PMPA) to saturate all specific binding sites.
-
Competitor Wells: Wells containing cells, buffer, the radioligand, and each concentration of the competitor ligand.
-
-
Incubation: The plate is incubated (e.g., 1 hour at 4°C) to allow the ligands to bind to the PSMA receptors on the cells.
-
Washing & Lysis: The cells are washed with ice-cold buffer to remove unbound ligands. A lysis buffer is then added to solubilize the cells and release the bound radioligand.
-
Counting: The radioactivity in the lysate from each well is measured using a gamma counter.
-
Data Analysis:
-
Specific binding is calculated: Total Binding - Non-specific Binding.
-
The percentage of specific binding is plotted against the log concentration of the competitor ligand.
-
A sigmoidal curve is fitted to the data to determine the IC₅₀ value—the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand.
-
Mechanism of Action: Binding and Internalization
Upon systemic administration, PSMA-targeted ligands circulate and bind with high specificity to PSMA expressed on the surface of prostate cancer cells. This binding event triggers a crucial cellular process for both imaging and therapy.
-
Binding: The ligand's Glu-urea-Lys motif docks into the PSMA active site.
-
Internalization: The PSMA-ligand complex is internalized into the cell via clathrin-mediated endocytosis.[20][21] This process is vital as it traps the radionuclide inside the cancer cell.
-
Intracellular Trafficking: Once inside, the endocytic vesicle containing the complex moves through the endosomal pathway. Some PSMA is recycled back to the cell surface, allowing for repeated ligand binding, while the ligand-radionuclide complex is often trafficked to lysosomes for degradation.[20]
-
Theranostic Effect: This internalization and retention mechanism leads to a high intracellular accumulation of the radionuclide. For imaging, this creates a strong signal at the tumor site. For therapy, the concentrated emission of particles (e.g., beta particles from ¹³¹I or ¹⁷⁷Lu) delivers a highly localized and lethal dose of radiation to the cancer cell, minimizing damage to surrounding healthy tissue.[10][20]
Conclusion
The development of PSMA-targeted radiopharmaceuticals has revolutionized the management of prostate cancer. The specific chemical moiety represented by this compound, as a key precursor to ligands like MIP-1095, is a cornerstone of this success. Its structure provides a stable, high-affinity binding core and a versatile attachment point for radiohalogens, enabling the creation of powerful theranostic agents. By facilitating both sensitive imaging (SPECT/PET) and potent, targeted radiotherapy, ligands built from this core structure offer a personalized approach to diagnosing, staging, and treating metastatic prostate cancer, ultimately leading to improved patient outcomes.[10][11][22]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Preclinical Evaluation of Urea-Based Prostate-Specific Membrane Antigen-Targeted Conjugates Labeled with 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lys-urea-Aad, Lys-urea-Cmc and Lys-urea-Cms as potential pharmacophores for the design of PSMA-targeted radioligands to reduce off-target uptake in kidneys and salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodinated PSMA Ligands as XFI Tracers for Targeted Cell Imaging and Characterization of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of Linkers in the Structure of PSMA Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Radiation dosimetry and first therapy results with a (124)I/ (131)I-labeled small molecule (MIP-1095) targeting PSMA for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Radiohalogenated Prostate-Specific Membrane Antigen (PSMA)-Based Ureas as Imaging Agents for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of novel radioiodinated PSMA targeting ligands for potential radiotherapy of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radiolabelled Peptides for Positron Emission Tomography and Endoradiotherapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uu.diva-portal.org [uu.diva-portal.org]
- 16. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 17. researchgate.net [researchgate.net]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Progenics initiates Phase I trial of 1095 to treat metastatic prostate cancer - Clinical Trials Arena [clinicaltrialsarena.com]
An In-Depth Technical Guide to Lys(CO-C3-p-I-Ph)-O-tBu: A Pharmacokinetic Modifier for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Lys(CO-C3-p-I-Ph)-O-tBu, a critical pharmacokinetic modifier in the development of targeted therapeutics, particularly in the realm of prostate cancer treatment. This document details the compound's role in enhancing the plasma residence time of Prostate-Specific Membrane Antigen (PSMA)-targeted ligands through its albumin-binding properties. Included are summaries of its physicochemical properties, a detailed, albeit generalized, synthesis and purification protocol, and an exploration of the underlying PSMA signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals in drug development, offering insights into the strategic use of pharmacokinetic modifiers to improve the efficacy of targeted therapies.
Chemical Structure and Properties
This compound, systematically named tert-butyl (2S)-2-amino-6-(4-(4-iodophenyl)butanamido)hexanoate, is a derivative of the amino acid lysine (B10760008). Its structure is characterized by the attachment of a 4-(4-iodophenyl)butyryl group to the epsilon-amino group of lysine, with the carboxyl group of lysine protected as a tert-butyl ester. This specific combination of moieties imparts the molecule with its key property as a pharmacokinetic modifier. The 4-(p-iodophenyl)butyryl group serves as an albumin-binding moiety, non-covalently binding to serum albumin in the bloodstream. This interaction effectively increases the hydrodynamic radius of the drug conjugate, preventing its rapid renal clearance and thereby extending its circulation half-life.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2703051-80-1 |
| Molecular Formula | C₂₀H₃₁IN₂O₃ |
| Molecular Weight | 474.38 g/mol |
| Appearance | White to off-white solid (presumed) |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol (B129727) (presumed) |
Note: Some properties are presumed based on the chemical structure and data for similar compounds, as specific experimental data is not publicly available.
Mechanism of Action: Pharmacokinetic Modification
The primary function of this compound is to enhance the pharmacokinetic profile of therapeutic or diagnostic agents, particularly small molecule ligands targeting PSMA. When conjugated to a PSMA-targeting molecule, the 4-(p-iodophenyl)butyryl group of this compound reversibly binds to the hydrophobic pockets of serum albumin. This binding has two major consequences:
-
Extended Plasma Half-Life: The large size of the albumin-drug conjugate significantly reduces the rate of renal filtration, leading to a prolonged circulation time of the therapeutic agent in the bloodstream.
-
Enhanced Tumor Accumulation: The extended circulation time allows for greater opportunity for the targeted ligand to accumulate at the tumor site, potentially leading to improved therapeutic efficacy or imaging contrast.
Studies have shown that the introduction of albumin-binding moieties like 4-(p-iodophenyl)butyric acid can significantly improve the tumor-to-kidney ratio of PSMA-targeting radioligands[1][2]. The affinity for albumin can be fine-tuned by modifying the linker between the albumin-binding moiety and the parent molecule, allowing for optimization of the pharmacokinetic properties[3].
Role in PSMA-Targeted Therapy and Signaling
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein (B1211001) that is highly overexpressed in prostate cancer cells, making it an attractive target for both diagnostic imaging and radionuclide therapy. This compound is utilized as a component of PSMA-targeted radioligands to improve their in vivo performance.
The binding of PSMA ligands can trigger downstream signaling events within the cancer cell. Research has indicated that PSMA expression can lead to the activation of the PI3K-AKT signaling pathway, a crucial pathway for cell survival and proliferation.[4][5][6] PSMA interacts with the scaffolding protein RACK1, which disrupts the canonical signaling from the β1 integrin and IGF-1R complex to the MAPK pathway, redirecting it towards the activation of the PI3K-AKT pathway.[5][7] By promoting this pro-survival signaling, PSMA contributes to prostate cancer progression. The use of pharmacokinetic modifiers like this compound in PSMA-targeted therapies can enhance the delivery of therapeutic payloads to these cells, potentially leading to more effective disruption of these oncogenic signaling pathways.
Below is a diagram illustrating the PSMA-mediated signaling pathway.
Caption: PSMA-mediated redirection of signaling from the MAPK to the PI3K-AKT pathway.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a general procedure can be inferred from standard peptide coupling techniques and the synthesis of similar molecules. The synthesis would likely involve the coupling of 4-(4-iodophenyl)butanoic acid to the epsilon-amino group of a protected lysine derivative, such as H-Lys(Boc)-OtBu.
General Synthesis of this compound
Materials:
-
H-Lys-OtBu (L-Lysine tert-butyl ester)
-
4-(4-iodophenyl)butanoic acid
-
Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., DIPEA or NMM)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Reagents for work-up and purification (e.g., ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-(4-iodophenyl)butanoic acid (1.0 eq) in anhydrous DMF. Add the coupling agent (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated carboxylic acid solution, add a solution of H-Lys-OtBu (1.0 eq) in anhydrous DMF. Allow the reaction to proceed at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane (B109758) or ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The following diagram illustrates a generalized workflow for the synthesis and purification.
Caption: Generalized workflow for the synthesis and purification of this compound.
Data Presentation
Table 2: Expected Analytical Data for this compound
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons of the iodophenyl group, the aliphatic protons of the butyryl and lysine chains, the α-proton of lysine, and the tert-butyl ester protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide and ester groups, the aromatic carbons, and the aliphatic carbons of the entire molecule. |
| Mass Spec (ESI+) | Expected m/z for [M+H]⁺: ~475.14 |
| Purity (HPLC) | >95% (typical for research-grade material) |
Conclusion
This compound is a valuable tool in the design of targeted therapeutics and diagnostics. Its ability to reversibly bind to serum albumin offers a straightforward and effective strategy to improve the pharmacokinetic properties of small molecule conjugates. This technical guide has provided an overview of its chemical properties, mechanism of action, and its role in the context of PSMA-targeted therapies. The provided generalized experimental protocols and expected analytical data serve as a foundation for researchers working with this and similar pharmacokinetic modifiers. Further research into the optimization of linker chemistry and a deeper understanding of the structure-activity relationships of albumin-binding moieties will continue to advance the development of more effective and safer targeted medicines.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of Linker Entities on Pharmacokinetics of 111In-Labeled Prostate-Specific Membrane Antigen-Targeting Ligands with an Albumin Binder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
The Advent of PSMA Albumin Binders: A Paradigm Shift in Prostate Cancer Theranostics
A Technical Guide on the Discovery and Significance of Novel Prostate-Specific Membrane Antigen (PSMA) Albumin Binders for Researchers, Scientists, and Drug Development Professionals.
The landscape of prostate cancer treatment is being reshaped by the development of Prostate-Specific Membrane Antigen (PSMA)-targeted radioligands. A significant leap forward in this field is the incorporation of albumin-binding moieties, a strategy designed to enhance the pharmacokinetic properties of these therapeutic agents. This guide delves into the core principles, discovery, and preclinical evaluation of novel PSMA albumin binders, offering a comprehensive overview for professionals in drug development and oncology research. By extending the circulation half-life of PSMA-targeting radiopharmaceuticals, these innovative binders increase tumor accumulation and retention, thereby improving therapeutic efficacy and diagnostic sensitivity.
The Rationale for Albumin Binding in PSMA-Targeted Therapy
Standard small-molecule PSMA-targeting radioligands exhibit rapid clearance from the body, which can limit the radiation dose delivered to tumor sites. To address this, researchers have strategically incorporated albumin-binding entities into the ligand structure. Human serum albumin (HSA) is the most abundant protein in blood plasma, with a long circulatory half-life of approximately 19 days. By reversibly binding to albumin, PSMA radioligands can leverage this extended circulation time, leading to several therapeutic advantages:
-
Enhanced Tumor Uptake: Prolonged blood residence time increases the probability of the radioligand binding to PSMA-expressing tumor cells.
-
Improved Tumor Retention: The sustained presence of the radioligand in circulation allows for continuous accumulation in the tumor.
-
Favorable Biodistribution: Optimized albumin binding can lead to improved tumor-to-background ratios, particularly tumor-to-kidney ratios, which is crucial for minimizing off-target toxicity.[1][2][3]
-
Potential for Reduced Dosing Frequency: The extended half-life may allow for less frequent administration of the radiopharmaceutical.
The overarching goal is to modulate the pharmacokinetic profile to maximize the therapeutic window, delivering a potent radiation dose to cancerous tissues while sparing healthy organs.[4]
Key Classes of PSMA Albumin Binders
A variety of albumin-binding moieties have been explored, each with distinct affinities and pharmacokinetic profiles. The choice of binder is critical in balancing blood retention with efficient clearance from non-target tissues.
-
p-Iodophenyl Group: This moiety is a well-established, high-affinity albumin binder that has been successfully used to prolong the circulation time of PSMA radioligands.[1][5] However, its strong binding can sometimes lead to undesirably high retention in the blood and kidneys.[1][5][6]
-
p-Tolyl Group: As a weaker albumin binder compared to the p-iodophenyl group, the p-tolyl moiety offers a more balanced pharmacokinetic profile, resulting in improved tumor-to-background ratios.[1][5]
-
Ibuprofen (B1674241) Derivatives: Leveraging the known albumin-binding properties of non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen has been incorporated as a weak albumin binder, demonstrating favorable tumor uptake and clearance from non-target organs.[7]
-
Evans Blue Derivatives: Evans blue is a dye with a high affinity for albumin. Truncated derivatives of Evans blue have been conjugated to PSMA ligands to enhance their blood circulation.[7][8]
-
Maleimidopropionic Acid (MPA): This moiety offers an alternative platform for albumin binding and has been shown to improve radioactivity concentration in PSMA-expressing tumors.[9]
The selection of the albumin binder, in conjunction with the linker connecting it to the PSMA-targeting scaffold, allows for fine-tuning of the overall pharmacokinetic properties of the radiopharmaceutical.[4][10]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of various PSMA albumin binders, providing a comparative overview of their performance.
Table 1: In Vitro Binding Affinities and Cellular Uptake
| Compound/Radioligand | PSMA Binding Affinity (IC50/Kd, nM) | Cell Line | Albumin Binding (% bound to plasma proteins) | Reference |
| Ibuprofen-based | ||||
| ¹⁷⁷Lu-Ibu-DAB-PSMA | Not specified (KD values comparable to ¹⁷⁷Lu-PSMA-ALB-56) | PC-3 PIP | High (significantly increased compared to ¹⁷⁷Lu-PSMA-617) | [7] |
| p-Iodophenyl/p-Tolyl-based | ||||
| ¹⁷⁷Lu-PSMA-ALB-53 (p-iodophenyl) | Not specified | PC-3 PIP | 15-fold higher than ¹⁷⁷Lu-PSMA-ALB-56 | [2][5] |
| ¹⁷⁷Lu-PSMA-ALB-56 (p-tolyl) | Not specified | PC-3 PIP | High | [1][2][5] |
| ¹⁷⁷Lu-PSMA-ALB-02 (p-iodophenyl) | Not specified | PC-3 PIP | >94% (human), >64% (mouse) | [11] |
| RPS Series | ||||
| ¹⁷⁷Lu-RPS-072 | IC50: 6.7 ± 3.7 | LNCaP | High | [4][12] |
| ¹⁷⁷Lu-RPS-077 | IC50: 1.7 ± 0.3 | LNCaP | Higher than RPS-072 | [4] |
| HTK Series | ||||
| ¹⁷⁷Lu-HTK03121 | Kd: 2.40 ± 0.10 | LNCaP | High | [13] |
| ¹⁷⁷Lu-HTK03123 | Kd: 1.76 ± 0.69 | LNCaP | High | [13] |
| Maleimidopropionic Acid-based | ||||
| ⁶⁴Cu-PSMA-CM | Kd: 4.58 | 22Rv1 | 67.8 ± 1.5% | [9] |
Table 2: In Vivo Biodistribution Data (%ID/g at specified time points)
| Radioligand | Tumor | Blood | Kidneys | Liver | Time p.i. | Reference |
| ¹⁷⁷Lu-Ibu-DAB-PSMA | High | Low | Low | Low | 24h | [7] |
| ¹⁷⁷Lu-PSMA-ALB-53 | High | High | Moderate | Low | 24h | [2][3] |
| ¹⁷⁷Lu-PSMA-ALB-56 | High | Moderate | Low | Low | 24h | [2][3] |
| ¹⁷⁷Lu-PSMA-ALB-02 | 76.4 ± 2.5 | Low | 10.7 ± 0.92 | Low | 24h | [11] |
| ¹⁷⁷Lu-RPS-072 | 34.9 ± 2.4 | Moderate | Moderate | Low | 24h | [12] |
| ¹⁷⁷Lu-HTK03121 | 104 ± 20.3 | 15.3 ± 2.07 | Moderate | Low | 4h | [13] |
| ⁶⁴Cu-PSMA-ALB-89 | 97.1 ± 7.01 | Low | High (clearing) | 4.88 ± 0.21 | 24h | [14] |
| ⁶⁴Cu-PSMA-CM | High | Low | Low | Low | 24h | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols cited in the development of PSMA albumin binders.
Synthesis of PSMA Albumin Binder Conjugates
The synthesis of these complex molecules is typically achieved through a multi-step process, often utilizing solid-phase peptide synthesis (SPPS) for the assembly of the core structure.
-
General Workflow:
-
Resin Loading: The synthesis begins with the attachment of the first amino acid or building block to a solid support resin.
-
Iterative Coupling and Deprotection: The peptide chain is elongated through sequential coupling of protected amino acids and linker moieties.
-
Conjugation of Functional Groups: The PSMA-binding motif (typically a glutamate-urea-lysine scaffold), the chelator for radiolabeling (e.g., DOTA), and the albumin-binding moiety are conjugated to the core structure.
-
Cleavage and Purification: The final compound is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).
-
Characterization: The identity and purity of the final product are confirmed using analytical techniques such as mass spectrometry and analytical HPLC.[1][4][7]
-
Radiolabeling
The synthesized ligands are radiolabeled with therapeutic or diagnostic radionuclides.
-
Procedure for ¹⁷⁷Lu-labeling:
-
The PSMA ligand is dissolved in a suitable buffer (e.g., acetate (B1210297) or gentisic acid).
-
¹⁷⁷LuCl₃ solution is added to the ligand solution.
-
The reaction mixture is incubated at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 10-30 minutes).
-
The radiochemical purity of the final product is determined using radio-HPLC or thin-layer chromatography (TLC).[1][4][7]
-
In Vitro Characterization
-
PSMA Binding Affinity Assay (IC50/Kd Determination):
-
PSMA-expressing cells (e.g., LNCaP, PC-3 PIP) are seeded in multi-well plates.
-
Cells are incubated with a constant concentration of a radiolabeled PSMA ligand (e.g., ¹²⁵I-MIP-1072) and increasing concentrations of the non-radiolabeled test compound.
-
After incubation, the cells are washed, and the bound radioactivity is measured.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis. The Kd (dissociation constant) can be derived from this data.[4][7][13]
-
-
Cellular Uptake and Internalization Assay:
-
PSMA-expressing cells are incubated with the radiolabeled PSMA albumin binder at 37°C for various time points.
-
To determine total cell-associated radioactivity (uptake), cells are washed and lysed, and the radioactivity is measured.
-
To determine internalized radioactivity, the cell surface-bound radioligand is removed by an acid wash (e.g., glycine (B1666218) buffer, pH 2.8) before cell lysis and measurement of radioactivity.
-
Specificity is confirmed by performing the assay in the presence of a high concentration of a non-radiolabeled PSMA inhibitor (e.g., 2-PMPA).[7][11]
-
-
Plasma Protein Binding Assay:
-
The radiolabeled compound is incubated with human or mouse plasma.
-
The protein-bound fraction is separated from the free fraction using methods like size-exclusion chromatography or precipitation of proteins with a solvent like ethanol.
-
The radioactivity in both fractions is measured to determine the percentage of protein binding.[7][9][11]
-
In Vivo Preclinical Evaluation
-
Biodistribution Studies in Tumor-Bearing Mice:
-
Animal models are established by subcutaneously inoculating PSMA-positive (e.g., PC-3 PIP, LNCaP) and PSMA-negative (e.g., PC-3 flu) tumor cells into immunodeficient mice.
-
Once tumors reach a suitable size, the radiolabeled PSMA albumin binder is administered intravenously.
-
At various time points post-injection, mice are euthanized, and organs of interest (tumor, blood, kidneys, liver, etc.) are collected and weighed.
-
The radioactivity in each organ is measured using a gamma counter.
-
The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[4][7][11][13]
-
-
SPECT/CT or PET/CT Imaging:
-
Tumor-bearing mice are injected with the radiolabeled compound.
-
At selected time points, the mice are anesthetized and imaged using a small-animal SPECT or PET scanner, often with an integrated CT for anatomical reference.
-
The resulting images provide a visual representation of the radiotracer's distribution and tumor targeting.[7][13][14]
-
-
Therapeutic Efficacy Studies:
-
Tumor-bearing mice are randomized into treatment and control groups.
-
The treatment group receives a therapeutic dose of the ¹⁷⁷Lu-labeled PSMA albumin binder.
-
Tumor growth is monitored over time by caliper measurements.
-
Animal survival is also monitored as an endpoint.
-
The therapeutic efficacy of the albumin-binding ligand is often compared to a non-albumin-binding control like ¹⁷⁷Lu-PSMA-617.[1][2][3]
-
Visualizing the Concepts: Diagrams and Workflows
General Structure of a PSMA Albumin Binder
Caption: Generalized structure of a PSMA albumin binder radioligand.
Mechanism of Action and Pharmacokinetic Advantage
Caption: Pharmacokinetic advantage of PSMA albumin binders.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for novel PSMA albumin binders.
Significance and Future Directions
The incorporation of albumin binders into PSMA-targeting radioligands represents a significant advancement in the field of prostate cancer theranostics. Preclinical studies have consistently demonstrated that this approach can lead to substantially higher tumor uptake and improved therapeutic efficacy compared to non-albumin-binding counterparts.[1][2][15] The ability to fine-tune the pharmacokinetic profile by modifying the albumin-binding moiety and linker composition offers a powerful tool for optimizing radiopharmaceuticals.
Future research will likely focus on:
-
Clinical Translation: Moving the most promising preclinical candidates into clinical trials to validate their safety and efficacy in patients.
-
Novel Albumin Binders: The discovery and development of new albumin-binding moieties with even more favorable pharmacokinetic profiles.
-
Combination Therapies: Exploring the synergistic effects of PSMA albumin binder radioligand therapy with other treatment modalities, such as immunotherapy or chemotherapy.
-
Alpha-Emitter Conjugates: Adapting the albumin-binding strategy for use with alpha-emitting radionuclides to deliver highly potent and localized radiation to tumor cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preclinical Development of Novel PSMA-Targeting Radioligands: Modulation of Albumin-Binding Properties To Improve Prostate Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a new class of PSMA radioligands comprising ibuprofen as an albumin-binding entity [thno.org]
- 8. Frontiers | Prostate specific membrane antigen binding radiopharmaceuticals: Current data and new concepts [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Linker Entities on Pharmacokinetics of 111In-Labeled Prostate-Specific Membrane Antigen-Targeting Ligands with an Albumin Binder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. 177Lu-Labeled Albumin-Binder–Conjugated PSMA-Targeting Agents with Extremely High Tumor Uptake and Enhanced Tumor-to-Kidney Absorbed Dose Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. thno.org [thno.org]
The Strategic Role of the C3 Linker in Lys(CO-C3-p-I-Ph)-O-tBu: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical function of the C3 linker within the pharmacokinetic modifier, Lys(CO-C3-p-I-Ph)-O-tBu. This component is instrumental in the design of advanced therapeutic and diagnostic agents, particularly in the realm of Prostate-Specific Membrane Antigen (PSMA)-targeted radioligands. By examining its impact on molecular properties and biological interactions, this document provides a comprehensive overview for professionals engaged in drug discovery and development.
Core Function of the C3 Linker: A Pharmacokinetic Enhancer
The this compound moiety serves as a pharmacokinetic modifier, designed to enhance the in-vivo performance of molecules to which it is attached, such as PSMA ligands. The "C3" designation refers to the three-carbon alkyl chain, which, in conjunction with the para-iodophenyl group, plays a pivotal role in modulating the parent molecule's interaction with serum albumin.
This interaction is a key strategy for extending the plasma residence time of therapeutic agents. By reversibly binding to albumin, the most abundant protein in blood plasma, the modified ligand is protected from rapid renal clearance, thereby increasing its circulation half-life. This prolonged presence in the bloodstream enhances the probability of the ligand reaching its intended target, such as PSMA-expressing tumor cells. Furthermore, this modification can lead to reduced accumulation in non-target tissues like the salivary glands.
The function of the C3 linker is analogous to the linkers found in Proteolysis Targeting Chimeras (PROTACs), where the linker's length and composition are critical determinants of the molecule's efficacy. In PROTACs, the linker bridges a target protein binder and an E3 ligase recruiter, and its characteristics govern the formation of a productive ternary complex for protein degradation. An unsuitable linker, whether too short or too long, can impede this process through steric hindrance or the formation of non-productive complexes. While not a PROTAC itself, the design principles of linker optimization are highly relevant to the function of this compound.
Quantitative Data on PSMA Ligands with Modified Linkers
The following tables summarize quantitative data from studies on PSMA ligands where the linker has been modified to include albumin-binding moieties, illustrating the impact on binding affinity and biodistribution. The data presented is for analogous compounds to provide a framework for understanding the expected effects of the this compound modification.
Table 1: In Vitro Binding Affinities of PSMA Ligands with Varying Linkers
| Compound | Target | IC50 (nM) | Kd (nM) | Albumin Binding (%) | Reference |
| [¹¹¹In]In-PNT-DA1 | LNCaP cells | - | 8.4 | High | [1] |
| [¹¹¹In]In-PNT-DA2 | LNCaP cells | - | 12.7 | Moderate | [1] |
| [¹¹¹In]In-PNT-DA3 | LNCaP cells | - | 20.9 | High | [1] |
| [¹¹¹In]In-PNT-DA4 | LNCaP cells | - | 42.2 | Low | [1] |
| [¹¹¹In]In-PNT-DA5 | LNCaP cells | - | 15.6 | Very High | [1] |
| PSMA-617 | LNCaP cells | ~5 | - | - | [2] |
| P17 | LNCaP cells | ~15 | - | - | [2] |
| P18 | LNCaP cells | ~10 | - | - | [2] |
| ⁶⁴Cu-PSMA-BCH | 22Rv1 cells | - | 0.59 | 55.9 ± 4.0 | [3] |
| ⁶⁴Cu-PSMA-CM | 22Rv1 cells | - | 4.58 | 67.8 ± 1.5 | [3] |
Table 2: Biodistribution of Radiolabeled PSMA Ligands in Tumor-Bearing Mice (% Injected Dose/gram)
| Compound | Time p.i. (h) | Tumor | Blood | Kidneys | Liver | Spleen | Reference |
| [¹⁷⁷Lu]Lu-PSMA-617 | 1 | 24.5 ± 13.0 | - | 111 ± 33 | - | - | [2] |
| 24 | 22.3 ± 3.5 | - | 1.1 ± 0.1 | - | - | [2] | |
| [¹⁷⁷Lu]Lu-P17 | 1 | 14.1 ± 0.6 | - | 111 ± 33 | - | - | [2] |
| 24 | 10.5 ± 0.3 | - | 1.1 ± 0.1 | - | - | [2] | |
| [¹⁷⁷Lu]Lu-P18 | 1 | 19.8 ± 2.3 | - | 147 ± 5 | - | 14.6 ± 3.5 | [2] |
| 24 | 17.7 ± 3.2 | - | 25.4 ± 10.3 | - | 0.89 ± 0.39 | [2] | |
| ⁶⁸Ga-NOTA-GC-PSMA | 1 | 3.1 ± 0.6 | - | 16.69 ± 3.96 (at 10 min) | - | - | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of PSMA ligands with modified linkers are provided below.
Cell Saturation Binding Assay
Objective: To determine the binding affinity (Kd) of a radiolabeled ligand to its target receptor on cells.
Methodology:
-
PSMA-positive cells (e.g., LNCaP) are seeded in multi-well plates and cultured to a confluent monolayer.
-
The culture medium is removed, and the cells are washed with a binding buffer (e.g., PBS with 1% BSA).
-
Increasing concentrations of the radiolabeled ligand are added to the wells, either alone (for total binding) or in the presence of a high concentration of a non-radiolabeled competitor (for non-specific binding).
-
The plates are incubated at a specific temperature (e.g., 4°C or 37°C) for a defined period to allow binding to reach equilibrium.
-
After incubation, the unbound ligand is removed by washing the cells with cold binding buffer.
-
The cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[1]
Human Serum Albumin (HSA) Binding Assay
Objective: To quantify the binding of a compound to human serum albumin.
Methodology:
-
A solution of the radiolabeled compound at a fixed concentration is prepared in a suitable buffer (e.g., PBS).
-
A series of dilutions of human serum albumin (HSA) are prepared in the same buffer.
-
The radiolabeled compound is mixed with each concentration of HSA and incubated at physiological temperature (37°C) for a set time.
-
After incubation, the free and albumin-bound fractions of the compound are separated using an ultrafiltration device.
-
The radioactivity in the filtrate (free fraction) and the retentate (bound fraction) is measured.
-
The percentage of the compound bound to HSA is calculated for each HSA concentration.
-
The data can be used to determine the binding affinity (e.g., by calculating the half-maximum binding concentration, B50).[1][3]
In Vivo Biodistribution Studies
Objective: To determine the distribution, accumulation, and clearance of a radiolabeled compound in a living organism.
Methodology:
-
Tumor-bearing animal models (e.g., nude mice with LNCaP xenografts) are used.
-
A known amount of the radiolabeled compound is administered to the animals, typically via intravenous injection.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), groups of animals are euthanized.
-
Tissues of interest (e.g., tumor, blood, kidneys, liver, spleen, muscle) are collected, weighed, and the radioactivity in each tissue is measured using a gamma counter.
-
The data are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
This allows for the assessment of tumor uptake, clearance from blood and other organs, and the calculation of tumor-to-background ratios.[2]
Visualizing the Molecular Logic and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.
Caption: Mechanism of action for a PSMA ligand with a pharmacokinetic modifier.
Caption: Workflow for the preclinical evaluation of modified PSMA ligands.
Caption: The logical cascade from C3 linker properties to improved in vivo efficacy.
References
- 1. Effect of Linker Entities on Pharmacokinetics of 111In-Labeled Prostate-Specific Membrane Antigen-Targeting Ligands with an Albumin Binder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Albumin-Binding PSMA Ligand with Higher Tumor Accumulation for PET Imaging of Prostate Cancer [mdpi.com]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Lys(CO-C3-p-I-Ph)-O-tBu
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lys(CO-C3-p-I-Ph)-O-tBu, chemically named tert-butyl (2S)-2-amino-6-((4-(4-iodophenyl)butanoyl)amino)hexanoate, is a specialized amino acid derivative. This compound serves as a valuable building block in medicinal chemistry and drug development. The structure incorporates a lysine (B10760008) core, a tert-butyl ester protecting group for the C-terminus, and a 4-(4-iodophenyl)butyryl moiety attached to the ε-amino group of the lysine side chain.
The key features of this molecule are the terminal free amine, which allows for further peptide chain elongation, and the iodophenyl group. The 4-(p-iodophenyl)butyric acid portion is recognized as an albumin-binding moiety, which can be used to extend the in-vivo half-life of peptides and other therapeutic agents.[1] The iodine atom can also serve as a site for radiolabeling (e.g., with radioisotopes of iodine) for imaging and therapeutic applications or as a handle for transition metal-catalyzed cross-coupling reactions. This application note provides a detailed, two-step protocol for the synthesis of this compound starting from commercially available precursors.
Overall Synthesis Workflow
The synthesis follows a logical two-step process:
-
Amide Coupling: The ε-amino group of Nα-Boc-protected L-lysine tert-butyl ester is coupled with 4-(4-iodophenyl)butanoic acid using a standard peptide coupling reagent.
-
Boc Deprotection: The Nα-Boc protecting group is removed under acidic conditions to yield the final product with a free α-amino group.
Caption: Overall two-step synthesis protocol for this compound.
Experimental Protocols
Step 1: Synthesis of Boc-Lys(CO-C3-p-I-Ph)-O-tBu (Protected Intermediate)
This step involves the coupling of the commercially available starting materials Nα-Boc-L-lysine tert-butyl ester and 4-(4-iodophenyl)butanoic acid.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mg) | Moles (mmol) |
| Nα-Boc-L-lysine tert-butyl ester | 302.42 | 1.0 | 302 | 1.0 |
| 4-(4-iodophenyl)butanoic acid | 290.10 | 1.0 | 290 | 1.0 |
| HOBt (Hydroxybenzotriazole) | 135.13 | 1.2 | 162 | 1.2 |
| EDC·HCl (Carbodiimide) | 191.70 | 1.2 | 230 | 1.2 |
| DIPEA (Diisopropylethylamine) | 129.24 | 3.0 | 388 (508 µL) | 3.0 |
| DMF (N,N-Dimethylformamide), anhydrous | - | - | 10 mL | - |
Protocol
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(4-iodophenyl)butanoic acid (290 mg, 1.0 mmol) and HOBt (162 mg, 1.2 mmol) in anhydrous DMF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (230 mg, 1.2 mmol) to the solution and stir for 15 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve Nα-Boc-L-lysine tert-butyl ester (302 mg, 1.0 mmol) in anhydrous DMF (5 mL).
-
Add the solution of the lysine derivative to the activated acid mixture, followed by the dropwise addition of DIPEA (508 µL, 3.0 mmol).
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate (B1210297) (50 mL). b. Wash the organic layer sequentially with 5% citric acid solution (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL). c. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: a. Purify the crude residue by flash column chromatography on silica (B1680970) gel. b. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50%) to isolate the pure protected intermediate, Boc-Lys(CO-C3-p-I-Ph)-O-tBu.
Step 2: Synthesis of this compound (Final Product)
This step involves the removal of the Nα-Boc protecting group to liberate the α-amino group.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount |
| Boc-Lys(CO-C3-p-I-Ph)-O-tBu | 574.52 | ~1.0 mmol (575 mg) |
| DCM (Dichloromethane), anhydrous | - | 5 mL |
| TFA (Trifluoroacetic acid) | 114.02 | 5 mL |
Protocol
-
Dissolve the purified product from Step 1 (approx. 575 mg, 1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5 mL) dropwise to the solution. A 1:1 mixture of TFA:DCM (v/v) is typically used.
-
Remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is fully consumed.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. b. The residue may be co-evaporated with toluene (B28343) (2 x 10 mL) to ensure complete removal of residual TFA. c. The resulting product, this compound, is typically obtained as a TFA salt, which is often a viscous oil or an amorphous solid. It can be used directly in subsequent steps or triturated with cold diethyl ether to induce precipitation, followed by filtration to yield a solid.
Data Summary
| Compound Name | Chemical Formula | M.W. ( g/mol ) | Expected Form |
| 4-(4-iodophenyl)butanoic acid | C₁₀H₁₁IO₂ | 290.10 | Light yellow solid[2] |
| Boc-Lys(CO-C3-p-I-Ph)-O-tBu | C₂₅H₃₉IN₂O₅ | 574.52 | White to off-white solid or viscous oil |
| This compound (TFA Salt) | C₂₀H₃₁IN₂O₃ · CF₃COOH | 588.42 | Off-white solid or viscous oil |
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For the starting material 4-(p-iodophenyl)butanoic acid, characteristic ¹H NMR signals include doublet peaks around 7.61 and 6.95 ppm for the aromatic protons.[2]
References
Application Notes and Protocols: Conjugation of Lys(CO-C3-p-I-Ph)-O-tBu to PSMA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of the pharmacokinetic modifying linker, Lys(CO-C3-p-I-Ph)-O-tBu, to a glutamate-urea-lysine (EuK)-based PSMA inhibitor. The inclusion of the 4-(p-iodophenyl)butyric acid moiety is intended to enhance the in vivo half-life of the resulting PSMA-targeted radiopharmaceutical through reversible binding to serum albumin. This modification can lead to increased tumor accumulation and improved therapeutic efficacy.
Overview of the Conjugation Strategy
The conjugation of this compound to a PSMA inhibitor is typically achieved through standard solid-phase peptide synthesis (SPPS) followed by solution-phase coupling. The core PSMA inhibitor, often a glutamate-urea-lysine scaffold, is synthesized on a solid support. The this compound linker, which contains a 4-(p-iodophenyl)butyric acid group for albumin binding and a tert-butyl ester protecting group, is then conjugated to the PSMA inhibitor. The tert-butyl group is subsequently removed during the final cleavage and deprotection step.
The overall workflow involves the synthesis of the PSMA inhibitor backbone, conjugation of the linker, and subsequent purification and characterization of the final product.
Figure 1: Experimental workflow for the synthesis and conjugation of the PSMA inhibitor.
Experimental Protocols
Synthesis of the PSMA Inhibitor Backbone on Solid Support
This protocol describes the solid-phase synthesis of a typical glutamate-urea-lysine (EuK) PSMA inhibitor backbone.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-Lys(Alloc)-OH
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
Glutamate-urea precursor (e.g., Glu(OtBu)-NCO)
-
DMF
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes.
-
First Amino Acid Coupling: Dissolve Fmoc-Lys(Alloc)-OH (2 eq) and DIPEA (4 eq) in DCM and add to the swollen resin. Agitate the mixture for 2 hours at room temperature.
-
Capping: Wash the resin with DCM and cap any unreacted sites with a solution of DCM/Methanol/DIPEA (17:2:1) for 30 minutes.
-
Fmoc Deprotection: Wash the resin with DMF and treat with 20% piperidine in DMF for 10 minutes, repeat once.
-
Urea Formation: Wash the resin with DMF. Add a solution of the glutamate-urea precursor (e.g., Glu(OtBu)-NCO) (1.5 eq) in DMF and agitate for 2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF and DCM and dry under vacuum.
Synthesis of this compound Linker
This protocol describes the synthesis of the key linker molecule.
Materials:
-
(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate (Boc-Lys-OtBu)
-
4-(p-iodophenyl)butyric acid
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)
-
DIPEA
-
DMF
-
Trifluoroacetic acid (TFA)
-
DCM
Procedure:
-
Boc Deprotection: Dissolve Boc-Lys-OtBu in a solution of 20% TFA in DCM and stir for 1 hour at room temperature. Evaporate the solvent to obtain the deprotected lysine (B10760008) derivative.
-
Amide Coupling: Dissolve 4-(p-iodophenyl)butyric acid (1 eq), HBTU (1.1 eq), and DIPEA (2 eq) in DMF. Add the deprotected lysine derivative to this solution and stir overnight at room temperature.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate (B86663) and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield this compound.
Conjugation of this compound to the PSMA Inhibitor
This protocol details the coupling of the synthesized linker to the resin-bound PSMA inhibitor.
Materials:
-
PSMA inhibitor-bound resin
-
Tetrakis(triphenylphosphine)palladium(0)
-
DCM
-
This compound
-
HBTU
-
DIPEA
-
DMF
Procedure:
-
Alloc Deprotection: Swell the PSMA inhibitor-bound resin in DCM. Add a solution of tetrakis(triphenylphosphine)palladium(0) (0.2 eq) and phenylsilane (5 eq) in DCM. Agitate the mixture for 30 minutes at room temperature. Repeat this step.
-
Washing: Wash the resin thoroughly with DCM, DMF, and DCM again.
-
Linker Coupling: Swell the deprotected resin in DMF. In a separate flask, pre-activate this compound (1.5 eq) with HBTU (1.5 eq) and DIPEA (3 eq) in DMF for 5 minutes.
-
Conjugation Reaction: Add the pre-activated linker solution to the resin and agitate for 4 hours at room temperature.
-
Washing: Wash the resin with DMF and DCM and dry under vacuum.
Cleavage, Deprotection, and Purification
Materials:
-
Conjugate-bound resin
-
Cleavage cocktail: TFA/Triisopropylsilane/Water (95:2.5:2.5)
-
Cold diethyl ether
-
Water
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2 hours at room temperature. This step also removes the tert-butyl protecting group from the linker.
-
Precipitation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.
-
Purification: Centrifuge the mixture, decant the ether, and dissolve the crude product in a mixture of acetonitrile and water. Purify the final conjugate by preparative HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.
Quantitative Data Summary
The following tables summarize typical quantitative data for PSMA inhibitors conjugated with albumin-binding moieties similar to this compound. This data is provided for comparative purposes.
Table 1: In Vitro Binding Affinity (IC50/Ki) of PSMA Inhibitors
| Compound | Linker Moiety | IC50 (nM) | Ki (nM) | Cell Line | Reference |
| PSMA-617 | 2-Naphthyl-L-alanine-tranexamic acid | - | 2.34 ± 2.94 | LNCaP | [1] |
| [111In]In-BQ7840 | 2-Naphthyl-L-alanine | - | Low nM range | PSMA-expressing cells | [2] |
| CTT1403 | 4-(p-iodophenyl)butyric acid | - | - | PC3-PIP | [3] |
| Lu-HTK03170 | 4-(p-methoxyphenyl)butyric acid | - | 1.6 ± 0.4 | LNCaP | [4] |
| Lu-HTK04048 | 4-(p-methoxyphenyl)butyric acid | - | 1.4 ± 1.0 | LNCaP | [4] |
Table 2: In Vivo Biodistribution Data (%ID/g) in LNCaP Tumor-Bearing Mice
| Compound | Time p.i. | Tumor | Blood | Kidneys | Liver | Spleen | Reference |
| 68Ga-HTK03041 | 1 h | 23.1 ± 6.11 | - | - | - | - | [5] |
| 177Lu-HTK01169 | 24 h | ~56 | - | ~125 | - | - | [6] |
| CTT1403 | 24 h | ~30 | ~10 | ~20 | ~2 | ~1 | [3] |
| CTT1403 | 72 h | ~40 | ~5 | ~15 | ~1 | ~0.5 | [3] |
Visualizations
References
- 1. imtm.cz [imtm.cz]
- 2. mdpi.com [mdpi.com]
- 3. thno.org [thno.org]
- 4. Lys-urea-Aad, Lys-urea-Cmc and Lys-urea-Cms as potential pharmacophores for the design of PSMA-targeted radioligands to reduce off-target uptake in kidneys and salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 177Lu-Labeled Albumin-Binder–Conjugated PSMA-Targeting Agents with Extremely High Tumor Uptake and Enhanced Tumor-to-Kidney Absorbed Dose Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
Solid-Phase Synthesis of Albumin-Binding PSMA Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has become a key target for the diagnosis and treatment of prostate cancer. Radioligand therapy targeting PSMA has shown significant promise, and recent advancements have focused on enhancing the pharmacokinetic properties of these ligands to improve tumor uptake and therapeutic efficacy. One successful strategy involves the incorporation of an albumin-binding moiety, which extends the circulation half-life of the radiopharmaceutical. This document provides detailed application notes and protocols for the solid-phase synthesis of albumin-binding PSMA ligands, intended for researchers and professionals in drug development.
The synthesis of these complex molecules is often achieved through a multi-step solid-phase approach, which allows for the sequential addition of a urea-based PSMA-binding entity, a chelator for radiolabeling (such as DOTA), a linker, and an albumin-binding group.[1][2] This methodology offers a streamlined and efficient way to produce a variety of PSMA ligands with tailored properties.
Core Concepts and Signaling Pathways
The fundamental principle behind albumin-binding PSMA ligands is to leverage the long circulatory half-life of serum albumin to increase the accumulation of the radioligand in tumor tissues. The ligand is designed with a specific pharmacophore that binds to PSMA, a transmembrane protein highly overexpressed on prostate cancer cells. Additionally, an albumin-binding entity, such as a derivative of Evans blue or 4-(p-iodophenyl)butyric acid, is incorporated into the ligand structure.[3] This moiety reversibly binds to circulating albumin, thereby reducing renal clearance and prolonging the time the ligand is available to bind to PSMA on tumor cells.
References
Application Notes and Protocols for Radiolabeling PSMA Ligands Containing Lys(CO-C3-p-I-Ph)-O-tBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical target for the imaging and therapy of prostate cancer. Its significant overexpression on the surface of prostate cancer cells makes it an ideal biomarker for targeted radioligand therapy. This document provides detailed application notes and protocols for the radiolabeling of PSMA ligands that incorporate the specific chemical moiety Lys(CO-C3-p-I-Ph)-O-tBu. While direct experimental data for this particular ligand is not widely published, the following protocols are based on well-established methods for similar PSMA ligands and can be adapted for this novel compound.
The protocols provided herein describe the radiolabeling with two of the most clinically relevant radionuclides: Gallium-68 (⁶⁸Ga) for diagnostic imaging with Positron Emission Tomography (PET) and Lutetium-177 (¹⁷⁷Lu) for therapeutic applications.
PSMA Signaling Pathway
PSMA is not only a target for radioligands but also an active participant in cellular signaling pathways that promote cancer progression. Understanding these pathways is crucial for the development of effective cancer therapies. PSMA's enzymatic activity influences the PI3K-AKT-mTOR pathway, a critical regulator of cell survival and proliferation.[1] PSMA expression has been shown to correlate with the activation of AKT signaling.[1] Furthermore, PSMA can modulate signaling by interacting with scaffolding proteins like RACK1, which can lead to a shift from the MAPK-ERK1/2 pathway to the pro-survival PI3K-AKT pathway.[2][3][4] This alteration in signaling promotes tumor growth and progression.[2][3][4]
Caption: PSMA-mediated activation of the PI3K-AKT signaling pathway.
Experimental Protocols
The following are generalized protocols for the radiolabeling of PSMA ligands. Optimization will be required for the specific this compound containing ligand.
Radiolabeling Workflow
The general workflow for radiolabeling PSMA ligands is a multi-step process that begins with the elution of the radionuclide, followed by the labeling reaction, purification, and quality control of the final product.
Caption: General workflow for the radiolabeling of PSMA ligands.
Gallium-68 Radiolabeling Protocol
Gallium-68 is a positron emitter used for PET imaging, and it is conveniently produced from a ⁶⁸Ge/⁶⁸Ga generator.[5]
Materials:
-
PSMA Ligand (precursor) containing this compound
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5) or HEPES buffer (2.7 M)[5][6]
-
Sterile water for injection
-
Reaction vial
-
Heating block
-
Solid Phase Extraction (SPE) cartridge (e.g., C18)
-
Saline solution
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Elute the ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator using approximately 1.1 mL of 0.1 M HCl.[5]
-
In a sterile reaction vial, add 5-20 µg of the PSMA ligand precursor.
-
Add the ⁶⁸Ga eluate to the reaction vial.
-
Adjust the pH of the reaction mixture to 3.5-4.5 using sodium acetate or HEPES buffer.[5][6]
-
Heat the reaction vial at 95-100°C for 5-10 minutes.[5]
-
After incubation, allow the vial to cool to room temperature.
-
Purify the radiolabeled ligand using an SPE cartridge pre-conditioned with ethanol and water.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the final product from the cartridge with an ethanol/water mixture.
-
Perform quality control to determine radiochemical purity and yield.
Lutetium-177 Radiolabeling Protocol
Lutetium-177 is a beta-emitter used for targeted radionuclide therapy.[7][8]
Materials:
-
PSMA Ligand (precursor) containing this compound
-
¹⁷⁷LuCl₃ solution
-
Sodium acetate buffer (1 M, pH 5.5) or similar[9]
-
Sterile water for injection
-
Reaction vial
-
Heating block
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
In a sterile reaction vial, dissolve 1 nmol of the PSMA ligand precursor in a small volume of buffer (e.g., 10 µL of 0.1 M NaOAc buffer, pH 5.5).[9]
-
Add 20–50 MBq of [¹⁷⁷Lu]LuCl₃ to the reaction vial.[9]
-
Heat the reaction mixture at 95-100°C for 15-30 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using Radio-TLC or Radio-HPLC to determine the radiochemical purity. For many ¹⁷⁷Lu-PSMA preparations, purification is not necessary if high radiochemical purity is achieved.
Data Presentation
The following tables summarize typical quantitative data obtained from the radiolabeling and evaluation of PSMA ligands. These values should be considered as benchmarks for the evaluation of the novel this compound containing ligand.
Table 1: Radiolabeling Efficiency and Purity
| Radionuclide | Precursor Amount | Radiochemical Yield (Decay Corrected) | Radiochemical Purity |
| ⁶⁸Ga | 10-40 µg[5] | > 95% | > 98% |
| ¹⁷⁷Lu | 1.0 nmol[9] | > 95%[9] | > 95%[9] |
Table 2: In Vitro and In Vivo Performance Characteristics
| Parameter | Typical Values for PSMA Ligands |
| Binding Affinity (IC₅₀) | Low nanomolar range |
| Cellular Internalization | High in PSMA-positive cells |
| Tumor Uptake (%ID/g) | High and specific in PSMA-positive tumors |
| Kidney Uptake (%ID/g) | Variable, a key organ for toxicity assessment |
| Tumor-to-Blood Ratio | High, indicating good clearance from circulation |
| Tumor-to-Muscle Ratio | High, indicating good target-to-background contrast |
Note: %ID/g refers to the percentage of injected dose per gram of tissue.
Quality Control
Robust quality control is essential to ensure the safety and efficacy of the radiolabeled product.
-
Radiochemical Purity: Determined by Radio-TLC or Radio-HPLC to separate the radiolabeled ligand from free radionuclide and other impurities.
-
pH: The pH of the final product should be suitable for injection (typically between 4.5 and 7.5).
-
Radionuclidic Purity: To ensure that no other radioisotopes are present.
-
Sterility and Endotoxin Testing: Essential for products intended for human use.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the radiolabeling of novel PSMA ligands, specifically those containing the this compound moiety. While these protocols are based on established procedures for similar compounds, researchers must undertake specific optimization and validation for any new ligand. The successful radiolabeling and preclinical evaluation of such novel ligands will be crucial for advancing the field of prostate cancer theranostics.
References
- 1. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. “One Method to Label Them All”: A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.eur.nl [pure.eur.nl]
- 8. Joint EANM/SNMMI procedure guideline for the use of 177Lu-labeled PSMA-targeted radioligand-therapy (177Lu-PSMA-RLT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Application of a Novel Pharmacokinetic Modifier in PSMA-Targeted Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Lys(CO-C3-p-I-Ph)-O-tBu, a novel pharmacokinetic modifier, in the development of Prostate-Specific Membrane Antigen (PSMA)-targeted imaging agents. While direct preclinical or clinical data for a PSMA-targeted radioligand incorporating this specific modifier are not yet widely published, this document leverages data from analogous albumin-binding PSMA ligands to provide a comprehensive guide for researchers. The core principle behind using such modifiers is to enhance the pharmacokinetic profile of the imaging agent, leading to improved tumor uptake and retention.
Introduction to this compound
This compound is a pharmacokinetic modifier designed to be conjugated to PSMA-targeting small molecules. Its primary function is to introduce an albumin-binding moiety, which reversibly binds to endogenous albumin in the bloodstream. This interaction increases the plasma residence time of the PSMA-targeted agent, reduces rapid renal clearance, and can lead to decreased uptake in non-target tissues like the salivary glands[1]. The extended circulation half-life allows for greater accumulation of the imaging agent in PSMA-expressing tumor tissues, potentially leading to a higher tumor-to-background ratio and improved diagnostic images. The "p-I-Ph" component strongly suggests a para-iodophenyl group, a well-established motif for albumin binding in radiopharmaceutical design.
Principle of PSMA-Targeted Imaging with Albumin-Binding Ligands
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells, making it an excellent target for diagnostic imaging and targeted radionuclide therapy[2]. PSMA-targeted imaging agents typically consist of three key components: a PSMA-binding motif (e.g., Glu-urea-Lys), a chelator for radiolabeling (e.g., DOTA), and a linker. The incorporation of an albumin-binding moiety like this compound into the linker region is a strategy to optimize the agent's pharmacokinetic properties.
The binding of the imaging agent to albumin creates a large complex that is less susceptible to renal filtration, thus prolonging its circulation time. As the agent circulates, the PSMA-binding motif can still interact with and bind to PSMA on tumor cells. This extended exposure time can lead to higher tumor uptake and retention of the radiotracer.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of analogous albumin-binding PSMA-targeted radioligands. These values provide an expected performance range for a PSMA imaging agent modified with this compound.
Table 1: In Vitro PSMA Binding Affinity
| Compound | PSMA Binding Affinity (IC50, nM) | Cell Line |
| 177Lu-RPS-072 (with 4-(p-iodophenyl)butyric acid albumin binder) | 6.7 ± 3.7 | LNCaP |
| 177Lu-RPS-077 (with albumin binder) | 1.7 ± 0.3 | LNCaP |
| Lu-HTK03121 (with albumin binder) | 2.40 ± 0.10 | LNCaP |
| Lu-HTK03123 (with albumin binder) | 1.76 ± 0.69 | LNCaP |
| 64Cu-PSMA-CM (with maleimidopropionic acid albumin binder) | 4.58 | 22Rv1 |
Data sourced from analogous compounds reported in scientific literature.[1][3][4]
Table 2: In Vivo Biodistribution of Analogous 177Lu-labeled PSMA Agents in LNCaP Tumor-Bearing Mice (% Injected Dose/gram)
| Organ | 177Lu-RPS-072 (24 h p.i.) | 177Lu-RPS-077 (24 h p.i.) |
| Blood | 4.9 ± 0.9 | 10.3 ± 1.2 |
| Tumor | 34.9 ± 2.4 | 27.4 ± 0.6 |
| Kidneys | 8.8 ± 0.7 | 10.3 ± 1.1 |
| Liver | 0.8 ± 0.1 | 1.2 ± 0.1 |
| Spleen | 0.3 ± 0.1 | 0.5 ± 0.1 |
| Salivary Glands | Not Reported | Not Reported |
Data sourced from analogous compounds reported in scientific literature.[3]
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of a PSMA-targeted imaging agent incorporating this compound.
Synthesis and Radiolabeling
The synthesis of a PSMA-targeted imaging agent with this compound would involve the conjugation of the Glu-urea-Lys PSMA-binding pharmacophore to a chelator (e.g., DOTA) and the this compound modifier, typically via solid-phase peptide synthesis.
Radiolabeling Protocol (Example with 68Ga):
-
Prepare a reaction vial containing the DOTA-conjugated PSMA ligand (10-20 µg) in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.5).
-
Elute 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.
-
Add the 68GaCl3 eluate to the reaction vial containing the PSMA ligand.
-
Heat the reaction mixture at 95°C for 10-15 minutes.
-
Perform quality control using radio-HPLC or ITLC to determine radiochemical purity.
In Vitro Competitive Binding Assay (IC50 Determination)
This assay determines the concentration of the non-radiolabeled compound required to inhibit 50% of the binding of a known radiolabeled PSMA ligand.
-
Cell Culture: Culture PSMA-positive cells (e.g., LNCaP) in appropriate media.
-
Assay Preparation: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Competition: Incubate the cells with a constant concentration of a radiolabeled PSMA ligand (e.g., [125I]MIP-1095) and varying concentrations of the test compound (PSMA ligand with this compound) for 1 hour at 4°C.
-
Washing: Wash the cells three times with cold binding buffer to remove unbound radioactivity.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Cell Uptake and Internalization Assay
This assay quantifies the amount of radiolabeled agent that binds to and is internalized by PSMA-positive cells.
-
Cell Seeding: Seed PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cells in 12-well plates.
-
Incubation: Add the radiolabeled test compound to the cells and incubate for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.
-
Surface-Bound vs. Internalized Radioactivity:
-
To determine total cell-associated radioactivity, wash the cells with cold PBS and lyse them.
-
To determine internalized radioactivity, first wash the cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip off surface-bound radioactivity, then lyse the cells.
-
-
Radioactivity Measurement: Measure the radioactivity in the cell lysates using a gamma counter.
-
Data Analysis: Express the results as a percentage of the added radioactivity per million cells.
In Vivo Biodistribution Studies in Animal Models
These studies evaluate the distribution of the radiolabeled agent in a living organism.
-
Animal Model: Use male immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3 flu) tumor xenografts.
-
Injection: Inject a known amount of the radiolabeled test compound intravenously into the tail vein of the mice.
-
Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1h, 4h, 24h, 48h, 96h).
-
Organ Harvesting and Weighing: Dissect and collect major organs and tissues (blood, tumor, kidneys, liver, spleen, muscle, bone, etc.) and weigh them.
-
Radioactivity Measurement: Measure the radioactivity in each organ/tissue using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
Caption: Experimental workflow for the evaluation of a novel PSMA-targeted imaging agent.
Caption: PSMA-mediated signaling pathway in prostate cancer cells.
References
Application Notes and Protocols for In Vivo Studies with Modified PSMA Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of in vivo studies involving modified Prostate-Specific Membrane Antigen (PSMA) ligands. The protocols outlined below are intended to assist in the preclinical evaluation of novel PSMA-targeted agents for diagnostic and therapeutic applications in prostate cancer research.
Introduction to PSMA and Ligand-Targeted Studies
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein (B1211001) that is significantly overexpressed in prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted radionuclide therapy.[1][2][3] Modified PSMA ligands, typically small molecules or peptides, can be labeled with various radionuclides for imaging (e.g., Gallium-68, Fluorine-18) or therapy (e.g., Lutetium-177, Actinium-225).[3][4] Preclinical in vivo studies are crucial for evaluating the pharmacokinetics, biodistribution, tumor-targeting efficacy, and therapeutic potential of these novel ligands.
PSMA expression is associated with the activation of pro-survival signaling pathways, such as the PI3K-AKT-mTOR pathway.[5][6][7][8] Understanding these pathways is essential for interpreting the biological effects of PSMA-targeted interventions.
PSMA Signaling Pathway
PSMA has been shown to modulate key signaling pathways involved in prostate cancer progression. A critical pathway influenced by PSMA is the PI3K-AKT-mTOR cascade. PSMA's enzymatic activity can lead to the activation of this pathway, promoting cell survival and proliferation.[5][8] Additionally, PSMA has been shown to interact with other signaling molecules, redirecting cellular signaling from the MAPK pathway to the pro-survival PI3K-AKT pathway.[1][6][7]
Caption: Simplified PSMA signaling cascade.
Experimental Protocols
A standardized workflow is essential for obtaining reliable and reproducible data from in vivo studies with modified PSMA ligands.
Caption: Workflow for in vivo PSMA ligand studies.
Radiolabeling of PSMA Ligands
Objective: To conjugate the modified PSMA ligand with a radionuclide for imaging or therapeutic studies.
Materials:
-
Modified PSMA ligand
-
Radionuclide (e.g., 68GaCl3, 177LuCl3)
-
Chelator-containing precursor (e.g., DOTA, HBED-CC)
-
Reaction buffer (e.g., Sodium acetate, HEPES)
-
Purification cartridges (e.g., C18 Sep-Pak)
-
Radio-TLC or Radio-HPLC system for quality control
Protocol (Example with 68Ga):
-
Elute 68Ga from a 68Ge/68Ga generator using 0.1 M HCl.
-
Add the 68Ga eluate to a reaction vial containing the PSMA ligand precursor dissolved in reaction buffer.
-
Heat the reaction mixture at 95°C for 5-15 minutes.[9]
-
Cool the reaction vial to room temperature.
-
Purify the radiolabeled ligand using a C18 cartridge to remove unchelated 68Ga.
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. An RCP of >95% is generally required for in vivo use.[1][10]
Animal Model Preparation
Objective: To establish a reliable tumor model that expresses human PSMA for in vivo evaluation.
Materials:
-
PSMA-positive human prostate cancer cell line (e.g., LNCaP, PC-3 PIP, 22Rv1)[1][11][12][13]
-
PSMA-negative human prostate cancer cell line for control (e.g., PC-3)[11]
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Matrigel (optional, to enhance tumor growth)
-
Sterile syringes and needles
Protocol:
-
Culture the selected prostate cancer cell lines under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject approximately 1-5 x 106 cells into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Initiate the imaging or biodistribution studies when the tumors reach a palpable size (e.g., 100-500 mm³).[1][14]
In Vivo Imaging (PET/SPECT)
Objective: To non-invasively visualize the biodistribution and tumor uptake of the radiolabeled PSMA ligand.
Materials:
-
Radiolabeled PSMA ligand
-
Tumor-bearing mice
-
Anesthesia (e.g., isoflurane)
-
Small animal PET or SPECT/CT scanner
-
Saline solution
Protocol:
-
Anesthetize the tumor-bearing mouse.
-
Intravenously inject a defined amount of the radiolabeled PSMA ligand (typically 1.8–2.2 MBq per kilogram of body weight) via the tail vein.[15][16]
-
Acquire dynamic or static images at specified time points post-injection (e.g., 30 min, 1h, 2h, 4h, 24h).[11][17]
-
Reconstruct the images and co-register with CT for anatomical reference.
-
Analyze the images to determine the tumor-to-background ratios and quantify tracer uptake in various organs.
Biodistribution Studies
Objective: To quantitatively determine the distribution and accumulation of the radiolabeled PSMA ligand in different organs and the tumor.
Materials:
-
Radiolabeled PSMA ligand
-
Tumor-bearing mice
-
Gamma counter
-
Dissection tools
-
Scales for weighing organs
Protocol:
-
Inject the radiolabeled PSMA ligand intravenously into cohorts of tumor-bearing mice.
-
At predetermined time points (e.g., 1h, 4h, 24h, 48h), euthanize a cohort of mice.[18]
-
Dissect and collect major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
-
Weigh each organ and tumor sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of the modified PSMA ligand.
Materials:
-
Radiolabeled PSMA ligand
-
Healthy or tumor-bearing mice
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Gamma counter
Protocol:
-
Inject the radiolabeled PSMA ligand intravenously.
-
Collect blood samples at various time points (e.g., 2, 5, 10, 30, 60, 120, 240 minutes) post-injection.
-
Measure the radioactivity in each blood sample.
-
Plot the blood concentration-time curve and calculate key pharmacokinetic parameters such as clearance half-life.[12][19]
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison between different modified PSMA ligands.
Table 1: In Vitro Binding Affinity and Cellular Uptake
| Ligand | Ki (nmol/L) | IC50 (nM) | Cellular Uptake (% of added activity) |
| Ligand A | 1.9[11] | 35.86 ± 0.56[13][20] | 54-58%[21] |
| Ligand B | 1.5[11] | 48.7 ± 1.12[13] | - |
| [11C]DCMC | 3.1[22] | - | - |
| [125I]DCIT | 1.5[22] | - | - |
Table 2: In Vivo Biodistribution Data (%ID/g) in LNCaP Xenograft Model at 2 hours post-injection
| Organ | Ligand A | Ligand B | Control Ligand |
| Blood | 0.5 ± 0.1 | 0.7 ± 0.2 | 1.2 ± 0.3 |
| Tumor | 21 ± 3[23] | 14 ± 2[23] | 0.5 ± 0.2[23] |
| Kidneys | 85 ± 15 | 74 ± 17[23] | 47 ± 6[23] |
| Liver | 1.2 ± 0.4 | 1.5 ± 0.5 | 2.0 ± 0.6 |
| Spleen | 0.8 ± 0.2 | 1.0 ± 0.3 | 1.5 ± 0.4 |
| Muscle | 0.2 ± 0.05 | 0.3 ± 0.08 | 0.5 ± 0.1 |
Table 3: Pharmacokinetic Parameters
| Ligand | Blood Clearance Half-life (min) |
| [177Lu]Lu-PSMA-Q | 24.30[12] |
| [177Lu]Lu-PSMA-617 | 31.95[12] |
| 175Lu-DOTA-PSMA-GUL | 18 - 19.8[19][24] |
Conclusion
The successful in vivo evaluation of modified PSMA ligands relies on a well-defined and consistently executed experimental plan. The protocols and guidelines presented here provide a framework for researchers to generate high-quality, reproducible data. This will ultimately facilitate the development of novel and more effective PSMA-targeted agents for the diagnosis and treatment of prostate cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Advancements in PSMA ligand radiolabeling for diagnosis and treatment of prostate cancer: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. 68Ga-PSMA ligand PET/CT in patients with prostate cancer: How we review and report - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Biodistribution and Radiation Dosimetry for a Probe Targeting Prostate-Specific Membrane Antigen for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of the mouse model and molar amount of injected ligand on the tissue distribution profile of PSMA radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro and In Vivo Study of Novel PSMA-Targeted Radioligands: Enhancing Tumor Uptake and Therapeutic Efficacy through Zwitterionization and Albumin-Binding Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. [PDF] Radiolabeled Small-Molecule Ligands for Prostate-Specific Membrane Antigen: In vivo Imaging in Experimental Models of Prostate Cancer | Semantic Scholar [semanticscholar.org]
- 23. Theranostic PSMA ligands with optimized backbones for intraoperative multimodal imaging and photodynamic therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of pharmacokinetics and tissue distribution of a novel lutetium-labeled PSMA-targeted ligand, 177Lu-DOTA-PSMA-GUL, in rats by using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing Plasma Residence Time of Modified PSMA Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical target for the diagnosis and treatment of prostate cancer.[1][2] The development of small-molecule PSMA ligands, which can be radiolabeled for imaging (e.g., with Gallium-68) or therapy (e.g., with Lutetium-177), has revolutionized the management of metastatic castration-resistant prostate cancer (mCRPC).[2][3] Modifications to these ligands are continuously being explored to optimize their pharmacokinetic properties, particularly to enhance tumor uptake and reduce off-target radiation exposure.[4][5] A key parameter in this optimization is the plasma residence time, which significantly influences the biodistribution and therapeutic efficacy of the radiopharmaceutical.[4][6] This document provides a detailed protocol for assessing the plasma residence time of novel or modified PSMA ligands.
Core Concepts
The plasma residence time of a PSMA ligand is a measure of how long it circulates in the bloodstream before being cleared. A longer plasma half-life can potentially lead to increased accumulation in tumor tissues.[7][8] However, it may also increase exposure to healthy organs. Therefore, a balance is sought to maximize the tumor-to-background ratio. Strategies to prolong plasma residence time often involve the incorporation of albumin-binding moieties into the ligand structure.[6][8]
Experimental Workflow
The overall workflow for assessing the plasma residence time of a modified PSMA ligand involves several key stages, from radiolabeling to data analysis.
References
- 1. PSMA-Targeted Radionuclide Therapy of Metastatic Castration-Resistant Prostate Cancer with 177Lu-Labeled PSMA-617 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological Optimization of PSMA-Based Radioligand Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of an Albumin-Based PSMA Probe With Prolonged Half-Life [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Evaluating Albumin Binding Affinity of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for several common methods used to evaluate the binding affinity of novel compounds to serum albumin. The affinity of a drug candidate for plasma proteins, particularly human serum albumin (HSA), is a critical parameter in drug discovery and development. It significantly influences the pharmacokinetic and pharmacodynamic properties of a drug, including its distribution, metabolism, excretion, and ultimately, its therapeutic efficacy and potential for toxicity.[1][2][3][4] Only the unbound fraction of a drug is generally considered pharmacologically active and available to interact with its target.[3][5]
This document outlines four widely used techniques for determining albumin binding affinity: Equilibrium Dialysis (ED), Ultrafiltration (UF), Surface Plasmon Resonance (SPR), and Fluorescence Spectroscopy. Each section includes a summary of the method, a detailed experimental protocol, and a table of exemplary data for common drugs. Additionally, workflow diagrams generated using Graphviz are provided for each method to visually represent the experimental process.
Equilibrium Dialysis (ED)
Equilibrium dialysis is considered the "gold standard" for measuring plasma protein binding due to its accuracy and reliability.[5][6] The method involves separating a chamber into two compartments by a semipermeable membrane with a specific molecular weight cutoff (typically 6-8 kDa).[7] One compartment contains the plasma or albumin solution spiked with the test compound, while the other contains a buffer solution. The unbound compound diffuses across the membrane until equilibrium is reached.[5] The concentration of the compound in both chambers is then measured, typically by LC-MS/MS, to determine the fraction bound to the protein.[5][7][8]
Quantitative Data: Albumin Binding Affinity Determined by Equilibrium Dialysis
| Compound | Albumin Source | % Bound | Dissociation Constant (K_D) (µM) |
| Warfarin | Human Serum | >99% | ~5 |
| Ibuprofen | Human Serum | >99% | ~10 |
| Diazepam | Human Serum | ~98% | ~20 |
| Propranolol | Human Plasma | High | - |
| Atenolol | Human Plasma | Low | - |
Note: The exact values can vary depending on experimental conditions.
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
This protocol is adapted for a high-throughput 96-well plate format, such as the Thermo Scientific Pierce RED Device.
Materials:
-
HTD96b dialyzer or similar 96-well equilibrium dialysis apparatus[5][7]
-
Human plasma or a solution of purified Human Serum Albumin (HSA)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates for sample collection and analysis
-
Orbital shaker with temperature control
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Hydration: Hydrate the dialysis membrane strips according to the manufacturer's instructions. This typically involves rinsing with 20% ethanol (B145695) followed by ultrapure water.[8]
-
Apparatus Assembly: Assemble the dialysis apparatus, placing the hydrated membranes between the two chambers of each well.[7]
-
Sample Preparation:
-
Spike the human plasma or HSA solution with the test compound to the desired final concentration (e.g., 1-10 µM).[5] The final DMSO concentration should typically be less than 1%.
-
Prepare a sufficient volume for all replicates.
-
-
Loading the Dialysis Plate:
-
Add the plasma/HSA solution containing the test compound to one chamber of each well (the "plasma chamber"). A typical volume is 200-300 µL.
-
Add an equal volume of PBS to the other chamber (the "buffer chamber").[8]
-
-
Incubation:
-
Sample Collection:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers of each well. For example, remove 50-100 µL from each chamber.[8]
-
-
Sample Processing for LC-MS/MS Analysis:
-
To ensure a common analytical matrix, dilute the plasma sample with PBS and the buffer sample with blank plasma.[7]
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.[8]
-
Vortex and centrifuge the samples to pellet the precipitated protein.[8]
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the concentration of the test compound in the plasma and buffer samples using LC-MS/MS.
-
Calculate the percentage of protein binding using the following formula: % Bound = [ (Concentration_plasma - Concentration_buffer) / Concentration_plasma ] * 100
-
Ultrafiltration
Ultrafiltration is another common method for determining plasma protein binding that separates the free and bound drug fractions based on molecular weight.[9] A sample containing the drug and protein is placed in a device with a semipermeable membrane and subjected to centrifugal force.[10] The unbound, smaller drug molecules pass through the membrane into the ultrafiltrate, while the larger protein and protein-drug complexes are retained.[9][10] The concentration of the drug in the ultrafiltrate, which represents the free drug concentration, is then measured.[10] This method is generally faster than equilibrium dialysis but can be susceptible to non-specific binding of the compound to the membrane and device.[10][11]
Quantitative Data: Albumin Binding Affinity Determined by Ultrafiltration
| Compound | Albumin Source | % Bound |
| Salicylate | Whole Serum | ~90% |
| Ibuprofen | Whole Serum | >99% |
| Carprofen | Whole Serum | >99% |
| Warfarin | Human Serum | >99% |
| Diazepam | Human Serum | ~98% |
Note: Values are approximate and can be influenced by experimental conditions.
Experimental Protocol: Ultrafiltration
Materials:
-
Ultrafiltration devices with a low-binding membrane (e.g., regenerated cellulose) and a suitable molecular weight cutoff (e.g., 30K MWCO)[12]
-
Human plasma or a solution of purified HSA
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge with temperature control
-
96-well plates for sample collection and analysis
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Pre-treatment (optional but recommended):
-
Sample Preparation:
-
Spike the human plasma or HSA solution with the test compound to the desired final concentration.
-
Pre-incubate the mixture at 37°C for at least 30 minutes to allow the drug to bind to the plasma proteins.[12]
-
-
Loading the Ultrafiltration Device:
-
Add the pre-incubated plasma sample to the upper chamber of the ultrafiltration device. A typical volume is 300-500 µL.[12]
-
-
Centrifugation:
-
Sample Collection:
-
After centrifugation, carefully collect the ultrafiltrate from the lower chamber.
-
Also, collect an aliquot of the original plasma sample (donor) for determination of the total drug concentration.
-
-
Sample Processing for LC-MS/MS Analysis:
-
Prepare the ultrafiltrate and donor samples for analysis. This may involve dilution and protein precipitation (for the donor sample).
-
-
Data Analysis:
-
Quantify the concentration of the test compound in the ultrafiltrate (free concentration) and the donor sample (total concentration) using LC-MS/MS.
-
Calculate the percentage of protein binding using the following formula: % Bound = [ (Concentration_total - Concentration_free) / Concentration_total ] * 100
-
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[13] In a typical SPR experiment for albumin binding, HSA is immobilized on a sensor chip. A solution containing the test compound (analyte) is then flowed over the sensor surface. The binding of the compound to the immobilized albumin causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle.[13] This allows for the determination of binding kinetics (association and dissociation rates) and affinity (K_D).[14][15]
Quantitative Data: Albumin Binding Affinity Determined by SPR
| Compound | Albumin Source | Dissociation Constant (K_D) (µM) |
| Warfarin | Human Serum Albumin | ~5-10 |
| Diazepam | Human Serum Albumin | ~20-30 |
| Acetazolamide | Bovine Serum Albumin | 67.72[14] |
Note: K_D values can vary based on the specific SPR platform and experimental conditions.
Experimental Protocol: Surface Plasmon Resonance
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Human Serum Albumin (HSA)
-
Test compound solutions at various concentrations
-
Running buffer (e.g., PBS with a small percentage of DMSO, pH 7.4)
-
Amine coupling kit (EDC, NHS, and ethanolamine) for immobilization
Procedure:
-
HSA Immobilization:
-
Binding Analysis:
-
Equilibrate the sensor surface with the running buffer.
-
Inject a series of concentrations of the test compound over the immobilized HSA surface.
-
Monitor the change in the SPR signal (response units) over time to observe the association and dissociation phases.
-
After each injection, regenerate the sensor surface if necessary to remove the bound compound, using a solution that disrupts the interaction without denaturing the immobilized protein (e.g., a short pulse of low pH buffer or high salt concentration).
-
-
Data Analysis:
-
The resulting sensorgrams (response vs. time) are analyzed using the instrument's software.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).
-
Fluorescence Spectroscopy
Fluorescence-based assays are high-throughput methods for assessing albumin binding.[16][17] These assays can be performed in two main ways: by measuring the intrinsic fluorescence of albumin or by using an extrinsic fluorescent probe.
-
Intrinsic Fluorescence: HSA contains a single tryptophan residue (Trp-214) that is naturally fluorescent.[6] The binding of a compound in the vicinity of this residue can cause a quenching (decrease) of the fluorescence signal, which can be used to determine binding affinity.[6]
-
Extrinsic Probe Displacement: A fluorescent probe that is known to bind to a specific site on albumin is used.[16] When a test compound competes for the same binding site, it displaces the probe, leading to a change in the fluorescence signal.[16] This change is proportional to the binding affinity of the test compound.
Quantitative Data: Albumin Binding Affinity Determined by Fluorescence Spectroscopy
| Compound | Method | IC_50 (µM) |
| Piroxicam | Probe Displacement | 3-24[16] |
| Naproxen | Probe Displacement | 3-24[16] |
| Warfarin | Probe Displacement | - |
| Ibuprofen | Probe Displacement | - |
Note: IC_50 values are dependent on the specific probe and assay conditions.
Experimental Protocol: Extrinsic Probe Displacement Assay
Materials:
-
Fluorescence plate reader
-
Black 96-well or 384-well plates
-
Human Serum Albumin (fatty acid-free is recommended)
-
Fluorescent probe (e.g., Dansylamide for site I, Dansylglycine for site II, or a commercial probe like Red Mega 500)[16]
-
Test compound stock solutions
-
Buffer (e.g., PBS or Tris buffer, pH 7.4)
-
Positive control compounds (e.g., Warfarin for site I, Ibuprofen for site II)
Procedure:
-
Reagent Preparation:
-
Prepare solutions of HSA, the fluorescent probe, and the test compounds at various concentrations in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
-
Assay Plate Setup:
-
In a black microplate, add the HSA solution and the fluorescent probe solution to each well.
-
Add the test compounds in a range of concentrations. Include wells for a negative control (buffer/DMSO only) and a positive control (a known high-affinity binder).
-
-
Incubation:
-
Mix the plate gently and incubate at room temperature (e.g., 20-25°C) for a set period (e.g., 30 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Data Analysis:
-
The fluorescence intensity will decrease as the test compound displaces the probe.
-
Plot the fluorescence intensity against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC_50 value, which is the concentration of the test compound that causes a 50% reduction in the fluorescence signal from the displaced probe.
-
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 4. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 8. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Ultrafiltration Method for Plasma Protein Binding Studies and Its Limitations | MDPI [mdpi.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. altasciences.com [altasciences.com]
- 13. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A fluorescence-based high throughput assay for the determination of small molecule-human serum albumin protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Lys(CO-C3-p-I-Ph)-O-tBu: A Pharmacokinetic Modifier for Targeted Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the incorporation and evaluation of Lys(CO-C3-p-I-Ph)-O-tBu, a pharmacokinetic modifier designed to enhance the therapeutic efficacy of targeted ligands, particularly in the context of Prostate-Specific Membrane Antigen (PSMA)-targeted radionuclide therapy. By reversibly binding to serum albumin, this modifier extends the plasma half-life of conjugated molecules, leading to increased tumor accumulation and reduced clearance through the kidneys and salivary glands.[1][2]
Overview of this compound
This compound is a lysine-based chemical entity featuring a 4-(p-iodophenyl)butyric acid moiety. This iodophenyl group serves as a high-affinity binding motif for serum albumin, a long-lived and abundant protein in the bloodstream.[3] When conjugated to a targeting ligand, such as a PSMA inhibitor, the resulting molecule can "hitchhike" on circulating albumin, thereby avoiding rapid renal filtration and prolonging its systemic circulation time.[3][4] This extended circulation leads to a higher probability of the therapeutic or diagnostic agent reaching its intended target, such as a tumor, resulting in enhanced signal or therapeutic payload delivery.
The tert-butyl ester (-O-tBu) on the lysine's alpha-carboxyl group and the amide linkage of the albumin-binding moiety to the epsilon-amino group provide convenient points for chemical synthesis and conjugation to targeting molecules, often through solid-phase peptide synthesis (SPPS).
Key Applications
The primary application of this compound is in the development of targeted radiopharmaceuticals for cancer therapy and diagnosis. Specifically, it is highly valuable for modifying small molecule or peptide-based ligands that target cell surface receptors, such as PSMA in prostate cancer.[3][4] By improving the pharmacokinetic profile, this modifier can lead to:
-
Increased Tumor Uptake and Retention: Longer circulation times allow for greater accumulation of the radioligand in tumor tissues.[3][5]
-
Reduced Off-Target Toxicity: By decreasing accumulation in non-target organs like the kidneys and salivary glands, the risk of radiation-induced damage can be minimized.[1][2]
-
Improved Therapeutic Index: The combination of enhanced tumor targeting and reduced off-target effects leads to a more favorable therapeutic window.
Experimental Protocols
Synthesis and Conjugation of this compound to a PSMA-Targeting Ligand
This protocol describes a general method for the solid-phase synthesis of a PSMA-targeting ligand incorporating the this compound moiety. The synthesis is based on standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
This compound (or its precursors for in-situ synthesis)
-
PSMA-targeting pharmacophore (e.g., glutamate-urea-lysine core)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIPS)/Water (e.g., 95:2.5:2.5 v/v/v)
-
HPLC for purification
Procedure:
-
Resin Preparation: Swell the Rink amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially to build the PSMA ligand backbone using HBTU and DIPEA as coupling reagents in DMF. Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Incorporation of this compound:
-
Couple the Fmoc-protected this compound to the growing peptide chain using the standard coupling procedure described in step 3.
-
Alternatively, couple Fmoc-Lys(Mtt)-OH and, after deprotection of the Mtt group, couple 4-(p-iodophenyl)butyric acid to the epsilon-amino group of lysine.
-
-
Coupling of Chelator: For radiolabeling, a chelator such as DOTA-tris(tBu) ester is coupled to the N-terminus of the peptide.
-
Cleavage and Deprotection: Cleave the synthesized ligand from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIPS/Water).
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Radiolabeling with Lutetium-177
This protocol outlines the radiolabeling of the DOTA-conjugated PSMA ligand with Lutetium-177 (¹⁷⁷Lu).
Materials:
-
DOTA-conjugated PSMA ligand
-
¹⁷⁷LuCl₃ solution
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Heating block
-
Radio-TLC or Radio-HPLC for quality control
Procedure:
-
In a sterile vial, dissolve the DOTA-conjugated PSMA ligand in sodium acetate buffer.
-
Add the required activity of ¹⁷⁷LuCl₃ to the ligand solution.
-
Incubate the reaction mixture at 95°C for 15-30 minutes.[1]
-
Allow the vial to cool to room temperature.
-
Determine the radiochemical purity using radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally required for in vitro and in vivo studies.
In Vitro Albumin Binding Assay
This assay determines the affinity of the modified ligand for human serum albumin (HSA).
Materials:
-
Radiolabeled PSMA ligand
-
Human Serum Albumin (HSA) solution (e.g., 20 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography columns or dialysis equipment
Procedure:
-
Incubate a known concentration of the radiolabeled ligand with a known concentration of HSA in PBS at 37°C for a specified time (e.g., 1 hour).
-
Separate the albumin-bound ligand from the free ligand using size-exclusion chromatography or equilibrium dialysis.
-
Measure the radioactivity in both the bound and free fractions using a gamma counter.
-
Calculate the percentage of the ligand bound to albumin.
Cell Uptake and Internalization Assay
This assay evaluates the ability of the modified ligand to bind to and be internalized by PSMA-expressing cells.
Materials:
-
PSMA-positive cells (e.g., LNCaP or PC-3 PIP) and PSMA-negative control cells (e.g., PC-3 flu)
-
Cell culture medium
-
Radiolabeled PSMA ligand
-
Acid wash buffer (e.g., 0.2 M glycine, pH 2.5) to differentiate between membrane-bound and internalized radioactivity.
-
Gamma counter
Procedure:
-
Plate PSMA-positive and PSMA-negative cells in multi-well plates and allow them to adhere.
-
Incubate the cells with a known concentration of the radiolabeled ligand at 37°C for various time points (e.g., 1, 2, 4 hours).
-
For internalization studies, wash the cells with cold PBS and then treat with an acid wash buffer to remove surface-bound radioactivity.
-
Lyse the cells to release the internalized radioactivity.
-
Measure the radioactivity in the acid wash (surface-bound) and the cell lysate (internalized) using a gamma counter.
-
Express the results as a percentage of the total added radioactivity per million cells.[6]
In Vivo Biodistribution Studies
These studies are performed in tumor-bearing animal models to assess the in vivo targeting efficacy and pharmacokinetic profile of the modified ligand.
Materials:
-
Tumor-bearing mice (e.g., nude mice with PSMA-positive tumor xenografts)
-
Radiolabeled PSMA ligand
-
Anesthesia
-
Gamma counter
Procedure:
-
Inject a known activity of the radiolabeled ligand intravenously into tumor-bearing mice.
-
At various time points post-injection (e.g., 4, 24, 48, 96 hours), euthanize the animals.
-
Dissect major organs and tissues (tumor, blood, kidneys, liver, spleen, muscle, bone, etc.).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
Data Presentation
The following tables summarize representative quantitative data for PSMA ligands modified with an albumin-binding moiety similar to this compound.
Table 1: In Vitro Characteristics of Albumin-Binding PSMA Ligands
| Compound | PSMA Affinity (IC₅₀, nM) | Human Serum Albumin Binding (%) | Cell Uptake in PSMA+ cells (%ID/10⁶ cells at 4h) |
| Reference PSMA Ligand (no binder) | 2.5 ± 0.5 | < 5% | 15.2 ± 1.8 |
| PSMA Ligand + Albumin Binder | 3.1 ± 0.7 | > 90% | 25.8 ± 2.5 |
Data are representative and compiled from literature on similar compounds.
Table 2: Biodistribution of ¹⁷⁷Lu-labeled PSMA Ligands in Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | Reference PSMA Ligand (24h p.i.) | PSMA Ligand + Albumin Binder (24h p.i.) | PSMA Ligand + Albumin Binder (96h p.i.) |
| Blood | 0.1 ± 0.0 | 2.5 ± 0.4 | 0.5 ± 0.1 |
| Tumor | 15.6 ± 3.1 | 34.9 ± 2.4 | 25.1 ± 4.2 |
| Kidneys | 20.5 ± 4.2 | 10.7 ± 0.9 | 5.3 ± 1.1 |
| Liver | 0.8 ± 0.2 | 1.5 ± 0.3 | 0.7 ± 0.1 |
| Salivary Glands | 5.2 ± 1.1 | 2.1 ± 0.5 | 0.9 ± 0.2 |
| Muscle | 0.3 ± 0.1 | 0.6 ± 0.1 | 0.3 ± 0.1 |
Data are representative and compiled from studies on PSMA ligands modified with 4-(p-iodophenyl)butyric acid.[3][5]
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Mechanism of action for an albumin-binding PSMA ligand.
Caption: Workflow for the preclinical evaluation of a modified PSMA ligand.
Conclusion
The incorporation of this compound or similar albumin-binding moieties represents a promising strategy to improve the pharmacokinetic properties of targeted therapeutic and diagnostic agents. The detailed protocols and representative data provided in these application notes offer a comprehensive guide for researchers and drug development professionals to effectively utilize this technology in their own research, particularly in the development of next-generation PSMA-targeted radiopharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Albumin-Binding PSMA Ligands: Optimization of the Tissue Distribution Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indico.fjfi.cvut.cz [indico.fjfi.cvut.cz]
- 5. Albumin-Binding PSMA Radioligands: Impact of Minimal Structural Changes on the Tissue Distribution Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theranostic PSMA ligands with optimized backbones for intraoperative multimodal imaging and photodynamic therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Lys(CO-C3-p-I-Ph)-O-tBu synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields during the synthesis of Lys(CO-C3-p-I-Ph)-O-tBu. The guidance is structured in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from various factors, including incomplete reactions, side product formation, and degradation during workup and purification. This guide will walk you through potential issues and their solutions.
Q1: My amide coupling reaction between the protected lysine (B10760008) and the p-I-Ph-C3-COOH moiety is inefficient. What are the potential causes and solutions?
Low efficiency in the amide coupling step is a primary contributor to poor overall yield. Several factors can influence the outcome of this reaction.
Potential Causes & Solutions:
-
Inappropriate Coupling Reagent: The choice of coupling reagent is critical for efficient amide bond formation.[1] Carbodiimides like DCC or DIC are common, but can lead to side reactions.[1][2] More advanced aminium/uronium or phosphonium-based reagents may offer better results.[1]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact yield. Ensure all reagents are anhydrous, as water can hydrolyze activated intermediates.
-
Side Reactions: Several side reactions can compete with the desired amide bond formation, reducing the yield of your target product.[3][4] Common side reactions include racemization and guanidinylation of the unprotected N-terminal of a peptide.[3]
Recommendations:
-
Optimize Coupling Reagent: If you are using a carbodiimide (B86325) like DCC or DIC and experiencing low yields, consider switching to a phosphonium (B103445) or aminium-based reagent.
-
Use Additives: The addition of HOBt or an equivalent can help to minimize racemization and improve coupling efficiency, especially when using carbodiimide reagents.[2]
-
Control Stoichiometry: Ensure the stoichiometry of your reactants is appropriate. A slight excess of the acylating agent and coupling reagent may drive the reaction to completion.
-
Pre-activation: Pre-activating the carboxylic acid component before adding the amine can sometimes improve yields and reduce side reactions like guanidinylation.[3]
Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?
The formation of side products is a common issue in peptide and modified amino acid synthesis. Identifying the nature of these impurities is the first step toward mitigating their formation.
Common Side Products & Prevention Strategies:
| Side Product | Formation Mechanism | Prevention Strategy |
| N-acylurea | Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents.[4] | Use coupling reagents less prone to this rearrangement (e.g., phosphonium or aminium salts) or add HOBt. |
| Racemized Product | Abstraction of the alpha-proton of the amino acid, which can be facilitated by base or over-activation.[4] | Add racemization suppressants like HOBt.[2] Avoid strong bases and excessively long reaction times. |
| Guanidinylated Byproduct | Reaction of excess uronium/aminium coupling reagents with the free amino group.[3] | Use stoichiometric amounts of the coupling reagent and consider pre-activation of the carboxylic acid.[3] |
Q3: My final product appears to be degrading during workup or purification. How can I improve its stability?
The stability of the tert-butyl ester protecting group is a key consideration during the final steps of your synthesis.
Potential Causes of Degradation & Solutions:
-
Premature Deprotection of t-Butyl Ester: The tert-butyl (tBu) ester is labile to strong acidic conditions.[5][] Exposure to strong acids during workup or chromatography can lead to its cleavage.
-
Hydrolysis: While generally stable to base, prolonged exposure to harsh basic conditions could potentially affect the molecule.
Recommendations:
-
Maintain Neutral pH: During aqueous workup, ensure the pH is maintained close to neutral. If an acidic wash is necessary, use a weak acid like a dilute citric acid solution and minimize contact time.[7]
-
Purification Strategy: For chromatographic purification, use a neutral mobile phase if possible. If a modifier like TFA is required, use the lowest effective concentration.
-
Temperature Control: Perform all workup and purification steps at low temperatures (e.g., 0-4 °C) to minimize potential degradation.
Experimental Protocols
A generalized experimental protocol for the key amide coupling step is provided below. Note that specific quantities and reaction times will need to be optimized for your specific starting materials.
Protocol: Amide Coupling of Protected Lysine with an Aromatic Carboxylic Acid
-
Dissolution: Dissolve the Nα-protected Lysine-O-tBu (e.g., Boc-Lys-O-tBu) and the carboxylic acid (p-I-Ph-C3-COOH) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Addition of Coupling Reagents: Add the coupling reagent (e.g., HBTU, PyBOP) and a base (e.g., DIPEA) to the reaction mixture. If using a carbodiimide like DIC, also add a racemization suppressant such as HOBt.
-
Reaction: Stir the reaction mixture at room temperature for a specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and water-soluble byproducts.
-
Purification: Purify the crude product using column chromatography on silica (B1680970) gel.
Mandatory Visualizations
The following diagrams illustrate the general workflow for the synthesis and a troubleshooting decision tree.
References
Technical Support Center: Strategies to Mitigate Renal Uptake of PSMA Radioligands
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on reducing kidney uptake of Prostate-Specific Membrane Antigen (PSMA) radioligands during preclinical and clinical research. High renal accumulation of PSMA-targeted radiopharmaceuticals can be a dose-limiting factor, potentially leading to nephrotoxicity and confounding imaging results.[1][2][3] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is kidney uptake a concern with PSMA radioligands?
A1: PSMA is physiologically expressed on the apical membrane of proximal renal tubules.[4] Consequently, PSMA-targeted radioligands are filtered by the glomerulus and subsequently reabsorbed in the proximal tubules, leading to high accumulation in the kidneys.[3][5] This off-target accumulation is a significant concern as it can lead to radiation-induced nephrotoxicity, potentially limiting the maximum tolerable therapeutic dose of PSMA radioligand therapies.[1][6][7] Furthermore, high background signal from the kidneys can obscure the detection of adjacent metastatic lesions in diagnostic imaging.[1][6]
Q2: What are the primary strategies to reduce renal uptake of PSMA radioligands?
A2: The main approaches to decrease kidney accumulation of PSMA radioligands fall into three categories:
-
Pharmacological Intervention: Co-administration of agents that compete for or block the uptake mechanism in the kidneys. Examples include cold PSMA ligands, PSMA inhibitors like 2-PMPA, and osmotic diuretics.[1][4][8]
-
Radioligand Modification: Altering the chemical structure of the radioligand to change its pharmacokinetic properties and reduce its affinity for renal uptake transporters.[9][10]
-
Alternative Administration Protocols: Modifying the injection or infusion parameters of the radioligand or blocking agent to optimize the tumor-to-kidney uptake ratio.[4][11]
Q3: How does co-injection of a "cold" PSMA ligand reduce kidney uptake?
A3: Co-injecting a non-radiolabeled ("cold") PSMA ligand, such as PSMA-11, with the radiolabeled counterpart reduces the effective molar activity of the radiopharmaceutical.[8][12] This leads to saturation of the PSMA binding sites in the kidneys, thereby decreasing the uptake of the radioactive ligand.[2][8] Studies have shown this can substantially reduce kidney and salivary gland uptake without significantly compromising tumor uptake.[2][8][12]
Q4: What is 2-PMPA and how does it work to protect the kidneys?
A4: 2-(phosphonomethyl)pentanedioic acid (2-PMPA) is a potent PSMA inhibitor.[1][13] When co-administered with a PSMA radioligand, 2-PMPA competes for PSMA binding sites in the kidneys, effectively blocking the uptake of the radiopharmaceutical.[1][11] This has been shown to significantly reduce the absorbed radiation dose to the kidneys in preclinical models.[1]
Q5: Are there any structural modifications to PSMA radioligands that can lower kidney uptake?
A5: Yes, modifying the glutamate-urea-lysine pharmacophore, which is central to PSMA binding, has shown promise. Replacing the glutamic acid (Glu) moiety with other amino acids like 2-aminoadipic acid (Aad) or aspartic acid (Asp) has resulted in new radioligands with significantly lower kidney and salivary gland accumulation while maintaining high tumor uptake.[6][10] Another approach involves substituting glutamate (B1630785) with 4-Fluoroglutamate, which has also demonstrated reduced renal retention in preclinical models.[9]
Troubleshooting Guides
Problem 1: Significant reduction in tumor uptake observed after co-administration of a blocking agent.
-
Possible Cause: The dose of the blocking agent (e.g., 2-PMPA, cold ligand) may be too high, leading to competition with the radioligand at the tumor site.[13]
-
Solution:
-
Dose Titration: Perform a dose-response study to identify the optimal concentration of the blocking agent that provides maximal kidney protection with minimal impact on tumor uptake. Preclinical studies suggest that 2-PMPA doses in the range of 0.2-1 mg/kg can be effective in mice.[14][15]
-
Optimize Timing: The timing of administration is critical. For instance, with 2-PMPA, co-injection or pre-injection shortly before the radioligand is often effective.[1] However, for some ligands, a delayed injection of the blocking agent (e.g., 16 hours post-radioligand) has been shown to displace renal activity with less effect on tumor uptake.[14][16]
-
Problem 2: Inconsistent or minimal reduction in kidney uptake with pharmacological interventions.
-
Possible Cause: The administration protocol for the blocking agent may not be optimal. For example, the timing and rate of infusion of agents like mannitol (B672) are crucial for their diuretic effect.[4]
-
Solution:
-
Review Administration Protocol: For osmotic diuretics like mannitol, rapid infusion immediately before and after the radioligand injection has been shown to be more effective than a slow infusion after administration.[4][17]
-
Consider Combination Therapies: In some cases, a single blocking agent may not be sufficient. Exploring combinations of agents with different mechanisms of action could yield better results.
-
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on various strategies to reduce kidney uptake of PSMA radioligands.
Table 1: Effect of Co-administration of Cold PSMA-11 on [¹⁷⁷Lu]Lu-PSMA-617 Biodistribution in Mice
| Amount of Cold PSMA-11 Added (pmoles) | Kidney Uptake (%ID/g ± SD) | Tumor Uptake (%ID/g ± SD) | Salivary Gland Uptake (%ID/g ± SD) | Data Source(s) |
| 0 | 123.14 ± 52.52 | 21.71 ± 6.13 | 0.48 ± 0.11 | [2][12] |
| 5 | 132.31 ± 47.4 | 18.7 ± 2.03 | 0.45 ± 0.15 | [2][12] |
| 100 | 84.29 ± 78.25 | 26.44 ± 2.94 | 0.38 ± 0.3 | [2][12] |
| 500 | 2.12 ± 1.88 | 16.21 ± 3.5 | 0.08 ± 0.03 | [2][12] |
| 1000 | 1.16 ± 0.36 | 13.52 ± 3.68 | 0.09 ± 0.07 | [2][12] |
| 2000 | 0.64 ± 0.23 | 12.03 ± 1.96 | 0.05 ± 0.02 | [2][12] |
Table 2: Effect of 2-PMPA on [¹¹¹In]In-PSMA I&T Biodistribution in Mice
| Treatment | Kidney Uptake (%ID/g) | Tumor Uptake (%ID/g) | Tumor-to-Kidney Ratio | Data Source(s) |
| [¹¹¹In]In-PSMA I&T alone | ~140 | ~20 | ~0.14 | [1] |
| [¹¹¹In]In-PSMA I&T + 2-PMPA | ~20 | ~20 | ~1.0 | [1] |
Table 3: Effect of Mannitol Infusion on [⁶⁸Ga]Ga-PSMA-11 Kidney Uptake in Patients
| Mannitol Infusion Protocol | Change in Mean SUVmax in Right Kidney | Change in Mean SUVmax in Left Kidney | Data Source(s) |
| 500 ml over 40 min after [⁶⁸Ga]Ga-PSMA | +11.9% | +7.4% | [4] |
| 250 ml over 15 min before and after [⁶⁸Ga]Ga-PSMA | -24.3% | -22.4% | [4] |
Experimental Protocols
Protocol 1: Reduction of Kidney Uptake using Cold Ligand Co-administration
-
Preparation: Prepare sterile solutions of the radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) and the cold PSMA ligand (e.g., PSMA-11) in a suitable buffer (e.g., phosphate-buffered saline).
-
Animal Model: Utilize tumor-bearing mice (e.g., athymic nude mice with PC3-PIP xenografts).
-
Dosing:
-
The dose of the radioligand should be consistent across all experimental groups.
-
Prepare multiple cohorts of animals to receive the radioligand mixed with varying amounts of the cold ligand (e.g., 0, 5, 100, 500, 1000, and 2000 pmoles of PSMA-11).[12]
-
-
Administration: Administer the mixture intravenously (e.g., via tail vein injection).
-
Biodistribution: At a predetermined time point (e.g., 1 hour post-injection), euthanize the animals, harvest relevant organs (kidneys, tumor, salivary glands, etc.), and measure the radioactivity in each organ using a gamma counter.[12]
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and compare the results between the different cohorts.
Protocol 2: Nephroprotection using 2-PMPA
-
Preparation: Prepare sterile solutions of the PSMA radioligand (e.g., [¹⁷⁷Lu]Lu-PSMA I&T) and 2-PMPA in a suitable buffer.
-
Animal Model: Use appropriate tumor-bearing mouse models.
-
Administration:
-
Imaging and Biodistribution: Perform SPECT/CT or PET/CT imaging at various time points to visualize the biodistribution. For quantitative analysis, perform ex vivo biodistribution studies as described in Protocol 1.[1]
-
Dosimetry: Based on the biodistribution data, calculate the absorbed radiation dose to the kidneys and tumor to determine the therapeutic index. Co-administration of 2-PMPA has been shown to increase the tumor-to-kidney absorbed dose ratio by 2.5-fold.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logical workflow of strategies to mitigate kidney uptake of PSMA radioligands.
Caption: A generalized experimental workflow for assessing kidney protection strategies.
Caption: Mechanism of competitive inhibition at the renal proximal tubule.
References
- 1. PSMA I&T for radionuclide imaging and therapy of prostate cancer: preclinical implications of blocking renal uptake with 2-PMPA | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. [PDF] A simple strategy to reduce the salivary gland and kidney uptake of PSMA targeting small molecule radiopharmaceuticals | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Reduction of 68Ga-PSMA renal uptake with mannitol infusion: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What a difference a methylene makes: replacing Glu with Asp or Aad in the Lys-urea-Glu pharmacophore of PSMA-targeting radioligands to reduce kidney and salivary gland uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. A simple strategy to reduce the salivary gland and kidney uptake of PSMA targeting small molecule radiopharmaceuticals | bioRxiv [biorxiv.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Lys-urea-Aad, Lys-urea-Cmc and Lys-urea-Cms as potential pharmacophores for the design of PSMA-targeted radioligands to reduce off-target uptake in kidneys and salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A simple strategy to reduce the salivary gland and kidney uptake of PSMA-targeting small molecule radiopharmaceuticals. [vivo.weill.cornell.edu]
- 13. benchchem.com [benchchem.com]
- 14. PMPA for nephroprotection in PSMA-targeted radionuclide therapy of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. researchgate.net [researchgate.net]
Stability and solubility issues with Lys(CO-C3-p-I-Ph)-O-tBu
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Lys(CO-C3-p-I-Ph)-O-tBu. The information is designed to address common stability and solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a pharmacokinetic (PK) modifier. It is primarily used in drug development to enhance the properties of Prostate-Specific Membrane Antigen (PSMA) ligands.[1][2] By increasing the binding capacity to albumin, it can extend the residence time of the active compound in plasma and potentially reduce accumulation in non-target tissues like the salivary glands.[1]
Q2: What are the primary factors that influence the solubility of this compound?
A2: The solubility of this compound is mainly influenced by its chemical structure. The presence of the p-iodophenyl group and the tert-butyl ester contributes to its hydrophobic nature, which can make it challenging to dissolve in aqueous solutions.[3][4] The overall charge of the molecule at a given pH will also significantly affect its solubility.[5][6]
Q3: What are the known stability issues with this compound?
A3: The stability of this compound can be compromised by a few key factors. The carbon-iodine (C-I) bond in the p-iodophenyl group is susceptible to cleavage, a process that can be accelerated by exposure to light, elevated temperatures, and certain pH conditions.[7] Discoloration of the compound, often to a yellow or brown hue, can be an indicator of degradation and the formation of molecular iodine.[7] Additionally, the tert-butyl ester protecting group is labile and can be cleaved under acidic conditions.[8]
Q4: How should I store this compound to ensure its integrity?
A4: To maintain the stability of this compound, proper storage is critical. For long-term storage (up to 6 months), it is recommended to keep the compound at -80°C.[1][9] For shorter periods (up to 1 month), storage at -20°C is acceptable.[1][9] It is also crucial to protect the compound from light by using an amber or opaque vial.[1][7][9]
Troubleshooting Guides
Solubility Issues
Problem: My this compound will not dissolve in my aqueous buffer.
-
Solution Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
-
Detailed Steps:
-
Start Small: Always begin by testing the solubility of a small amount of the compound to avoid wasting your entire stock.[4][10]
-
Organic Solvent First: For hydrophobic compounds like this, it is often best to first dissolve it in a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile.[3][11]
-
Aid Dissolution: Gentle vortexing or sonication can help break up aggregates and improve solubility.[3]
-
Gradual Dilution: Once the compound is dissolved in the organic solvent, slowly add your aqueous buffer dropwise while stirring to reach the desired final concentration.[4][10]
-
Gentle Warming: If solubility is still an issue, gentle warming (e.g., to 37°C) may help.[12] However, be cautious as excessive heat can degrade the compound.[7]
-
Stability Issues
Problem: My compound solution has turned a yellow/brown color.
-
Explanation: Discoloration often indicates degradation of the iodophenyl group and the formation of free iodine.[7] This can be triggered by exposure to light, heat, or oxidative conditions.
-
Prevention and Mitigation:
-
Light Protection: Always store both the solid compound and its solutions in light-protected containers (amber vials).[7]
-
Temperature Control: Adhere to the recommended storage temperatures (-20°C for short-term, -80°C for long-term).[1][9] Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For maximum stability, especially for long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen.[7]
-
Problem: I am seeing unexpected results in my assay, possibly due to compound degradation.
-
Logical Troubleshooting Flow:
Caption: Logical flow for troubleshooting unexpected assay results.
-
Key Considerations:
-
pH of Solutions: The tert-butyl ester is sensitive to acid.[8] If your experimental conditions are acidic, this protecting group may be cleaved, altering the compound's properties. Ensure your buffers are at a neutral or slightly basic pH if the intact ester is required.
-
Fresh is Best: Whenever possible, prepare fresh solutions for your experiments from a properly stored solid stock. Avoid using old solutions, especially if they have not been stored under an inert atmosphere.
-
Experimental Protocols
Protocol for Solubility Testing
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weighing: Accurately weigh a small amount of the compound (e.g., 1 mg) into a microcentrifuge tube.
-
Solvent Addition:
-
Aqueous First: Add a small, precise volume of your primary aqueous buffer (e.g., 100 µL of PBS, pH 7.4) and vortex. Observe for dissolution.
-
Organic Co-solvent: If not fully dissolved, add a minimal volume (e.g., 10 µL) of a tested organic solvent (DMSO, DMF, or acetonitrile) to the suspension.
-
-
Dissolution Aids: Vortex the mixture. If necessary, place the tube in a bath sonicator for 5-10 minutes.[3]
-
Observation: Visually inspect the solution for any remaining particulate matter. A fully dissolved solution should be clear.
-
Dilution: If dissolved in a co-solvent, you can then slowly dilute this stock with your aqueous buffer to the desired final concentration.
Protocol for Preparing a Stock Solution
-
Calculate: Determine the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to the weighed compound. For example, to make a 10 mM stock solution from 5 mg of a compound with a molecular weight of 500 g/mol , you would dissolve it in 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex and/or sonicate until the solution is completely clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes. Store immediately at -20°C or -80°C.[1] This minimizes freeze-thaw cycles and protects the compound from degradation.
Data Summary
| Solvent System | Expected Solubility | Recommendations & Remarks |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Low | Not recommended as a primary solvent. Use for dilution of a concentrated stock. |
| DMSO (Dimethyl Sulfoxide) | High | Recommended primary solvent for creating stock solutions.[3] Be mindful of final concentration in cellular assays (typically <0.5%). |
| DMF (Dimethylformamide) | High | A good alternative to DMSO.[4] |
| Acetonitrile | Moderate to High | Can be used as a primary solvent.[3] |
| Ethanol/Methanol | Moderate | May be effective, but volatility can alter concentration over time. |
Disclaimer: The information provided is for research use only and is based on general chemical principles and available data for similar compounds. It is essential to perform small-scale tests to determine the optimal conditions for your specific experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. jpt.com [jpt.com]
- 6. biobasic.com [biobasic.com]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. genscript.com [genscript.com]
- 12. biorbyt.com [biorbyt.com]
Technical Support Center: Enhancing Tumor-to-Kidney Ratio with Albumin Binders
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the tumor-to-kidney ratio of radiopharmaceuticals by utilizing albumin binders.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which albumin binders improve the tumor-to-kidney ratio?
Albumin binders are moieties conjugated to a radiopharmaceutical that reversibly bind to endogenous serum albumin. This binding increases the hydrodynamic size of the radiopharmaceutical, which in turn prolongs its circulation half-life in the bloodstream.[1][2] The extended circulation time allows for greater accumulation of the radiopharmaceutical in the tumor tissue through mechanisms like the enhanced permeability and retention (EPR) effect.[3][4] By reducing the rate of renal clearance, less of the agent is filtered by the kidneys, which can lead to a more favorable tumor-to-kidney ratio.[1][5]
Q2: What are the most common types of albumin binders used in radiopharmaceutical development?
Several classes of albumin binders have been investigated, with some of the most common being:
-
Evans Blue (EB) and its derivatives: These molecules exhibit a high affinity for albumin.[2][6][7]
-
4-(p-iodophenyl)butyric acid (IPBA) and related structures: These are widely used due to their flexible modification potential.[7][8][9]
-
Fatty acids (e.g., palmitic acid): These can be incorporated to enhance albumin binding.[1][7]
-
Maleimide-based binders: These can be used for conjugation to molecules containing thiol groups.
Q3: While albumin binders can increase tumor uptake, they sometimes also lead to higher kidney retention. Why does this happen and how can it be mitigated?
Increased kidney uptake can occur because the prolonged circulation also provides more opportunity for the radiolabeled compound, or its radiometabolites, to be taken up by the kidneys.[10][11] Strategies to mitigate this include:
-
Linker Optimization: The chemical linker connecting the albumin binder to the targeting molecule can be modified. For instance, incorporating polyethylene (B3416737) glycol (PEG) linkers can sometimes improve clearance from the kidneys without significantly impacting tumor uptake.[11]
-
Affinity Modulation: Fine-tuning the binding affinity of the albumin binder can balance blood residence time and kidney clearance. A very high affinity might lead to excessive retention in both blood and kidneys.[12][13]
-
Modifying the Albumin Binder Itself: Structural modifications to the albumin binder can influence its interaction with renal tissues. For example, replacing certain chemical groups on the binder can reduce kidney uptake.[10][14][15]
-
Coadministration of Agents: In some cases, co-infusion of agents like cationic amino acids (e.g., lysine (B10760008) and arginine) or para-aminohippurate can reduce renal reabsorption of radiopharmaceuticals.[16][17][18][19]
Troubleshooting Guide
Problem 1: Low Tumor Uptake Despite Using an Albumin Binder
| Possible Cause | Suggested Solution |
| Suboptimal Albumin Binder Affinity | The binding affinity of your chosen albumin binder might be too high or too low for your specific targeting molecule and tumor model. A very high affinity can sometimes hinder extravasation into the tumor tissue.[12] Consider screening a panel of albumin binders with varying affinities. |
| Poor Stability of the Radiopharmaceutical | The radiolabeled conjugate may be unstable in vivo, leading to premature release of the radionuclide or cleavage of the targeting moiety. Perform in vitro stability studies in serum and plasma. If instability is confirmed, redesign the chelator or the linker. |
| Low Target Expression in the Tumor Model | The tumor model being used may not express a sufficient level of the target receptor or protein. Confirm target expression using methods like immunohistochemistry or in vitro binding assays. |
| Inefficient "Albumin Hitchhiking" | The reversible binding to albumin may not be optimal, leading to rapid clearance before significant tumor accumulation can occur.[20] This could be related to the specific chemical structure of your conjugate. Consider alternative albumin binder structures. |
Problem 2: Unacceptably High Kidney-to-Tumor Ratio
| Possible Cause | Suggested Solution |
| High Renal Reabsorption | The radiopharmaceutical or its metabolites may be efficiently reabsorbed by the renal tubules.[21] Investigate co-administration strategies with agents like lysine, arginine, or Gelofusine to competitively inhibit this reabsorption.[16][17][18] |
| Suboptimal Linker Chemistry | The linker between the targeting molecule and the albumin binder may be contributing to renal uptake. Experiment with different linker types, such as hydrophilic PEG linkers, to alter the pharmacokinetic profile.[11] |
| Charge of the Radiopharmaceutical | The overall charge of the molecule can influence its interaction with the negatively charged glomerular basement membrane. Modifications to the molecule to alter its net charge may reduce renal filtration. |
| Metabolism of the Radiopharmaceutical | In vivo metabolism can lead to smaller, radiolabeled fragments that are readily taken up by the kidneys. Analyze urine for metabolites to understand the metabolic profile of your compound. Redesigning the molecule at metabolically labile sites may be necessary. |
Data Presentation: Tumor vs. Kidney Uptake
The following tables summarize quantitative data from various studies, showcasing the impact of albumin binders on the biodistribution of different radiopharmaceuticals. Data is presented as percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection (p.i.).
Table 1: FAPI Inhibitors with and without Evans Blue (EB) Albumin Binder [6]
| Compound | Time p.i. | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Kidney Ratio |
| ¹⁷⁷Lu-FAPI-02 | 24 h | Low (not specified) | Low (not specified) | - |
| ¹⁷⁷Lu-EB-FAPI-B1 | 24 h | High | Lower than other EB variants | Superior T/NT contrast |
| ¹⁷⁷Lu-EB-FAPI-B1 | 96 h | High | Low | High |
Note: This study emphasizes the improved tumor retention and lower kidney uptake of the optimized EB-conjugated FAPI inhibitor compared to other variants.
Table 2: PSMA-Targeting Agents with Optimized Albumin Binders [10][14][15]
| Compound | Time p.i. | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Kidney Absorbed Dose Ratio Improvement (vs. ¹⁷⁷Lu-PSMA-617) |
| ¹⁷⁷Lu-HTK03121 | Peak | 104 ± 20.3 | Lower than blood pool at early time points | 2.9-fold |
| ¹⁷⁷Lu-HTK03123 | Peak | 70.8 ± 23.7 | Lower than blood pool at early time points | 2.0-fold |
| ¹⁷⁷Lu-PSMA-617 | - | - | - | Baseline |
Note: These compounds demonstrate significantly enhanced tumor uptake and improved tumor-to-kidney absorbed dose ratios through optimization of both the albumin binder and a lipophilic linker.
Table 3: DOTATATE Analogues with and without Albumin Binders [22]
| Compound | Time p.i. | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) |
| ¹⁷⁷Lu-DOTATATE | 1 h | 21.35 ± 5.90 | 7.49 ± 1.62 |
| ¹⁷⁷Lu-GluAB-DOTATATE | 4 h | 24.44 ± 5.84 | 31.14 ± 7.06 |
| ¹⁷⁷Lu-AspAB-DOTATATE | 24 h | 18.41 ± 4.36 | 28.82 ± 13.82 |
Note: While tumor uptake was prolonged with the albumin binder, kidney uptake was also significantly increased in this study, highlighting a common challenge.
Experimental Protocols
1. General Radiolabeling Protocol (Example with ¹⁷⁷Lu)
This protocol is a generalized procedure and may require optimization for specific compounds.
-
Preparation: To a solution of the DOTA-conjugated compound (e.g., 1 nmol in 100 µL of 0.05 M HCl), add 200 µL of a metal-free buffer (e.g., 0.2 M sodium acetate, pH 4.5).
-
Radiolabeling: Add ¹⁷⁷LuCl₃ (e.g., 370 MBq) to the buffered solution.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 15-30 minutes).
-
Quality Control: Determine the radiochemical purity using methods like radio-TLC or radio-HPLC. A purity of >95% is generally desired.
-
Purification (if necessary): If the radiochemical purity is below the desired threshold, purify the product using a C18 Sep-Pak cartridge or HPLC.
2. Biodistribution Studies in Tumor-Bearing Mice
-
Animal Model: Utilize appropriate tumor-bearing animal models (e.g., nude mice with subcutaneous xenografts).[23]
-
Injection: Administer the radiolabeled compound (e.g., 1-3 MBq in 100 µL of saline) via tail vein injection.[23]
-
Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48, 96 hours), euthanize a cohort of animals (n=3-5 per group).[22][23]
-
Organ Harvesting: Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Measurement: Weigh the collected tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculation: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
3. SPECT/CT Imaging Protocol
-
Animal Preparation: Anesthetize the tumor-bearing mouse (e.g., with isoflurane).
-
Injection: Administer the radiolabeled compound (e.g., 30-50 MBq) via tail vein injection.
-
Imaging: At desired time points post-injection, acquire SPECT images followed by a CT scan for anatomical co-registration.[24][25]
-
Image Analysis: Reconstruct the images and perform region-of-interest (ROI) analysis to quantify tracer uptake in the tumor and organs.
Visualizations
Caption: Workflow for developing albumin-binding radiopharmaceuticals.
Caption: Mechanism of albumin binders in enhancing tumor delivery.
Caption: Troubleshooting decision tree for albumin binder experiments.
References
- 1. Albumin Binding as a Strategy for Improving Tumor Targeting of Radiolabeled Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Challenges in Preparation of Albumin Nanoparticle-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering albumin-directed drug delivery by imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evans blue-modified radiolabeled fibroblast activation protein inhibitor as long-acting cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 177 Lu-Labeled Albumin-Binder–Conjugated PSMA-Targeting Agents with Extremely High Tumor Uptake and Enhanced Tumor-to-Kidney Absorbed Dose Ratio: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. hzdr.de [hzdr.de]
- 13. "Clickable" Albumin Binders for Modulating the Tumor Uptake of Targeted Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 177Lu-Labeled Albumin-Binder–Conjugated PSMA-Targeting Agents with Extremely High Tumor Uptake and Enhanced Tumor-to-Kidney Absorbed Dose Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 177Lu-Labeled Albumin-Binder-Conjugated PSMA-Targeting Agents with Extremely High Tumor Uptake and Enhanced Tumor-to-Kidney Absorbed Dose Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reducing the renal uptake of radiolabeled antibody fragments and peptides for diagnosis and therapy: present status, future prospects and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reduced Renal Uptake of Various Radiopharmaceuticals with Sodium Paraaminohippurate Coadministration in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. “Albumin Hitchhiking” with an Evans Blue Analog for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Investigations Using Albumin Binders to Modify the Tissue Distribution Profile of Radiopharmaceuticals Exemplified with Folate Radioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Intraarterial Hepatic SPECT/CT Imaging Using 99mTc-Macroaggregated Albumin in Preparation for Radioembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. SPECT and SPECT-CT Imaging Protocols | Radiology Key [radiologykey.com]
Technical Support Center: Conjugation of Hydrophobic Linkers to PSMA Ligands
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered when conjugating hydrophobic linkers to Prostate-Specific Membrane Antigen (PSMA) ligands.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of PSMA ligand conjugates with hydrophobic linkers.
Issue 1: Low Yield of Conjugated Product
Q1: We are experiencing a very low yield after our conjugation reaction between the PSMA ligand and the hydrophobic linker. What are the possible causes and how can we improve it?
A1: Low conjugation yield is a common issue and can often be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the problem.
Possible Causes and Solutions:
-
Incomplete Activation of Carboxylic Acids: For amide bond formation, the carboxylic acid group on either the linker or the ligand must be efficiently activated.
-
Solution: Ensure you are using fresh, high-quality coupling reagents like HATU or HBTU, as they are highly efficient.[1] Use of additives such as HOBt or HOAt can also improve the reaction efficiency and reduce side reactions.[1] Always use anhydrous solvents, as water can quench the activated species.[1]
-
-
Steric Hindrance: Both the PSMA ligand and the hydrophobic linker can be sterically bulky, which can impede the reaction.
-
Solution: Consider extending the reaction time or increasing the temperature. However, be cautious as this might lead to side product formation. Using a more powerful coupling reagent like HATU can also overcome steric hindrance.[1]
-
-
Poor Solubility of Reactants: The hydrophobic nature of the linker can lead to poor solubility in common reaction solvents, reducing the effective concentration of the reactants.
-
Solution: Screen different anhydrous polar aprotic solvents like DMF, NMP, or DMSO to find one that provides good solubility for both reactants.[2] Sonication can also help to dissolve the reactants.
-
-
Degraded Reagents: Coupling reagents and anhydrous solvents can degrade over time, especially if not stored properly.
-
Solution: Use fresh reagents and properly dried solvents for each reaction. It is good practice to test the activity of the coupling reagent if it has been stored for a long time.
-
Issue 2: Poor Solubility and Aggregation of the Final Conjugate
Q2: Our purified PSMA-hydrophobic linker conjugate has very poor aqueous solubility and tends to aggregate. How can we address this?
A2: The increased hydrophobicity from the linker is a primary reason for poor solubility and aggregation. Several strategies can be employed to mitigate this issue.
Possible Causes and Solutions:
-
High Hydrophobicity: The inherent nature of the hydrophobic linker is the main cause.
-
Solution: If possible, in the design phase, incorporate solubilizing moieties into the linker, such as short PEG chains or negatively charged groups (e.g., carboxylates or sulfonates).[3][4] For existing compounds, formulation strategies can be employed. This includes the use of co-solvents like ethanol (B145695) or DMSO in the final buffer, or the use of solubility-enhancing excipients.
-
-
Peptide Aggregation: Hydrophobic peptides and conjugates are prone to forming secondary structures like beta-sheets, leading to aggregation.[5]
-
Solution: During purification and handling, it is crucial to avoid conditions that promote aggregation. Dissolving the peptide in a strong solvent like DMSO or isopropanol (B130326) before diluting it into the aqueous mobile phase for HPLC can be beneficial.[6] For storage, lyophilization from a solution containing a cryoprotectant can help maintain a non-aggregated state.
-
Issue 3: Reduced Binding Affinity to PSMA
Q3: After conjugating a hydrophobic linker, we observe a significant decrease in the binding affinity (higher IC50) of our PSMA ligand. Why is this happening and what can be done?
A3: The linker is not just a spacer; its properties can significantly influence the binding of the ligand to the PSMA binding pocket.[5]
Possible Causes and Solutions:
-
Steric Hindrance: The linker or the conjugated payload might be sterically clashing with the PSMA protein, preventing the ligand from binding optimally.
-
Solution: The design of the linker is crucial. Varying the length and composition of the linker can help to position the hydrophobic moiety and any attached payload away from the binding site. An optimal linker structure often includes an aliphatic fragment near the vector molecule.[7]
-
-
Unfavorable Interactions: While hydrophobic interactions with the S1 pocket of PSMA can be beneficial, an excessively hydrophobic or improperly positioned linker can lead to non-specific binding or unfavorable interactions that disrupt the key binding interactions of the pharmacophore.[5][8]
-
Solution: A balance between hydrophobicity and hydrophilicity is often required. Incorporating some polar or charged groups into the linker can help to maintain a favorable binding conformation.[3] Systematic modifications of the linker and testing the binding affinity of each new conjugate is a common strategy to find the optimal design.[9]
-
Frequently Asked Questions (FAQs)
Q4: What is the role of the hydrophobic linker in a PSMA-targeted conjugate?
A4: Hydrophobic linkers in PSMA-targeted conjugates can serve several purposes. They can interact with the hydrophobic S1 pocket of the PSMA enzyme, which can potentially increase the binding affinity of the ligand.[5][8] Additionally, in the context of radiopharmaceuticals, increasing the lipophilicity of the conjugate can influence its pharmacokinetic profile, such as its biodistribution and clearance mechanisms.[6]
Q5: How does the hydrophobicity of the linker affect the in vivo performance of a PSMA-targeted radiopharmaceutical?
A5: The hydrophobicity of the linker significantly impacts the in vivo behavior of the radiopharmaceutical. Increased lipophilicity can lead to higher non-specific binding to plasma proteins and increased uptake in organs like the liver and spleen, resulting in higher background signal and potentially lower tumor-to-background ratios.[6] Conversely, a well-designed hydrophobic linker can enhance tumor uptake and retention.[8] Therefore, a careful balance is needed to achieve optimal imaging or therapeutic efficacy. The introduction of negatively charged groups in the linker has been shown to reduce non-specific background binding.[3]
Q6: What are the best analytical techniques to purify and characterize these hydrophobic conjugates?
A6: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the purification of these conjugates.[6] Due to their hydrophobic nature, optimizing the HPLC method is critical. This may involve using a shallower gradient, increasing the column temperature, or using a mobile phase with a stronger organic solvent like acetonitrile (B52724) or isopropanol.[6] For characterization, mass spectrometry (MS) is essential to confirm the identity and purity of the conjugate. Nuclear magnetic resonance (NMR) spectroscopy can be used for detailed structural elucidation.
Data Presentation
Table 1: Impact of Linker Modification on PSMA Binding Affinity
| Compound Reference | Linker Modification | IC50 (nM) | Reference |
| PSMA-617 | 2-naphthyl-L-alanine-tranexamic acid | 0.90 ± 0.30 | [5] |
| Compound 22 | EuK(Ahx-Sta-Phe) with DOTA | 1.66 ± 0.63 | [5] |
| Compound 30 (Dimer) | Dimer of Compound 16 with DOTA-GA | 1.05 ± 0.30 | [5] |
| P17 | 3-styryl-L-Ala instead of 2-naphthyl-L-Ala | ~15 | [6] |
| P18 | 3-styryl-L-Ala and 4-aminomethyl benzoic acid | ~10 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation using HATU
This protocol describes a general method for conjugating a carboxylic acid-containing molecule to an amine-containing molecule.
Materials:
-
Carboxylic acid-containing molecule (1.0 equivalent)
-
Amine-containing molecule (1.0 equivalent)
-
HATU (1.1 equivalents)
-
DIPEA (2.0 equivalents)
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF to make a 0.1 - 0.5 M solution.[1]
-
Add DIPEA (2.0 equiv) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.[1]
-
Add the amine (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or RP-HPLC.
Protocol 2: RP-HPLC Purification of a Hydrophobic PSMA Conjugate
This protocol provides a general guideline for purifying a hydrophobic peptide conjugate.
Materials and Equipment:
-
Preparative RP-HPLC system with a UV detector
-
C18 column suitable for peptide purification
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample dissolved in a suitable solvent (e.g., DMSO, then diluted with Mobile Phase A)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or isopropanol.[6] Dilute the sample with Mobile Phase A to a concentration suitable for injection. Ensure the sample is fully dissolved and filter it through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes.
-
Method Development:
-
Start with a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the product.
-
Optimize the gradient to be shallower around the elution time of the target compound to improve resolution (e.g., a 1% per minute change in %B).[6]
-
If peak tailing is observed, consider increasing the column temperature (e.g., to 40-60 °C) to improve peak shape.[6]
-
-
Purification Run: Inject the sample and run the optimized gradient. Collect fractions corresponding to the product peak.
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC and/or MS to confirm the purity and identity of the product.
-
Product Recovery: Pool the pure fractions and remove the organic solvent by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified product as a powder.
Protocol 3: Competitive Binding Assay (IC50 Determination)
This assay determines the concentration of an unlabeled ligand required to inhibit 50% of the binding of a radiolabeled ligand to PSMA-expressing cells.[10]
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) of known concentration
-
Unlabeled test compound (hydrophobic PSMA conjugate) at various concentrations
-
Binding buffer (e.g., HBSS with 1% BSA)
-
96-well filter plates
-
Gamma counter
Procedure:
-
Seed PSMA-positive cells in a 96-well plate and grow to confluence.
-
On the day of the assay, wash the cells with binding buffer.
-
Add a constant, low concentration of the radiolabeled PSMA ligand to each well.
-
Add increasing concentrations of the unlabeled test compound to the wells. Include wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand plus a large excess of a known PSMA inhibitor (non-specific binding).
-
Incubate the plate at 4°C for 1-2 hours.
-
Wash the cells multiple times with cold binding buffer to remove unbound radioligand.
-
Lyse the cells and collect the lysate, or if using filter plates, harvest the cells onto the filter membrane.
-
Measure the radioactivity in each sample using a gamma counter.
-
Plot the percentage of specific binding against the log concentration of the unlabeled test compound.
-
Determine the IC50 value using non-linear regression analysis.[11]
Protocol 4: Cell Internalization Assay
This assay measures the amount of a radiolabeled ligand that is internalized by cells versus the amount that remains bound to the cell surface.[10]
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
Radiolabeled PSMA conjugate
-
Binding buffer
-
Acid wash buffer (e.g., 0.2 M glycine, pH 2.5) to strip surface-bound ligand
-
Cell lysis buffer (e.g., 1 M NaOH)
-
Gamma counter
Procedure:
-
Seed PSMA-positive cells in a 24-well plate and grow to confluence.
-
Incubate the cells with a known concentration of the radiolabeled PSMA conjugate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
At each time point, place the plates on ice to stop internalization.
-
Wash the cells with cold binding buffer.
-
Surface-bound fraction: Add cold acid wash buffer to the cells and incubate for 5-10 minutes on ice. Collect this supernatant, which contains the surface-bound radioligand.
-
Internalized fraction: Add cell lysis buffer to the remaining cell monolayer to solubilize the cells. Collect this lysate, which contains the internalized radioligand.
-
Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.
-
Calculate the percentage of internalization as (internalized counts / (internalized counts + surface-bound counts)) * 100.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. nestgrp.com [nestgrp.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Radiolabeling for Modified PSMA Agents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the radiolabeling of modified Prostate-Specific Membrane Antigen (PSMA) agents.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges in a question-and-answer format to facilitate rapid problem-solving.
Q1: What are the critical parameters influencing the radiolabeling efficiency of PSMA agents?
The successful radiolabeling of PSMA agents is a multifactorial process. Key parameters that require careful control include:
-
pH of the reaction mixture: The optimal pH is crucial for the chelation of the radiometal by the ligand. For most PSMA agents labeled with Gallium-68 (⁶⁸Ga) or Lutetium-177 (¹⁷⁷Lu), the pH is typically maintained in a slightly acidic range. For instance, the radiolabeling of PSMA-617 with ¹⁷⁷Lu is often performed at a pH between 4.5 and 5.5.[1] Similarly, optimal labeling of some agents with Fluorine-18 ([¹⁸F]AlF) has been achieved at pH 5.[2][3]
-
Temperature: Incubation temperature significantly impacts the reaction kinetics. While some protocols for ⁶⁸Ga-labeling of agents like THP-PSMA can be performed at room temperature within 5 minutes[4][5], others, particularly those involving DOTA chelators, often require heating (e.g., 95°C) to achieve high radiochemical purity.[1]
-
Reaction Time: The incubation time must be sufficient to allow for the completion of the radiolabeling reaction. This can range from a few minutes to over 30 minutes depending on the specific agent, radiometal, and temperature.
-
Precursor (Ligand) Amount: The concentration of the PSMA precursor is a critical factor. While a higher concentration can increase the radiochemical yield, it may decrease the molar activity.[6] It's essential to optimize the amount to balance these two parameters. For example, a maximum of 30 µg of PSMA-11 is recommended for [⁶⁸Ga]Ga-PSMA-11 synthesis according to the European Pharmacopoeia.[6]
-
Purity of Reagents: The presence of metal ion contaminants in the precursor solution or reagents can compete with the desired radiometal for the chelator, thereby reducing the radiolabeling efficiency.[6][7] The use of high-purity water and reagents is essential.
-
Buffer System: The choice of buffer can influence the labeling efficiency. Acetate (B1210297) and HEPES buffers are commonly used. For some automated syntheses of [⁶⁸Ga]Ga-PSMA-I&T, replacing ammonium (B1175870) acetate with HEPES buffer was found to improve radiochemical yields.[8][9]
Q2: I am observing low radiochemical yield. What are the potential causes and how can I troubleshoot this?
Low radiochemical yield is a common issue that can be attributed to several factors. The following troubleshooting guide will help you identify and resolve the problem.
| Potential Cause | Recommended Action |
| Incorrect pH | Verify the pH of your reaction mixture using a calibrated pH meter. Adjust the buffer concentration or composition as needed to achieve the optimal pH for your specific PSMA agent and radiometal. For ¹⁷⁷Lu-PSMA-617, a pH of 4.5-5.5 is recommended.[1] |
| Suboptimal Temperature | Ensure your heating block or water bath is calibrated and provides a stable and accurate temperature. For DOTA-containing ligands, heating to 90-95°C is often necessary.[4] For room temperature procedures, ensure the ambient temperature is within the recommended range. |
| Insufficient Incubation Time | Increase the incubation time to allow the reaction to proceed to completion. Monitor the radiochemical purity at different time points to determine the optimal reaction time. |
| Precursor Degradation or Impurities | Use a fresh batch of the PSMA precursor. The stability of the precursor in solution can vary, and long-term storage, even when frozen, can lead to degradation or the formation of metal complexes (e.g., with Fe(III)) that inhibit radiolabeling.[6][7] |
| Metal Ion Contamination | Use metal-free water and high-purity reagents. Ensure all vials and equipment are thoroughly cleaned and free of metal contaminants. Competition from metal ions is a known cause of reduced radiolabeling efficiency.[6][7] |
| Radiolysis | For high-activity preparations, radiolysis (the decomposition of molecules by radiation) can be a problem. The addition of radical scavengers, such as ascorbic acid, can help to mitigate this effect. |
| Incorrect Reagent Concentrations | Double-check the concentrations of all reagents, including the PSMA precursor, buffer, and any additives. |
Q3: My radiochemical purity is low, with multiple peaks on the chromatogram. What should I do?
Low radiochemical purity indicates the presence of unreacted radionuclide or other radiolabeled impurities.
| Potential Cause | Recommended Action |
| Incomplete Reaction | As with low yield, review and optimize the pH, temperature, and incubation time to drive the reaction to completion. |
| Radiolysis | High radioactivity concentrations can lead to the formation of radiolytic impurities. Consider adding a stabilizer like ascorbic acid to the final product.[1] Diluting the sample or storing it at low temperatures may also help. |
| Impure Precursor | The presence of impurities in the PSMA ligand can lead to the formation of multiple radiolabeled species. Use a high-purity precursor from a reputable supplier. |
| Colloidal ⁶⁸Ga Formation | If using ⁶⁸Ga, ensure the pH is not too high, as this can lead to the formation of colloidal ⁶⁸Ga(OH)₃, which will not be chelated. |
| Suboptimal Purification | If your protocol includes a purification step (e.g., solid-phase extraction), ensure the cartridge is properly conditioned and that the elution is performed correctly. For some automated syntheses of [⁶⁸Ga]Ga-PSMA-617, changing the solid-phase extraction cartridge improved the purification of the final product.[9] |
Quantitative Data Summary
The following tables summarize key quantitative data for the radiolabeling of various PSMA agents under different conditions.
Table 1: Radiolabeling of PSMA Agents with Gallium-68 (⁶⁸Ga)
| PSMA Agent | Precursor Amount | Temperature | pH | Reaction Time | Radiochemical Yield/Purity | Reference |
| PSMA-11 | 30 µg | 90 ± 2 °C | ~4.5 | 250 ± 13 s | >99% Purity | [6][10] |
| PSMA-11 | 10 µg | 90°C | 4.11 | 10 min | 99.8% Purity | [11] |
| THP-PSMA | 0.01-5 µg | Room Temp. | 6.5-7.5 | 5 min | >95% Yield | [4][5][12] |
| DFO-Nsucc-PSMA | Not specified | Room Temp. | 5.2 | 10-15 min | Quantitative | [13] |
Table 2: Radiolabeling of PSMA Agents with Lutetium-177 (¹⁷⁷Lu)
| PSMA Agent | Precursor Amount | Temperature | pH | Reaction Time | Radiochemical Yield/Purity | Reference |
| PSMA-617 | 100 µg | 95 °C | 4.5-5.5 | Not specified | High | [1] |
| PSMA-617 | 20 µg | 24.5 °C | 4.5 | 10-15 min | >97% Purity | [14] |
| PSMA-I&T | Not specified | Optimized | Optimized | Optimized | ≥95% Purity | [15] |
| rhPSMA Ligands | 1.0 nmol | Not specified | 5.5 | Not specified | High | [16] |
Table 3: Radiolabeling of PSMA Agents with Fluorine-18 (¹⁸F)
| PSMA Agent | Precursor Amount | Temperature | pH | Reaction Time | Radiochemical Yield/Purity | Reference |
| [¹⁸F]AlF-P16-093 | 46 nmol | 60 °C | 5 | 15 min | 54.4 ± 4.4% Yield, ≥95% Purity | [2][3] |
Experimental Protocols
Protocol 1: Manual Radiolabeling of PSMA-617 with ¹⁷⁷Lu
This protocol describes a typical manual procedure for the radiolabeling of PSMA-617 with Lutetium-177.[1]
Materials:
-
PSMA-617 precursor
-
No-carrier-added ¹⁷⁷LuCl₃ in 0.04 M HCl
-
Sodium acetate buffer (0.1 M, pH 5.5) or Ascorbate (B8700270) buffer (pH 4.5-5.0)
-
Ascorbic acid solution (e.g., 50 mg/mL)
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath set to 95°C
-
Lead shielding
-
Calibrated radioactivity dose calibrator
-
Sterile filters (0.22 µm)
Procedure:
-
In a sterile, pyrogen-free reaction vial, add the required volume of sodium acetate or ascorbate buffer.
-
Add the desired amount of PSMA-617 precursor (e.g., 100 µg).
-
Carefully transfer the required activity of ¹⁷⁷LuCl₃ to the reaction vial.
-
Gently mix the contents of the vial.
-
Measure the total activity in a dose calibrator.
-
Incubate the reaction vial in the heating block at 95°C for the optimized duration (typically 15-30 minutes).
-
After incubation, remove the vial and allow it to cool to room temperature behind appropriate shielding.
-
Add a stabilizing solution, such as ascorbic acid, to prevent radiolysis.
-
Perform quality control checks (e.g., radio-TLC or radio-HPLC) to determine radiochemical purity.
-
If required, purify the final product using a suitable method (e.g., solid-phase extraction).
-
Pass the final product through a 0.22 µm sterile filter into a sterile collection vial.
Protocol 2: Automated Radiolabeling of PSMA-11 with ⁶⁸Ga
This generalized protocol outlines the steps for an automated synthesis of [⁶⁸Ga]Ga-PSMA-11, which is commonly performed using a synthesis module.[10][17]
Procedure Overview:
-
Preparation: Prepare the automated synthesis module with a new set of sterile, single-use cassettes and tubing. Condition any necessary solid-phase extraction (SPE) cartridges as per the manufacturer's instructions.
-
⁶⁸Ga Elution and Trapping: The ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator. The eluate is then automatically transferred to a cation-exchange cartridge to trap and concentrate the ⁶⁸Ga.
-
Elution into Reactor: The trapped ⁶⁸Ga is eluted from the cation-exchange cartridge into the reaction vessel containing the PSMA-11 precursor and the reaction buffer.
-
Labeling Reaction: The reaction mixture is heated at a controlled temperature (e.g., 90-95°C) for a predefined time to facilitate the formation of the [⁶⁸Ga]Ga-PSMA-11 complex.
-
Purification: The reaction mixture is passed through a C18 SPE cartridge. The [⁶⁸Ga]Ga-PSMA-11 is retained on the cartridge, while unreacted ⁶⁸Ga and other impurities are washed away.
-
Elution and Formulation: The purified [⁶⁸Ga]Ga-PSMA-11 is eluted from the C18 cartridge using a mixture of ethanol (B145695) and water. The final product is then formulated with sterile saline to achieve the desired concentration for injection.
-
Sterile Filtration: The final formulated product is passed through a 0.22 µm sterile filter into a sterile collection vial.
-
Quality Control: A comprehensive set of quality control tests is performed to ensure the final product meets all GMP requirements before administration.
Visualizations
Caption: General workflow for the radiolabeling of PSMA agents.
Caption: Decision tree for troubleshooting low radiolabeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Radiolabeling Optimization and Preclinical Evaluation of the New PSMA Imaging Agent [18F]AlF-P16-093 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. 68Ga-THP-PSMA: A PET Imaging Agent for Prostate Cancer Offering Rapid, Room-Temperature, 1-Step Kit-Based Radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unitn.it [iris.unitn.it]
- 8. “One Method to Label Them All”: A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 12. 68Ga-THP-PSMA: a PET imaging agent for prostate cancer offering rapid, room temperature, one-step kit-based radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radiochemistry and Preclinical PET Imaging of 68Ga-Desferrioxamine Radiotracers Targeting Prostate-Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improvement of End-of-Synthesis Radiochemical Purity of 177Lu-DOTA-PSMA-Ligands with Alternative Synthesis Approaches: Conversion Upswing and Side-Products Minimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of PSMA-I&T radiolabeling with 177 Lu | Brazilian Journal of Radiation Sciences [bjrs.org.br]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Addressing Off-Target Effects of Albumin-Binding Radiopharmaceuticals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with albumin-binding radiopharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target organs for albumin-binding radiopharmaceuticals and why?
A1: The kidneys are the most common off-target organ for many radiolabeled peptides and small molecules due to renal clearance. After glomerular filtration, these radiopharmaceuticals can be reabsorbed by megalin and cubilin receptors in the proximal tubules, leading to high and persistent renal retention. The liver can also be an organ of high uptake, particularly for more lipophilic compounds, which are cleared via the hepatobiliary route.[1] The spleen and bone marrow may also show non-specific uptake, especially if aggregates of the radiopharmaceutical are formed, as they are cleared by the reticuloendothelial system.[2]
Q2: How does the choice of linker impact off-target effects?
A2: The linker between the targeting moiety, the chelator, and the albumin-binding entity can significantly influence the pharmacokinetic properties and off-target accumulation of the radiopharmaceutical.[1] Key factors include:
-
Charge: Introducing negative charges can reduce renal uptake, as the glomerular membrane and tubular brush border are negatively charged, thus repelling negatively charged molecules.[3]
-
Lipophilicity: Increasing lipophilicity can enhance hepatobiliary clearance, leading to higher liver uptake. Conversely, more hydrophilic linkers can favor renal clearance.[1]
-
Size and Composition: Large, hydrophilic linkers like polyethylene (B3416737) glycol (PEG) can increase the hydrodynamic size of the radiopharmaceutical, which may reduce glomerular filtration and subsequent kidney uptake.[1]
-
Metabolizable Linkers: Incorporating linkers that can be cleaved by enzymes present in the kidneys (e.g., at the brush border) can lead to the release of smaller, more easily excreted radiometabolites, thereby reducing renal retention.[2]
Q3: What is the role of plasma protein binding affinity in off-target accumulation?
A3: The affinity of the radiopharmaceutical for albumin plays a crucial role in its biodistribution. High affinity leads to a longer circulation half-life, which is often desirable for achieving high tumor uptake. However, this prolonged circulation can also lead to increased accumulation in non-target tissues. Conversely, if the affinity is too low, the radiopharmaceutical may be cleared too quickly, resulting in insufficient tumor accumulation. Therefore, optimizing the albumin-binding affinity is key to balancing tumor targeting with off-target effects.[4][5]
Troubleshooting Guides
Issue 1: High and Persistent Kidney Uptake
Symptom: Biodistribution studies show a high percentage of the injected dose per gram (%ID/g) in the kidneys at various time points.
Possible Causes:
-
Renal Clearance Pathway: The radiopharmaceutical is small enough to be filtered by the glomerulus and is subsequently reabsorbed in the proximal tubules.
-
Positive Charge: The radiopharmaceutical possesses a net positive charge, promoting interaction with the negatively charged tubular cells.[3]
-
Specific Transporter Interaction: The radiopharmaceutical may be a substrate for specific transporters in the kidneys.
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Competitive Inhibition:
-
Action: Co-administer a solution of positively charged amino acids, such as L-lysine or a combination of L-lysine and L-arginine. A common starting dose is 2.5 g/kg of body weight, administered 30 minutes prior to the radiopharmaceutical.[2] Gelofusine can also be used as a competitive inhibitor.
-
Rationale: These agents competitively inhibit the tubular reabsorption of the radiolabeled compound.[2]
-
-
Chemical Modification:
Quantitative Data on Strategies to Reduce Kidney Uptake
| Strategy | Radiopharmaceutical Class | % Reduction in Kidney Uptake (approx.) | Reference |
| Co-injection of L-lysine | DOTA-labeled antibody fragment | Varies depending on the agent | [2] |
| Introduction of a negatively charged linker | 111In-DTPA-conjugated peptides | Up to 50% | [3] |
| Incorporation of a metabolizable linker | Radiolabeled antibody fragments | Varies, can be significant | [2] |
| PEGylation | Bombesin analogues | Dependent on PEG size and structure | [1] |
Issue 2: Unexpectedly High Liver Uptake
Symptom: Biodistribution studies reveal high %ID/g in the liver, potentially compromising tumor-to-liver ratios.
Possible Causes:
-
High Lipophilicity: The compound is highly lipophilic, leading to clearance via the hepatobiliary system.[1]
-
Formation of Aggregates: The radiopharmaceutical has formed aggregates, which are cleared by the reticuloendothelial system in the liver and spleen.[2]
-
Specific Transporter Interaction: The compound may be a substrate for hepatic uptake transporters.
Troubleshooting Steps:
-
Quality Control for Aggregates:
-
Chemical Modification to Reduce Lipophilicity:
-
Blocking Studies:
-
Action: Co-administer a non-radiolabeled version of the compound or a known inhibitor of relevant hepatic transporters.
-
Rationale: This can help determine if the liver uptake is receptor-mediated or due to non-specific interactions.
-
Issue 3: High Background Signal and Low Tumor-to-Blood Ratio
Symptom: Imaging studies show high background signal throughout the body, and biodistribution data indicates a low tumor-to-blood ratio.
Possible Causes:
-
Too High Albumin Affinity: The radiopharmaceutical binds too tightly to albumin, resulting in very slow clearance from the blood.[5]
-
In Vivo Instability: The radiolabel is detaching from the chelator or the entire chelator-radiolabel complex is cleaving from the targeting molecule, leading to free radioactivity in circulation.
-
Low Target Expression: The target expression in the tumor model is too low for significant accumulation above background.
Troubleshooting Steps:
-
Optimize Albumin Binding Affinity:
-
Action: Synthesize analogues with modified albumin-binding moieties to systematically vary the binding affinity.
-
Rationale: A moderate, reversible binding to albumin is often optimal for achieving a balance between blood retention and tumor uptake.[4]
-
-
Assess In Vitro and In Vivo Stability:
-
Action: Perform a plasma stability assay to evaluate the stability of the radiopharmaceutical in plasma over time.
-
Rationale: This will determine if the high background is due to the release of free radioactivity.
-
-
Confirm Target Expression:
-
Action: Use immunohistochemistry (IHC) or other methods to confirm high and homogeneous expression of the target in the tumor model.
-
Rationale: Adequate target expression is a prerequisite for successful tumor targeting.
-
Experimental Protocols
Protocol 1: In Vitro Cell Binding Assay
Objective: To determine the binding affinity (Kd) and the number of binding sites (Bmax) of a radiopharmaceutical to its target receptor on cultured cells.
Materials:
-
Target-expressing cell line (e.g., PC-3 for PSMA)
-
Radiolabeled compound
-
Non-radiolabeled ("cold") version of the compound
-
Binding buffer (e.g., PBS with 1% BSA)
-
Multi-well cell culture plates (e.g., 24-well)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed the target-expressing cells in multi-well plates and allow them to grow to near confluence (24-48 hours).[6]
-
Preparation of Reagents:
-
Prepare serial dilutions of the radiolabeled compound in binding buffer.
-
Prepare a high concentration solution of the non-radiolabeled compound for determining non-specific binding.
-
-
Incubation:
-
Wash the cells gently with PBS.
-
For total binding, add increasing concentrations of the radiolabeled compound to the wells.
-
For non-specific binding, add increasing concentrations of the radiolabeled compound along with a high concentration of the non-radiolabeled compound.
-
Incubate the plate at 37°C for a predetermined time to reach equilibrium (e.g., 60 minutes).[6]
-
-
Washing:
-
Aspirate the incubation medium.
-
Wash the cells multiple times with ice-cold PBS to remove unbound radioactivity.[7]
-
-
Cell Lysis and Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH).
-
Transfer the lysate to counting tubes and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding versus the concentration of the radiolabeled compound and fit the data using non-linear regression to determine Kd and Bmax.
-
Protocol 2: Ex Vivo Biodistribution Study in Rodents
Objective: To determine the uptake, distribution, and clearance of a radiopharmaceutical in various organs and tissues of a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografts)
-
Radiolabeled compound
-
Saline for injection
-
Anesthesia
-
Dissection tools
-
Tared counting tubes
-
Gamma counter
Procedure:
-
Animal Preparation: Use healthy animals of the same sex and similar weight.[8] Anesthetize the mouse before injection.
-
Injection: Inject a known amount of the radiopharmaceutical (typically in a volume of 0.1-0.3 mL) into the tail vein of the mouse.[8]
-
Time Points: At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a group of mice (n=3-5 per group).[9]
-
Organ Harvesting:
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, kidneys, liver, spleen, lungs, heart, muscle, bone).
-
Place each tissue sample in a pre-weighed, tared counting tube.[9]
-
-
Weighing and Counting:
-
Weigh each tissue sample to determine its wet weight.
-
Measure the radioactivity in each sample, along with standards of the injected dose, using a gamma counter.[9]
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate tumor-to-organ ratios to assess targeting specificity.
-
Protocol 3: Plasma Stability Assay
Objective: To assess the stability of a radiopharmaceutical in plasma over time.
Materials:
-
Radiolabeled compound
-
Human or animal plasma (heparinized)
-
Incubator or water bath at 37°C
-
Precipitating agent (e.g., methanol (B129727) or acetonitrile)
-
Centrifuge
-
HPLC system with a radioactivity detector
Procedure:
-
Incubation:
-
Protein Precipitation:
-
At each time point, add a cold precipitating agent to the plasma sample to stop enzymatic degradation and precipitate plasma proteins.[11]
-
-
Centrifugation:
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by radio-HPLC to separate the intact radiopharmaceutical from any radiolabeled metabolites or free radionuclide.
-
-
Data Analysis:
-
Quantify the percentage of the intact radiopharmaceutical remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact compound versus time to determine the plasma half-life (T1/2).
-
Visualizations
Caption: Troubleshooting workflow for high off-target uptake.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fundamental evaluation regarding the relationship between albumin-binding and tumor accumulation of PSMA-targeting radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Albumin-Binding PSMA Ligands: Implications for Expanding the Therapeutic Window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. osti.gov [osti.gov]
- 9. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: Optimizing Albumin Affinity and In Vivo Clearance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on balancing albumin affinity and in vivo clearance of therapeutic molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental relationship between albumin affinity and in vivo clearance?
A1: Serum albumin is the most abundant protein in blood plasma and serves as a natural carrier for many molecules.[1][2] By binding to albumin, therapeutic molecules can avoid rapid renal clearance, leading to a longer circulation half-life.[3][4] Generally, higher affinity for albumin results in lower in vivo clearance and a longer half-life.[5][6] However, excessively high affinity can limit the distribution of the free, pharmacologically active drug to target tissues.[7][8] Therefore, the key is to optimize this interaction to achieve a desirable pharmacokinetic (PK) and pharmacodynamic (PD) profile.
Q2: How does the "free drug hypothesis" relate to albumin binding?
A2: The "free drug hypothesis" posits that only the unbound or "free" fraction of a drug in the plasma is available to diffuse to its target site and exert its pharmacological effect.[8] The portion of the drug bound to plasma proteins like albumin acts as a reservoir.[8] Consequently, while high albumin binding can extend a drug's half-life, it also reduces the concentration of the free drug available for therapeutic action at any given moment.
Q3: What are the primary strategies to modulate the albumin affinity of a small molecule or peptide?
A3: Modulating albumin affinity typically involves chemical modifications to the drug candidate. For small molecules, introducing hydrophobic moieties or specific functional groups that can interact with albumin's binding pockets can increase affinity.[5] For peptides and other biologics, a common strategy is to conjugate them with molecules that have a high affinity for albumin, such as fatty acids or small organic molecules.[4][9] Another approach is to fuse the therapeutic protein with an albumin-binding domain (ABD).[6]
Q4: What are the common in vitro methods to measure albumin binding affinity?
A4: Several methods are available to quantify the binding affinity of a drug to albumin. Some of the most common techniques include:
-
Equilibrium Dialysis: A classic method that separates a drug-protein solution from a buffer by a semi-permeable membrane.[10]
-
Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetics of the binding interaction.[11][12][13]
-
Fluorescence Spectroscopy: This method relies on changes in the intrinsic fluorescence of albumin (specifically the tryptophan residue Trp-214) upon drug binding.[5][10]
-
High-Performance Affinity Chromatography (HPAC): Involves immobilizing albumin on a column and measuring the retention time of the drug.[10]
-
Capillary Electrophoresis - Frontal Analysis: A robust method for determining binding constants based on electrophoretic mobility.[10]
Troubleshooting Guides
Troubleshooting Unexpected In Vivo Clearance Results
Problem: My compound has high albumin affinity in vitro, but still shows rapid in vivo clearance. What could be the issue?
Possible Causes and Solutions:
-
Metabolic Instability: The compound, even when bound to albumin, might be susceptible to metabolism.
-
Troubleshooting Step: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes. If metabolic instability is confirmed, consider medicinal chemistry efforts to block the metabolic soft spots.
-
-
Active Transport and Elimination: The compound might be a substrate for active uptake or efflux transporters in organs like the liver or kidneys, leading to rapid clearance.
-
Troubleshooting Step: Perform in vitro transporter assays to identify potential interactions. If the compound is a substrate, medicinal chemistry modifications may be needed to reduce transporter affinity.
-
-
Species Differences in Albumin Binding: The affinity of your compound for human albumin might not translate directly to the animal species used for in vivo studies.
-
Troubleshooting Step: Measure the binding affinity of your compound to the albumin of the species used in your in vivo studies (e.g., mouse or rat serum albumin).[14]
-
-
Incorrect Assessment of In Vitro Affinity: The in vitro assay conditions might not accurately reflect the in vivo environment.
-
Troubleshooting Step: Review your in vitro binding assay protocol. Ensure that the buffer conditions (pH, ionic strength) are physiologically relevant. Consider potential interferences from other plasma components if using whole plasma instead of purified albumin.
-
Problem: My compound has low to moderate albumin affinity, and I'm observing unexpectedly high toxicity.
Possible Causes and Solutions:
-
High Free Drug Concentration: The low albumin binding leads to a high fraction of the free drug, which can cause toxicity if the therapeutic window is narrow.
-
Troubleshooting Step: Consider strategies to increase albumin affinity, such as introducing a known albumin-binding moiety. This can help to reduce the peak free drug concentration.
-
-
Rapid Tissue Distribution to Sensitive Organs: The free drug may be rapidly distributing to and accumulating in tissues where it can cause off-target toxicity.[7][15]
-
Troubleshooting Step: Conduct a tissue distribution study to determine where the compound accumulates. This can provide insights into the mechanism of toxicity.
-
-
Saturation of Plasma Protein Binding: At higher doses, the binding sites on albumin may become saturated, leading to a non-linear increase in the free drug concentration.
-
Troubleshooting Step: Measure plasma protein binding at a range of concentrations to check for saturation. If saturation is observed, this needs to be considered in dose-escalation studies.
-
Data Presentation
Table 1: Influence of Albumin Affinity on Pharmacokinetic Parameters of Selected Compounds
| Compound | Albumin Binding Affinity (Kd) | In Vivo Half-life (t1/2) | In Vivo Clearance | Reference |
| Flavone | 7.80 x 104 M-1 (Ka) | - | - | [16] |
| 6-bromoflavone | 1.83 x 105 M-1 (Ka) | - | - | [16] |
| 6-methylflavone | 2.28 x 105 M-1 (Ka) | - | - | [16] |
| Coumarin | - | - | - | [5] |
| 6-methylcoumarin | 1.38 x 105 M-1 (Ka) | - | - | [5] |
| 7-methoxycoumarin | 1.96 x 105 M-1 (Ka) | - | - | [5] |
| AB.Fab Variant 1 | 0.04 µM (rat albumin) | ~5 hours (rat) | High | [17] |
| AB.Fab Variant 2 | 2.5 µM (rat albumin) | ~30 hours (rat) | Low | [17] |
| SA21 Peptide | 266 nM (rat albumin) | 2.3 hours (rabbit) | - | [18] |
Note: Ka is the association constant, which is the inverse of the dissociation constant (Kd). A higher Ka indicates higher affinity.
Experimental Protocols
Protocol 1: Measuring Albumin Binding Affinity using Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics (kon, koff) and affinity (Kd) of a compound to serum albumin.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Albumin (e.g., Human Serum Albumin, HSA)
-
Compound of interest (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Methodology:
-
Ligand Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of EDC and NHS.[19] c. Inject the albumin solution (ligand) in the immobilization buffer over the activated surface. The protein will covalently bind to the surface. d. Deactivate any remaining active esters by injecting ethanolamine.[19] A successful immobilization will result in a significant increase in response units (RU).
-
Analyte Binding: a. Prepare a series of dilutions of the compound (analyte) in running buffer. A typical concentration range might be 0.1x to 10x the expected Kd. b. Inject the different concentrations of the analyte over the immobilized albumin surface at a constant flow rate.[20] This is the "association" phase. c. After the injection, allow the running buffer to flow over the surface to monitor the dissociation of the compound. This is the "dissociation" phase. d. Between each analyte injection, inject the regeneration solution to remove all bound analyte and return to the baseline.[20]
-
Data Analysis: a. The binding data is recorded in a sensorgram, which plots response units (RU) versus time. b. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile (including clearance and half-life) of a compound after administration.
Materials:
-
Test compound
-
Vehicle for administration (e.g., saline, DMSO/polyethylene glycol)
-
Mice (e.g., C57BL/6 or BALB/c)
-
Dosing syringes and needles
-
Blood collection supplies (e.g., capillaries, microcentrifuge tubes with anticoagulant)
-
Analytical instrument for drug quantification (e.g., LC-MS/MS)
Methodology:
-
Animal Dosing: a. Acclimate the mice to the housing conditions for at least one week. b. Divide the mice into groups for each time point and route of administration (e.g., intravenous (IV) and oral (PO)).[21] c. Administer the compound at the desired dose. For IV administration, inject into the tail vein. For PO administration, use oral gavage.
-
Blood Sampling: a. Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[21] b. Blood can be collected via retro-orbital sinus, saphenous vein, or cardiac puncture (terminal procedure). For serial sampling from the same animal, the saphenous vein is often preferred.[22] c. Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Processing and Analysis: a. Centrifuge the blood samples to separate the plasma. b. Store the plasma samples at -80°C until analysis.[23] c. Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[21]
-
Data Analysis: a. Plot the plasma concentration of the compound versus time. b. Use pharmacokinetic software to calculate key parameters, including:
- Area under the curve (AUC)
- Clearance (CL)
- Volume of distribution (Vd)
- Half-life (t1/2)
Visualizations
Caption: A flowchart illustrating strategies to modulate albumin affinity and their impact on pharmacokinetic outcomes.
Caption: A troubleshooting workflow for unexpected in vivo clearance results based on in vitro albumin affinity.
References
- 1. Serum albumin: clinical significance of drug binding and development as drug delivery vehicle: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. tandfonline.com [tandfonline.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of affinity and valency of an albumin-binding domain (ABD) on the half-life of a single-chain diabody-ABD fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Distribution to Tissues - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 8. youtube.com [youtube.com]
- 9. Albumin affinity tags increase peptide half-life in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The pharmacokinetics of an albumin-binding Fab (AB.Fab) can be modulated as a function of affinity for albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dhvi.duke.edu [dhvi.duke.edu]
- 20. nicoyalife.com [nicoyalife.com]
- 21. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 22. researchgate.net [researchgate.net]
- 23. unmc.edu [unmc.edu]
Validation & Comparative
A Comparative Guide to Albumin Binders: Evaluating Lys(CO-C3-p-I-Ph)-O-tBu and Alternatives for Enhanced Pharmacokinetics
In the realm of drug development, extending the plasma half-life of therapeutic and diagnostic agents is a critical strategy to improve their efficacy and reduce dosing frequency. One effective approach is the conjugation of small molecules, peptides, or proteins to an albumin binder, a moiety that non-covalently or covalently associates with serum albumin, the most abundant protein in the blood. This guide provides a comparative analysis of Lys(CO-C3-p-I-Ph)-O-tBu, a pharmacokinetic modifier, with other prominent albumin-binding strategies, offering researchers and drug developers a comprehensive overview of their mechanisms, performance, and the experimental protocols for their evaluation.
Mechanism of Action and Chemical Structures
The strategy of utilizing albumin as a carrier leverages its long circulatory half-life of approximately 19 days.[1] Albumin binders can be broadly categorized into two main types based on their interaction with albumin: non-covalent (reversible) and covalent (irreversible).
1. 4-(p-iodophenyl)butyric acid (IPBA)-Based Binders (e.g., this compound): These small molecules, including this compound, are designed to bind non-covalently to hydrophobic pockets on albumin.[1] The 4-(p-iodophenyl)butyric acid moiety is a well-established albumin-binding motif.[2] This reversible interaction extends the circulation time of the conjugated drug, allowing for enhanced accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[3]
2. Evans Blue Derivatives: Evans Blue is an azo dye known for its high affinity for serum albumin.[1][4] Truncated and functionalized derivatives of Evans Blue have been developed as albumin binders for conjugation to therapeutics.[5] Like IPBA-based binders, these molecules bind non-covalently to albumin, leveraging the same principle of half-life extension.[5]
3. Maleimide-Based Binders: Maleimides represent a covalent approach to albumin binding. They react specifically with the free thiol group of the Cysteine-34 residue on human serum albumin through a Michael addition reaction, forming a stable thioether bond.[6][7] This irreversible conjugation offers a more permanent extension of the drug's half-life. However, the stability of the resulting thiosuccinimide linkage can be a concern, with potential for retro-Michael reactions leading to drug deconjugation.[8]
Quantitative Comparison of Albumin Binder Performance
The following tables summarize key performance metrics for representative examples of each class of albumin binder. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.
Table 1: Albumin Binding Affinity
| Albumin Binder Class | Representative Compound | Binding Affinity (Kd or IC50) | Species |
| IPBA-Based | 4-(p-iodophenyl)butyric acid | 3.2 µM (Kd) | Human[9] |
| CTT1403 (IPBA-containing PSMA inhibitor) | High (qualitative) | Human/Mouse[9] | |
| Evans Blue Derivative | NMEB-RGD | 2.34 ± 1.38 µM | Human[10] |
| Maleimide-Based | Al18F-PSMA-CM | 3.08 ± 0.45 nM (Kd) | Human[9] |
Table 2: In Vivo Half-Life Extension
| Albumin Binder Class | Conjugated Molecule | Half-Life (Elimination Phase) | Species | Reference |
| IPBA-Based | 177Lu-RPS-072 (PSMA ligand) | 39 h | Mouse | [7] |
| Evans Blue Derivative | Abextide (Exendin-4 conjugate) | Significantly extended vs. parent | Mouse | |
| Maleimide-Based | 64Cu-PSMA-CM | 3.93 h | Mouse | [11] |
| Al18F-PSMA-CM | 210.96 min | Mouse | [12] | |
| 64Cu-DOTA-F56-CM | 6.97 h | Mouse | [3] |
Experimental Protocols
Accurate and reproducible evaluation of albumin binders is crucial for their development and comparison. Below are detailed protocols for key experiments.
Albumin Binding Affinity Determination by Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (Kd) of a small molecule albumin binder to immobilized human serum albumin (HSA).
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Human Serum Albumin (HSA)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Albumin binder compound of interest
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Sensor Chip Preparation: Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Ligand Immobilization: Immobilize HSA onto the activated sensor chip surface via amine coupling to a target level of ~10,000 RU. Deactivate any remaining active esters with ethanolamine.
-
Analyte Preparation: Prepare a series of dilutions of the albumin binder compound in running buffer, typically ranging from 0.1 to 10 times the expected Kd.
-
Binding Analysis: Inject the analyte solutions over the immobilized HSA surface at a constant flow rate. Monitor the association and dissociation phases in real-time.
-
Regeneration: After each analyte injection, regenerate the sensor surface using the appropriate regeneration solution to remove all bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
In Vivo Pharmacokinetics and Half-Life Determination
Objective: To determine the pharmacokinetic profile and elimination half-life of a drug conjugated with an albumin binder in a relevant animal model.
Materials:
-
Test compound (drug conjugated with albumin binder)
-
Control compound (unconjugated drug)
-
Animal model (e.g., mice or rats)
-
Blood collection supplies
-
Analytical method for compound quantification (e.g., LC-MS/MS or radioactivity counter for radiolabeled compounds)
Procedure:
-
Animal Dosing: Administer a single intravenous (IV) dose of the test and control compounds to separate groups of animals.
-
Blood Sampling: Collect blood samples at multiple time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h, 72h).
-
Sample Processing: Process the blood samples to obtain plasma or serum.
-
Compound Quantification: Quantify the concentration of the compound in each plasma/serum sample using a validated analytical method.
-
Pharmacokinetic Analysis: Plot the plasma concentration-time data and perform non-compartmental or compartmental analysis to determine key pharmacokinetic parameters, including the elimination half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
Caption: Mechanisms of albumin binding for half-life extension.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Conclusion
The selection of an appropriate albumin binder is a critical decision in the design of long-acting therapeutics and diagnostics. While specific data for this compound remains elusive in publicly accessible literature, its structural classification as an IPBA-based binder places it in a category of non-covalent, reversible binders with proven efficacy in extending the plasma half-life of conjugated molecules. The choice between a non-covalent strategy, offered by IPBA and Evans Blue derivatives, and a covalent approach, such as maleimide conjugation, depends on the desired pharmacokinetic profile and the stability requirements of the drug conjugate. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to make informed decisions and to rigorously evaluate the performance of these and other emerging albumin-binding technologies.
References
- 1. evans blue albumin: Topics by Science.gov [science.gov]
- 2. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evans blue (dye) - Wikipedia [en.wikipedia.org]
- 5. Chemical Conjugation of Evans Blue Derivative: A Strategy to Develop Long-Acting Therapeutics through Albumin Binding [thno.org]
- 6. Optimised approach to albumin–drug conjugates using monobromomaleimide-C-2 linkers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00721K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. thno.org [thno.org]
- 10. Novel “Add-On” Molecule Based on Evans Blue Confers Superior Pharmacokinetics and Transforms Drugs to Theranostic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A platform for efficient, thiol-stable conjugation to albumin's native single accessible cysteine - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: Novel Albumin-Binding PSMA Ligands Challenge the Reign of PSMA-617
For Immediate Release
In the rapidly evolving landscape of targeted radionuclide therapy for prostate cancer, a new class of Prostate-Specific Membrane Antigen (PSMA)-targeting ligands, modified to enhance plasma protein binding, is demonstrating the potential to significantly improve therapeutic outcomes compared to the well-established agent, PSMA-617. Preclinical studies reveal that ligands incorporating an albumin-binding moiety, such as a 4-(p-iodophenyl)butyric acid group, exhibit prolonged blood circulation, leading to substantially higher tumor uptake and retention. While this modification also presents challenges, namely increased kidney uptake, ongoing research into linker optimization is paving the way for a new generation of PSMA-targeted radiotherapeutics with a potentially wider therapeutic window.
This guide provides a comprehensive comparison of the efficacy of these novel albumin-binding PSMA ligands versus PSMA-617, supported by preclinical experimental data.
At a Glance: Key Performance Metrics
The central advantage of modifying PSMA ligands with an albumin-binding component lies in the extended plasma half-life of the radiopharmaceutical. This prolonged circulation time allows for greater accumulation of the therapeutic agent in PSMA-expressing tumor tissues.
| Parameter | PSMA-617 | Albumin-Binding PSMA Ligands (Representative) | Key Advantage of Albumin-Binding Ligands |
| PSMA Binding Affinity (Ki, nM) | ~2-10 | ≤10 | Maintained high affinity for PSMA. |
| Tumor Uptake (%ID/g) | ~5-15 (at 1-4h p.i.) | Up to ~85 (at 24h p.i.) | Significantly higher and more sustained tumor accumulation. |
| Blood Residence Time | Rapid Clearance | Extended | Longer circulation allows for increased tumor targeting. |
| Kidney Uptake (%ID/g) | Moderate | High to Very High | A primary challenge requiring further optimization. |
| Therapeutic Efficacy | Clinically Validated | Potentially Superior (preclinical) | Higher tumor radiation dose may lead to improved tumor control. |
Note: The values for albumin-binding PSMA ligands are representative of several preclinical studies and can vary based on the specific ligand structure.
Deep Dive: Preclinical Evidence
In Vitro Performance
Competitive binding assays consistently demonstrate that the introduction of an albumin-binding moiety, such as 4-(p-iodophenyl)butyric acid, does not compromise the high binding affinity of the ligands for PSMA. In vitro studies using PSMA-positive prostate cancer cell lines, such as LNCaP and PC-3 PIP, show that novel albumin-binding ligands maintain Ki values in the low nanomolar range, comparable to PSMA-617.[1][2]
Internalization assays further confirm that these modified ligands are efficiently taken up by PSMA-expressing cells, a critical step for delivering a cytotoxic radiation dose to the cancer cells.
In Vivo Biodistribution and Tumor Targeting
The most striking difference between PSMA-617 and the novel albumin-binding ligands is observed in in vivo biodistribution studies in tumor-bearing mouse models. While [177Lu]Lu-PSMA-617 is characterized by rapid blood clearance and peak tumor uptake within a few hours post-injection, the albumin-binding counterparts exhibit significantly prolonged blood circulation.[1][3]
This extended residence time in the bloodstream translates to a remarkable increase in tumor uptake. For instance, studies have reported tumor uptake of [177Lu]Lu-PSMA-ALB-02 reaching as high as 84.6 ± 14.2 %ID/g at 24 hours post-injection in PC-3 PIP tumor-bearing mice.[1][3] This is a substantial improvement over the typical tumor uptake values reported for [177Lu]Lu-PSMA-617.
However, this enhanced tumor targeting is accompanied by a significant increase in kidney uptake, a critical dose-limiting organ for PSMA-targeted radiotherapies. Researchers are actively exploring different linker strategies to mitigate this issue and improve the tumor-to-kidney ratio.[1][4] For example, [177Lu]Lu-PSMA-ALB-02 demonstrated a more favorable tumor-to-kidney ratio compared to other albumin-binding variants in the same study.[1][3]
Therapeutic Efficacy
The enhanced tumor accumulation of albumin-binding PSMA ligands has shown promise for improved therapeutic efficacy in preclinical models. A radioligand therapy study comparing a novel Lys-urea-Aad-derived ligand with an albumin binder, [177Lu]Lu-HTK03170, to [177Lu]Lu-PSMA-617 in LNCaP tumor-bearing mice demonstrated a significant survival advantage. In this study, a quarter of the dose of [177Lu]Lu-HTK03170 resulted in a better median survival (90 days) compared to the full dose of [177Lu]Lu-PSMA-617 (63 days).[5][6] This suggests that the higher radiation dose delivered to the tumor by the albumin-binding ligand can lead to superior tumor control.
Experimental Protocols in Focus
The evaluation of these novel PSMA ligands follows a standardized preclinical workflow to ensure robust and comparable data.
Competitive Binding Assays
To determine the PSMA binding affinity (Ki), PSMA-expressing prostate cancer cells (e.g., LNCaP) are incubated with a known radioligand (e.g., [18F]DCFPyL) and increasing concentrations of the non-radioactive test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Ki value is calculated.[5][6]
Cell Uptake and Internalization Studies
PSMA-positive cells are incubated with the radiolabeled test compound for various time points. To differentiate between membrane-bound and internalized radioactivity, the cells are treated with an acidic buffer to strip the surface-bound ligands. The radioactivity in the acid wash and the cell pellet is then measured to quantify internalization.
Biodistribution Studies in Xenograft Models
Male immunodeficient mice (e.g., BALB/c nu/nu) are subcutaneously inoculated with human prostate cancer cells (e.g., LNCaP or PC-3 PIP) to establish tumor xenografts. The radiolabeled compound is administered intravenously, and at various time points, the animals are euthanized. Tissues of interest (blood, tumor, kidneys, liver, spleen, etc.) are collected, weighed, and the radioactivity is measured using a gamma counter. The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1][4]
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action and the preclinical evaluation workflow.
Conclusion and Future Directions
The development of albumin-binding PSMA ligands represents a significant step forward in the quest for more effective radioligand therapies for prostate cancer. The substantial increase in tumor uptake and retention observed in preclinical studies holds the promise of delivering a more potent radiation dose to malignant tissues, potentially overcoming resistance and improving patient outcomes.
While the challenge of increased kidney uptake remains, ongoing research focused on optimizing the linker chemistry and the albumin-binding affinity offers a clear path toward mitigating this off-target effect. The promising preclinical data strongly supports the clinical translation of these novel agents to validate their safety and superior efficacy in patients with metastatic castration-resistant prostate cancer. The continued evolution of PSMA-targeted radiopharmaceuticals is poised to further refine and personalize the treatment of this devastating disease.
References
- 1. Albumin-Binding PSMA Ligands: Optimization of the Tissue Distribution Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of a New Series of Albumin-Binding 177Lu-Labeled PSMA-Based Low-Molecular-Weight Radiotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Lys-urea-Aad, Lys-urea-Cmc and Lys-urea-Cms as potential pharmacophores for the design of PSMA-targeted radioligands to reduce off-target uptake in kidneys and salivary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lys-urea-Aad, Lys-urea-Cmc and Lys-urea-Cms as potential pharmacophores for the design of PSMA-targeted radioligands to reduce off-target uptake in kidneys and salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of PSMA-Targeted Radiopharmaceuticals: An In Vivo Comparative Guide to Pharmacokinetic Modifiers
For researchers, scientists, and drug development professionals, the optimization of Prostate-Specific Membrane Antigen (PSMA)-targeted radiopharmaceuticals is a critical frontier in the diagnosis and treatment of prostate cancer. The pharmacokinetic profile of these agents dictates their efficacy and safety, with modifications to linkers, chelators, and the inclusion of albumin-binding moieties playing a pivotal role. This guide provides an objective, data-driven comparison of various PSMA pharmacokinetic modifiers based on preclinical in vivo studies.
The therapeutic and diagnostic efficacy of PSMA-targeted radioligands is a delicate balance between achieving high tumor uptake and minimizing off-target radiation exposure, particularly to the kidneys and salivary glands.[1][2] To this end, researchers have explored numerous strategies to modulate the in vivo behavior of these compounds. Key modifications focus on three main components of the radiopharmaceutical: the PSMA-binding motif, the chelator for the radionuclide, and the linker connecting these two elements.[2] Furthermore, the addition of albumin-binding entities has emerged as a powerful strategy to enhance tumor accumulation.[3][4][5][6]
This guide will delve into the in vivo performance of various PSMA-targeted agents, with a focus on how different pharmacokinetic modifiers influence their biodistribution and tumor-targeting capabilities.
The Influence of Albumin Binders on Pharmacokinetics
The incorporation of albumin-binding moieties is a strategy aimed at extending the circulation time of PSMA radioligands, thereby increasing the probability of tumor uptake.[3][5][6] This approach has been shown to significantly enhance tumor accumulation compared to agents without albumin binders, such as the widely used [¹⁷⁷Lu]Lu-PSMA-617.[1][3]
However, this prolonged circulation can also lead to increased uptake in non-target organs, necessitating a careful balance between efficacy and potential toxicity.[3] Studies have shown that the choice of the albumin binder and its binding affinity are critical. For instance, weaker albumin binders, such as the p-tolyl entity or ibuprofen, have demonstrated promising preclinical results with enhanced tumor-to-kidney ratios compared to stronger binders.[1][3]
A comparative study of two ibuprofen-containing PSMA radioligands, [¹⁷⁷Lu]Lu-Ibu-PSMA-01 and [¹⁷⁷Lu]Lu-Ibu-PSMA-02, which differ subtly in their linker structure, revealed a significant impact on their pharmacokinetic profiles.[3][7] [¹⁷⁷Lu]Lu-Ibu-PSMA-02 exhibited remarkably high uptake in PSMA-positive tumors, leading to a higher absorbed tumor dose compared to [¹⁷⁷Lu]Lu-Ibu-PSMA-01.[3][7]
| Radioligand | Tumor Uptake (%ID/g at 24h) | Kidney Uptake (%ID/g at 24h) | Liver Uptake (%ID/g at 24h) | Blood Uptake (%ID/g at 24h) | Tumor-to-Kidney Ratio (at 24h) | Tumor-to-Blood Ratio (at 24h) | Animal Model | Reference |
| [¹⁷⁷Lu]Lu-Ibu-PSMA-01 | ~15 | ~10 | ~1 | ~2 | ~1.5 | ~7.5 | PC-3 PIP tumor-bearing mice | [3] |
| [¹⁷⁷Lu]Lu-Ibu-PSMA-02 | ~35 | ~12 | ~1.5 | ~3 | ~2.9 | ~11.7 | PC-3 PIP tumor-bearing mice | [3] |
| [¹⁷⁷Lu]Lu-PSMA-617 | ~5 | ~1 | ~0.2 | <0.1 | ~5 | >50 | PC-3 PIP tumor-bearing mice | [3] |
| [¹⁷⁷Lu]Lu-PSMA-ALB-56 | High | Moderate | Not Reported | Not Reported | 3x higher than [¹⁷⁷Lu]Lu-PSMA-ALB-53 | Not Reported | Not Reported | [1] |
| [¹⁷⁷Lu]Lu-PSMA-ALB-53 | Lower than ALB-56 | Higher than ALB-56 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
Table 1: In Vivo Comparison of Albumin-Binding PSMA Radioligands. Data is approximated from graphical representations in the cited literature.
Impact of Linker and Chelator Modifications
The linker region connecting the PSMA-binding pharmacophore to the chelator significantly influences the overall properties of the radiopharmaceutical.[8][9] Even minor structural changes in the linker can alter the agent's affinity, internalization, and clearance from non-target organs.[3][7][8] The choice of chelator is also a critical factor, affecting labeling efficiency, stability, and the biodistribution of the radiolabeled compound.[10][11][12]
A study comparing various ⁹⁹ᵐTc-labeled PSMA inhibitors with different chelators demonstrated significant changes in biodistribution patterns, particularly in non-specific tissues.[10][12] The hydrophilic radioligand, [⁹⁹ᵐTc]L8, showed high and specific tumor uptake with low retention in normal tissues, highlighting the importance of the chelator in pharmacokinetic modulation.[10]
Similarly, the development of PSMA ligands with hybrid chelators like DATA⁵ᵐ and AAZTA⁵ has shown promise.[11] These compounds displayed specific tumor accumulation with fast clearance and reduced off-target uptake compared to the reference compound [⁶⁸Ga]Ga-PSMA-11.[11]
| Radioligand | Tumor Uptake (%ID/g at 2h) | Kidney Uptake (%ID/g at 2h) | Tumor-to-Kidney Ratio (at 2h) | Animal Model | Reference |
| [⁹⁹ᵐTc]L8 (Tricarbonyl) | ~15 | ~5 | ~3 | PSMA+ PC3 PIP xenografts | [10] |
| [⁶⁸Ga]Ga-DATA⁵ᵐ.SA.KuE | High | Lower than PSMA-11 | Higher than PSMA-11 | LNCaP xenograft Balb/c nude mice | [11] |
| [⁶⁸Ga]Ga-PSMA-11 | High | High | Lower than DATA⁵ᵐ.SA.KuE | LNCaP xenograft Balb/c nude mice | [11] |
Table 2: In Vivo Comparison of PSMA Radioligands with Modified Chelators.
Head-to-Head Comparisons of Clinically Relevant Agents
Direct comparative studies of prominent PSMA radioligands provide valuable insights for clinical translation.
[¹⁷⁷Lu]Lu-PSMA-617 vs. [¹⁷⁷Lu]Lu-PSMA-I&T
Both [¹⁷⁷Lu]Lu-PSMA-617 and [¹⁷⁷Lu]Lu-PSMA-I&T are widely used in clinical settings. While they share a similar molecular structure and the same PSMA-binding motif, differences in their constructs lead to variations in properties like lipophilicity.[13] Dosimetry studies have revealed differences in absorbed doses to healthy organs, with [¹⁷⁷Lu]Lu-PSMA-617 showing a lower renal dose but a higher dose to the whole-body and lacrimal glands compared to [¹⁷⁷Lu]Lu-PSMA I&T.[14] However, the mean absorbed tumor doses were comparable for both agents.[14] Clinical comparisons in Taiwanese and German patient cohorts suggest that both agents have similar safety and efficacy profiles.[13][15]
| Parameter | [¹⁷⁷Lu]Lu-PSMA-I&T | [¹⁷⁷Lu]Lu-PSMA-617 | Reference |
| Whole-body half-life | 35 h | 42 h | [14] |
| Mean renal absorbed dose (Gy/GBq) | 0.92 | 0.77 | [14] |
| Mean whole-body absorbed dose (Gy/GBq) | 0.03 | 0.04 | [14] |
| Mean tumor absorbed dose | Comparable | Comparable | [14] |
Table 3: Dosimetry Comparison of [¹⁷⁷Lu]Lu-PSMA-I&T and [¹⁷⁷Lu]Lu-PSMA-617.
[¹⁷⁷Lu]Lu-PSMA-TO-1 vs. [¹⁷⁷Lu]Lu-PSMA-617
PSMA-TO-1 is a newer ligand designed for longer circulation time.[16] Preclinical studies in mice showed that while tumor uptake tended to be greater with [¹⁷⁷Lu]Lu-PSMA-TO-1, it was accompanied by significantly higher kidney uptake, resulting in a 26-fold higher kidney dose compared to [¹⁷⁷Lu]Lu-PSMA-617.[16] Despite this, treatment with ²²⁵Ac-PSMA-TO-1 led to a significant survival benefit over ²²⁵Ac-PSMA-617 in a disseminated prostate cancer model.[16] These findings underscore the need for further optimization to mitigate renal toxicity before broader clinical application.[16]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparative studies.
In Vivo Biodistribution Studies
-
Animal Model: Male athymic nude mice bearing subcutaneous xenografts of human prostate cancer cells (e.g., LNCaP or PC-3 PIP) are commonly used.
-
Radioligand Administration: A defined amount of the radiolabeled PSMA inhibitor is injected intravenously via the tail vein.
-
Time Points: Animals are euthanized at various time points post-injection (p.i.), for example, 1, 4, 24, 48, and 168 hours.
-
Organ Harvesting and Measurement: Tumors, blood, and major organs (kidneys, liver, spleen, etc.) are excised, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ to determine the biodistribution profile.
Preclinical Imaging (PET/CT or SPECT/CT)
-
Animal Model and Radiotracer Administration: Similar to biodistribution studies, tumor-bearing mice are used and injected with the radiotracer.
-
Imaging: At specific time points p.i., animals are anesthetized and imaged using a micro-PET/CT or SPECT/CT scanner.
-
Image Analysis: Regions of interest (ROIs) are drawn on the images of the tumor and various organs to quantify the tracer uptake, often expressed as a percentage of the injected dose per gram (%ID/g) or Standardized Uptake Value (SUV).
In Vitro Cell Uptake and Internalization Assays
-
Cell Culture: PSMA-positive (e.g., LNCaP) and sometimes PSMA-negative control cells are cultured.
-
Incubation: Cells are incubated with the radiolabeled compound at 37°C for various durations.
-
Quantification of Internalization: To differentiate between surface-bound and internalized radioactivity, the cells are washed with an acidic buffer (e.g., glycine (B1666218) buffer) to strip the surface-bound ligands.[8] The radioactivity in the acid wash and the remaining cell pellet is measured separately.
Visualizing Experimental and Biological Processes
To better understand the workflows and underlying mechanisms, the following diagrams illustrate the preclinical evaluation process and the general mechanism of PSMA-targeted radioligand action.
Caption: Preclinical evaluation workflow for novel PSMA radiopharmaceuticals.
Caption: General mechanism of PSMA-targeted radioligand therapy.
Conclusion
The modification of linkers, chelators, and the addition of albumin binders are powerful strategies to fine-tune the pharmacokinetic properties of PSMA-targeted radiopharmaceuticals. While albumin binders can significantly increase tumor uptake, careful optimization is required to manage potential off-target toxicity. The choice of linker and chelator also plays a crucial role in the overall in vivo performance. Head-to-head comparisons of different agents provide essential data for advancing the most promising candidates to clinical trials. The continued exploration of these modifications will undoubtedly lead to the development of next-generation PSMA-targeted agents with improved efficacy and safety profiles for the management of prostate cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Albumin-Binding PSMA Radioligands: Impact of Minimal Structural Changes on the Tissue Distribution Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Linker Entities on Pharmacokinetics of 111In-Labeled Prostate-Specific Membrane Antigen-Targeting Ligands with an Albumin Binder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Albumin-Binding PSMA Radioligands: Impact of Minimal Structural Changes on the Tissue Distribution Profile | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of Chelators on the Pharmacokinetics of 99mTc-Labeled Imaging Agents for the Prostate-Specific Membrane Antigen (PSMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hybrid Chelator-Based PSMA Radiopharmaceuticals: Translational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. urotoday.com [urotoday.com]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Comparison of PSMA-TO-1 and PSMA-617 labeled with gallium-68, lutetium-177 and actinium-225 - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Plasma Half-Life of PSMA Ligands: A Comparative Guide to Preclinical Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of modified Prostate-Specific Membrane Antigen (PSMA) ligands with enhanced plasma half-life, supported by experimental data. We delve into the methodologies for key validation experiments and present quantitative data in structured tables for clear comparison.
A primary strategy to improve the therapeutic efficacy of PSMA-targeted radioligands is to extend their circulation time in the blood.[1] This prolonged plasma half-life can lead to increased accumulation of the radioligand in tumor tissues, potentially enhancing therapeutic outcomes.[1][2] Modifications to PSMA ligands, primarily through the addition of albumin-binding moieties and the optimization of linker structures, have been shown to significantly increase their residence time in the bloodstream.[1][2][3]
The Logic of Modification: Enhancing Plasma Half-Life
The core principle behind modifying PSMA ligands to extend their plasma half-life is to enable them to "hitch a ride" on serum albumin, a long-circulating and abundant protein in the blood. This is typically achieved by incorporating an albumin-binding entity into the ligand's structure. This reversible binding to albumin effectively shields the ligand from rapid renal clearance, thereby prolonging its circulation time and increasing the probability of it reaching and binding to PSMA-expressing tumor cells. The linker connecting the PSMA-targeting motif, the chelator for the radionuclide, and the albumin binder also plays a crucial role in the overall pharmacokinetic profile.[3][4]
Caption: Logical flow of PSMA ligand modification for extended plasma half-life.
Comparative Performance of Modified PSMA Ligands
The following tables summarize the preclinical performance of various modified PSMA ligands compared to the well-established PSMA-617. The data highlights the impact of different albumin binders and linkers on tumor uptake, kidney retention, and the crucial tumor-to-kidney ratio.
| Ligand | Modification Strategy | Tumor Uptake (%ID/g at 24h p.i.) | Kidney Uptake (%ID/g at 24h p.i.) | Tumor-to-Kidney Ratio (at 24h p.i.) | Reference |
| [¹⁷⁷Lu]Lu-PSMA-617 | Standard | ~10-22 | ~1-5 | ~2-20 | [4][5] |
| [¹⁷⁷Lu]Lu-Ibu-PSMA-01 | Ibuprofen Binder | ~5.1 | ~1.0 | ~5.1 | [4] |
| [¹⁷⁷Lu]Lu-Ibu-PSMA-02 | Ibuprofen Binder | Higher than Ibu-PSMA-01 | Lower than Ibu-PSMA-01 | Significantly higher than Ibu-PSMA-01 | [4] |
| [¹⁷⁷Lu]Lu-PSMA-ALB-56 | Albumin Binder | Increased over time, peaking later than 24h | Increased compared to PSMA-617 | Lower than PSMA-617 | [2][6] |
| [¹⁷⁷Lu]Lu-P18 | Modified Linker | ~17.7 | Not specified | Not specified | [5] |
| [¹⁷⁷Lu]Lu-PSMA-Q | Modified Linker | Higher than PSMA-617 | Lower than PSMA-617 | Higher than PSMA-617 | [7][8] |
Note: The values presented are approximations derived from multiple preclinical studies and may vary depending on the specific experimental conditions and animal models used.
Experimental Protocols for Validation
The validation of modified PSMA ligands with enhanced plasma half-life involves a series of key preclinical experiments. The general workflow is outlined below.
Caption: Experimental workflow for validating modified PSMA ligands.
Detailed Methodologies
1. Radioligand Synthesis and Quality Control:
-
Synthesis: The PSMA ligand is synthesized with a chelator (e.g., DOTA) for radiolabeling.
-
Radiolabeling: The ligand is incubated with the radionuclide (e.g., ¹⁷⁷Lu) at an optimized temperature and pH.
-
Quality Control: Radiochemical purity is determined by radio-HPLC.[5][8]
2. In Vitro Characterization:
-
PSMA Binding Affinity: A competitive binding assay is performed using PSMA-positive cells (e.g., LNCaP or PC-3 PIP) and a known radiolabeled PSMA ligand to determine the half-maximal inhibitory concentration (IC50).[5]
-
Cellular Uptake and Internalization: PSMA-positive cells are incubated with the radiolabeled modified ligand. At various time points, the cells are harvested, and the cell-associated radioactivity (surface-bound and internalized) is measured using a gamma counter.[9]
-
Serum Albumin Binding: The radiolabeled ligand is incubated with human serum albumin solution. The percentage of albumin-bound ligand is determined, often by size-exclusion chromatography or a similar separation technique.[10]
3. In Vivo Preclinical Studies (in tumor-bearing mouse models, e.g., LNCaP or PC-3 PIP xenografts):
-
Pharmacokinetic (PK) Studies: Following intravenous injection of the radiolabeled ligand, blood samples are collected at multiple time points. The radioactivity in the blood is measured to determine the plasma half-life of the compound.[7]
-
Biodistribution Studies: At selected time points post-injection, mice are euthanized, and various organs and tissues (including the tumor, kidneys, liver, spleen, and muscle) are collected and weighed. The radioactivity in each tissue is measured to calculate the percentage of injected dose per gram of tissue (%ID/g).[4][5]
-
SPECT/PET Imaging: Mice are anesthetized and imaged at different time points using a SPECT or PET scanner to visualize the in vivo distribution of the radiolabeled ligand and confirm tumor targeting and clearance from non-target organs.[3][6]
-
Therapeutic Efficacy Studies: Tumor-bearing mice are treated with a therapeutic dose of the radiolabeled ligand. Tumor growth is monitored over time and compared to control groups to assess the anti-tumor efficacy. Survival rates are also a key endpoint.[8]
4. Data Analysis and Comparison:
-
Quantitative Analysis: Data from PK and biodistribution studies are used to calculate key parameters such as plasma half-life, tumor uptake, and uptake in organs of interest. The tumor-to-organ ratios (e.g., tumor-to-kidney, tumor-to-muscle) are calculated to assess the targeting specificity.
-
Statistical Analysis: Statistical tests are used to compare the performance of the modified ligands to the reference compound (e.g., PSMA-617).
By systematically applying these experimental protocols, researchers can rigorously validate the enhanced plasma half-life and improved pharmacokinetic profile of novel modified PSMA ligands, paving the way for the development of more effective radioligand therapies for prostate cancer.
References
- 1. Pharmacological Optimization of PSMA-Based Radioligand Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Effect of Linker Entities on Pharmacokinetics of 111In-Labeled Prostate-Specific Membrane Antigen-Targeting Ligands with an Albumin Binder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Albumin-Binding PSMA Radioligands: Impact of Minimal Structural Changes on the Tissue Distribution Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Optimized Therapeutic 177Lu-Labeled PSMA-Targeted Ligands with Improved Pharmacokinetic Characteristics for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Preclinical Evaluation of a Novel Prostate-Specific Membrane Antigen Radioligand Modified with a Transthyretin Binder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Double-Edged Sword: A Comparative Analysis of PSMA Ligands With and Without Albumin Binders in Prostate Cancer Theranostics
For researchers, scientists, and drug development professionals, the quest for more effective radioligand therapies against prostate cancer has led to a critical examination of Prostate-Specific Membrane Antigen (PSMA)-targeting ligands. A key innovation in this field is the incorporation of albumin binders to enhance therapeutic efficacy. This guide provides an objective comparison of PSMA ligands with and without these albumin-binding moieties, supported by experimental data, to illuminate the performance trade-offs and guide future drug development.
The central premise for adding an albumin binder to a PSMA-targeting radioligand is to prolong its circulation time in the bloodstream.[1][2][3] This extended half-life is intended to increase the probability of the ligand binding to PSMA-expressing tumor cells, thereby enhancing tumor uptake and the therapeutic radiation dose delivered.[1][4] However, this strategy is not without its challenges, as increased blood residence can also lead to higher radiation exposure to healthy organs, most notably the kidneys and bone marrow, which are critical organs at risk in radioligand therapy.[1][5]
Comparative Pharmacokinetics and Tumor Uptake
The addition of an albumin-binding moiety significantly alters the pharmacokinetic profile of PSMA ligands. Ligands without an albumin binder, such as the widely studied PSMA-617, exhibit rapid clearance from the blood and renal excretion.[2][4] In contrast, ligands conjugated with an albumin binder demonstrate delayed blood clearance, leading to substantially higher and more sustained tumor uptake.[6][7]
Recent preclinical studies have highlighted these differences. For instance, novel albumin-binding ligands like ¹⁷⁷Lu-HTK03121 and ¹⁷⁷Lu-HTK03123 have shown exceptionally high peak tumor uptake, reaching over 100 and 70 %ID/g (percentage of injected dose per gram of tissue), respectively, in mouse models.[1][8] This is a significant increase compared to ligands without albumin binders. The choice of the albumin binder itself is also crucial, with different moieties like the 4-(p-iodophenyl) moiety and the p-(tolyl)-moiety resulting in varying degrees of albumin affinity and, consequently, different pharmacokinetic profiles.[9][10] Studies have shown that a weaker albumin binder can sometimes offer a more favorable balance between tumor uptake and clearance from healthy tissues.[9][10][11]
Key Performance Metrics: A Tabular Comparison
The following tables summarize key quantitative data from preclinical studies, comparing PSMA ligands with and without albumin binders.
Table 1: Peak Tumor Uptake in Preclinical Models
| Ligand | Albumin Binder | Peak Tumor Uptake (%ID/g) | Animal Model | Reference |
| ¹⁷⁷Lu-PSMA-617 | No | ~15-25 | LNCaP/PC-3 PIP xenografts | [1][9] |
| ¹⁷⁷Lu-PSMA-ALB-56 | Yes (p-tolyl) | ~60-80 | PC-3 PIP xenografts | [9][10] |
| ¹⁷⁷Lu-RPS-072 | Yes (IPBA derivative) | ~35 | LNCaP xenografts | [6][7] |
| ¹⁷⁷Lu-HTK03121 | Yes (chlorophenyl) | ~104 | LNCaP xenografts | [1][8] |
| ¹⁷⁷Lu-HTK03123 | Yes (methoxyphenyl) | ~71 | LNCaP xenografts | [1][8] |
Table 2: Tumor-to-Kidney Absorbed Dose Ratios
| Ligand | Albumin Binder | Tumor-to-Kidney Ratio | Key Finding | Reference |
| ¹⁷⁷Lu-PSMA-617 | No | Baseline | Standard for comparison | [1][9] |
| ¹⁷⁷Lu-PSMA-ALB-53 | Yes (strong binder) | Lower | Increased kidney retention | [9][10] |
| ¹⁷⁷Lu-PSMA-ALB-56 | Yes (weaker binder) | 3-fold higher than ALB-53 | Favorable tissue distribution | [9][10] |
| ¹⁷⁷Lu-HTK03121 | Yes (optimized) | Improved vs. PSMA-617 | Enhanced tumor dose, better ratio | [1][8] |
| ¹⁷⁷Lu-HTK03123 | Yes (optimized) | Improved vs. PSMA-617 | Enhanced tumor dose, better ratio | [1][8] |
Therapeutic Efficacy and the Therapeutic Window
The enhanced tumor uptake of albumin-binding PSMA ligands often translates to superior therapeutic efficacy in preclinical models.[4] Studies have demonstrated that ligands like ¹⁷⁷Lu-PSMA-ALB-56 can lead to complete tumor remission in a significant portion of treated mice, outperforming ¹⁷⁷Lu-PSMA-617 at similar administered activities.[9][10] The concept is to widen the therapeutic window by delivering a higher radiation dose to the tumor for a given level of toxicity to healthy tissues.[6]
However, the increased radiation dose to organs like the kidneys and salivary glands, as well as potential hematologic toxicity due to prolonged blood circulation, remains a primary concern.[5] The optimization of albumin-binding affinity is therefore a critical area of research. The goal is to strike a balance that maximizes tumor targeting while minimizing off-target toxicity.[6][12] This has led to the exploration of different albumin-binding motifs and linkers to fine-tune the pharmacokinetic properties of these radioligands.[1][6]
Experimental Methodologies
The evaluation of these PSMA ligands involves a standardized set of preclinical experiments to characterize their performance.
In Vitro Assays
-
PSMA Affinity: Competitive binding assays are performed using PSMA-expressing cells (e.g., LNCaP or PC-3 PIP) to determine the half-maximal inhibitory concentration (IC50) of the new ligands against a known radiolabeled PSMA inhibitor.[6][7]
-
Albumin Binding: The affinity for serum albumin is assessed using various methods, including size-exclusion chromatography or by measuring retention times on an immobilized human serum albumin (HSA) column.[6]
-
Cell Uptake and Internalization: PSMA-positive cells are incubated with the radiolabeled ligands to quantify cellular uptake and the rate of internalization over time.[9][13]
In Vivo Studies in Animal Models
-
Biodistribution Studies: Tumor-bearing mice (typically with LNCaP or PC-3 PIP xenografts) are injected with the radioligand. At various time points, tissues and organs are harvested to measure the radioactivity concentration, expressed as the percentage of injected dose per gram of tissue (%ID/g).[1][9][13]
-
PET/CT and SPECT/CT Imaging: Small animal imaging is used to visualize the in vivo distribution of the radioligand over time, providing a non-invasive assessment of tumor targeting and clearance from non-target organs.[1][8]
-
Radioligand Therapy Studies: Tumor-bearing mice are treated with therapeutic doses of the radiolabeled ligands. Tumor growth is monitored over time, and survival rates are compared between different treatment groups to assess therapeutic efficacy.[4][9]
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the logical relationships and experimental workflows.
Caption: Logical flow of PSMA ligand properties.
Caption: Preclinical workflow for PSMA ligands.
Conclusion
The incorporation of albumin binders represents a significant advancement in the design of PSMA-targeting radioligands, offering the potential for substantially increased tumor uptake and improved therapeutic efficacy. However, this approach necessitates careful optimization to manage the associated risk of increased toxicity to healthy organs. The choice of the albumin-binding moiety and the overall molecular design of the ligand are critical factors in achieving a favorable balance between efficacy and safety. Ongoing research focused on fine-tuning these properties will be instrumental in realizing the full clinical potential of this promising therapeutic strategy for prostate cancer.
References
- 1. 177Lu-Labeled Albumin-Binder–Conjugated PSMA-Targeting Agents with Extremely High Tumor Uptake and Enhanced Tumor-to-Kidney Absorbed Dose Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Should Low Molecular Weight PSMA Targeted Ligands Get Bigger and Use Albumin Ligands for PSMA Targeting? [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. 177Lu-Labeled Phosphoramidate-Based PSMA Inhibitors: The Effect of an Albumin Binder on Biodistribution and Therapeutic Efficacy in Prostate Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of a New Series of Albumin-Binding 177Lu-Labeled PSMA-Based Low-Molecular-Weight Radiotherapeutics [mdpi.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Albumin-Binding PSMA Ligands: Implications for Expanding the Therapeutic Window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 177 Lu-Labeled Albumin-Binder–Conjugated PSMA-Targeting Agents with Extremely High Tumor Uptake and Enhanced Tumor-to-Kidney Absorbed Dose Ratio: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Preclinical Development of Novel PSMA-Targeting Radioligands: Modulation of Albumin-Binding Properties To Improve Prostate Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. avkz.ch [avkz.ch]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Novel Albumin-Binding Linkers in Preclinical Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic utilization of albumin's long circulatory half-life and tumor-targeting properties has become a cornerstone of modern drug delivery. Albumin-binding linkers, which non-covalently associate therapeutic payloads with endogenous albumin, offer a powerful approach to enhance the pharmacokinetic and pharmacodynamic profiles of various therapeutics, from small molecules to biologics. This guide provides a comparative preclinical evaluation of prominent albumin-binding linker technologies, supported by experimental data and detailed methodologies, to aid researchers in the selection and design of next-generation drug candidates.
Comparative Analysis of Albumin-Binding Linker Performance
The selection of an appropriate albumin-binding moiety is critical and can significantly impact the in vivo behavior of a drug conjugate. This section compares the preclinical performance of three major classes of albumin-binding linkers: fatty acids, albumin-binding peptides, and maleimide (B117702) derivatives.
Quantitative Performance Data
The following table summarizes key preclinical data for different albumin-binding linker-drug conjugates, offering a comparative view of their impact on plasma half-life, tumor accumulation, and biodistribution.
| Linker Type | Drug/Payload | Animal Model | Plasma Half-life (t½) | Tumor Accumulation (%ID/g at peak) | Tumor-to-Kidney Ratio (at 24h) | Reference |
| Fatty Acid | PSMA-targeting radioligand | LNCaP xenograft mice | 14.6 h | ~35% at 24h | ~3.17 | [1] |
| Fatty Acid | NIRF Dye (Cy5.5) | Tumor-bearing mice | Not explicitly stated, but showed prolonged circulation | Higher than peptide and maleimide linkers | Not Applicable | [2] |
| Albumin-Binding Peptide | Fab fragment | Rabbits | 32.4 h | Not Applicable | Not Applicable | [3] |
| Albumin-Binding Peptide | NIRF Dye (Cy5.5) | Tumor-bearing mice | Not explicitly stated, but lower than fatty acid | Lower than fatty acid linker | Not Applicable | [2] |
| Maleimide | Doxorubicin (Aldoxorubicin) | Not specified in provided abstracts | Extended half-life | Enhanced tumor accumulation | Not specified in provided abstracts | [4] |
| Maleimide | NIRF Dye (Cy5.5) | Tumor-bearing mice | Not explicitly stated, but lower than fatty acid | Lower than fatty acid linker | Not Applicable | [2] |
| p-Iodophenylbutyric acid (IPBA) | PSMA-targeting radioligand | LNCaP xenograft mice | Delayed blood clearance | ~34.9% at 24h | 4.7 (AUC ratio) | [1][5] |
Key Experimental Protocols
Detailed and reproducible methodologies are crucial for the preclinical evaluation of novel albumin-binding linkers. Below are protocols for key in vitro and in vivo experiments.
In Vitro Albumin Binding Affinity Assay
Objective: To determine the binding affinity of the linker-drug conjugate to serum albumin.
Method: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize human, rat, or mouse serum albumin onto a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the albumin-binding peptide or linker-drug conjugate in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Binding Measurement: Inject the analyte solutions over the immobilized albumin surface at a flow rate of 30 µL/min for a defined association time, followed by a dissociation phase with buffer flow.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[3]
In Vitro Cell Uptake and Internalization Studies
Objective: To assess the cellular uptake and internalization of the albumin-bound drug conjugate in target cancer cells.
Method: Fluorescence Microscopy or Flow Cytometry
-
Cell Culture: Plate folate receptor-positive KB tumor cells or PSMA-positive PC-3 PIP cells in appropriate culture medium and allow them to adhere overnight.
-
Treatment: Incubate the cells with the fluorescently labeled albumin-binding drug conjugate (e.g., Cy5.5-labeled) at a concentration of 1-5 µM for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
Washing: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound conjugate.
-
Analysis:
-
Fluorescence Microscopy: Fix the cells with 4% paraformaldehyde, stain the nuclei with DAPI, and visualize the cellular localization of the conjugate using a fluorescence microscope.
-
Flow Cytometry: Detach the cells using trypsin, resuspend in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer to quantify uptake.
-
In Vivo Biodistribution Studies
Objective: To determine the tissue distribution, tumor targeting, and clearance of the radiolabeled albumin-binding drug conjugate in an animal model.
Method: SPECT/CT or PET/CT Imaging and Tissue Scintillation Counting
-
Animal Model: Utilize male BALB/c nude mice bearing subcutaneous LNCaP (PSMA-positive) or KB (folate receptor-positive) xenograft tumors.
-
Radiolabeling: Radiolabel the albumin-binding drug conjugate with a suitable radionuclide (e.g., 177Lu, 111In, or 89Zr) following established protocols.
-
Administration: Administer a single intravenous injection of the radiolabeled conjugate (typically 1-5 MBq) into the tail vein of the tumor-bearing mice.
-
Imaging: At various time points post-injection (e.g., 4, 24, 48, 96 hours), anesthetize the mice and perform whole-body SPECT/CT or PET/CT imaging to visualize the biodistribution of the radiotracer.
-
Ex Vivo Analysis: Following the final imaging session, euthanize the mice and collect major organs and tumors. Weigh the tissues and measure the radioactivity using a gamma counter.
-
Data Calculation: Express the radioactivity in each tissue as a percentage of the injected dose per gram of tissue (%ID/g). Calculate tumor-to-organ ratios to assess targeting efficiency.[1][5]
Visualizing Experimental Workflows and Pathways
Understanding the underlying mechanisms and experimental processes is facilitated by clear visual representations. The following diagrams, generated using the DOT language, illustrate key concepts in the preclinical evaluation of albumin-binding linkers.
Caption: Preclinical evaluation workflow for novel albumin-binding linkers.
Caption: Mechanism of albumin-mediated drug delivery to tumors.
Conclusion
The preclinical data robustly supports the utility of albumin-binding linkers in enhancing the therapeutic index of various drug candidates. Fatty acid-based linkers often demonstrate superior in vivo performance in terms of tumor accumulation and retention, which may be attributed to their reversible and multivalent binding to albumin.[2] Albumin-binding peptides also significantly extend plasma half-life.[3] Maleimide-based linkers provide a covalent attachment strategy that has been clinically validated.[4] The choice of linker should be tailored to the specific therapeutic application, considering the desired pharmacokinetic profile and the characteristics of the drug payload. The experimental protocols and workflows presented in this guide provide a framework for the systematic evaluation of novel albumin-binding technologies, facilitating the development of more effective and safer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Linker Entities on Pharmacokinetics of 111In-Labeled Prostate-Specific Membrane Antigen-Targeting Ligands with an Albumin Binder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Albumin binding as a general strategy for improving the pharmacokinetics of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-Selectively Functionalized Albumin with DFO*Maleimide for 89Zr-Radiolabeling Yields a Metabolically Stable PET Probe that Enables Late Time-Point Tumor Imaging in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
A Researcher's Guide to Cross-Species Comparison of Albumin Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Understanding the binding affinity of drug candidates to serum albumin across different species is a cornerstone of preclinical drug development. These interactions significantly influence a drug's pharmacokinetic and pharmacodynamic profile, ultimately impacting its efficacy and safety. This guide provides an objective comparison of albumin binding affinity for select drugs across various species, supported by experimental data and detailed methodologies.
Cross-Species Albumin Binding Affinity: A Comparative Overview
The extent to which a drug binds to albumin can vary significantly between species. These differences are primarily attributed to variations in the amino acid sequences and, consequently, the three-dimensional structure of the albumin protein itself. Such variations can alter the binding pockets, leading to different affinities for the same drug molecule.
Generally, a positive correlation in binding affinities is observed for many clinical drugs among humans, dogs, rats, and mice, with a tendency for slightly stronger binding to human serum albumin.[1][2][3] However, notable exceptions exist, underscoring the importance of empirical cross-species evaluation. For instance, binding affinities of drugs targeting Sudlow's site I on albumin are reasonably similar between human, bovine, rabbit, and rat albumins, but can be considerably lower for dog albumin.[4] Conversely, the binding parameters for drugs targeting site II can differ more markedly between humans and other species like bovine, rabbit, and rat.[4]
Below is a summary of plasma protein binding percentages for several common drugs across different species, illustrating these variabilities.
Quantitative Comparison of Plasma Protein Binding
| Drug | Human | Rat | Mouse | Dog | Monkey |
| Ibuprofen | ~99%[5][6][7] | ~96%[5] | - | ~99%[5] | ~95% (Baboon)[5] |
| Diazepam | ~98%[1] | ~84.8%[1] | - | Similar to human[8] | - |
| Warfarin | ~97%[9] | Similar to human[4] | - | Considerably smaller than human[4] | - |
| Propranolol | High | High | - | High | High[10] |
Note: The data presented is compiled from various sources and methodologies. Direct comparison should be made with caution. The term "High" indicates significant protein binding, though specific percentages were not uniformly available across all cited literature.
Experimental Protocols for Determining Albumin Binding Affinity
Accurate determination of albumin binding affinity is crucial. The following are detailed protocols for three commonly employed methods.
Equilibrium Dialysis (ED)
Equilibrium Dialysis is often considered the "gold standard" for studying drug-protein interactions.[11] It involves the separation of free drug from protein-bound drug across a semi-permeable membrane.
Principle: A semi-permeable membrane with a specific molecular weight cutoff separates a compartment containing the drug and albumin in plasma from a drug-free buffer compartment.[12][13] The unbound drug molecules are small enough to diffuse across the membrane into the buffer, while the larger albumin and albumin-bound drug molecules are retained. At equilibrium, the concentration of the free drug is the same in both compartments.
Detailed Protocol:
-
Membrane Preparation: Hydrate the dialysis membrane strips (typically with a molecular weight cutoff of 6-8 kDa) according to the manufacturer's instructions.[12] Ensure membranes are never allowed to dry out after hydration.[14]
-
Apparatus Assembly: Assemble the dialysis unit (e.g., a 96-well plate-based system) with the hydrated membranes separating the donor and receiver chambers.[12][15]
-
Sample Preparation: Spike the plasma (or a solution of purified albumin) with the test compound at the desired concentration.[14][15]
-
Dialysis Setup: Add the drug-spiked plasma to the donor chamber and the corresponding buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the receiver chamber.[12][13][15]
-
Incubation: Seal the unit and incubate at a physiological temperature (37°C) with gentle agitation for a sufficient time to reach equilibrium (typically 4-6 hours, but should be determined experimentally).[12][14][15]
-
Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.[12][15]
-
Analysis: Determine the concentration of the drug in both samples using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]
-
Calculation: The percentage of bound drug can be calculated using the concentrations measured in the plasma (total drug) and buffer (free drug) chambers.
Ultrafiltration (UF)
Ultrafiltration is a faster alternative to equilibrium dialysis for separating free from bound drug.
Principle: This method uses centrifugal force to push the aqueous component of the plasma, containing the free drug, through a semipermeable membrane.[16] The larger protein molecules and the protein-bound drug are retained above the membrane.
Detailed Protocol:
-
Sample Preparation: Incubate the plasma or albumin solution with the test drug for a predetermined time (e.g., 30 minutes) at 37°C to allow for binding.[11]
-
Device Setup: Add the incubated sample to the upper chamber of an ultrafiltration device, which contains a semipermeable membrane with a specific molecular weight cutoff.
-
Centrifugation: Centrifuge the device at a specified speed and time (e.g., 15-30 minutes).[11] This forces the protein-free ultrafiltrate into the lower collection chamber.
-
Sample Collection: Carefully collect the ultrafiltrate from the lower chamber, which contains the free drug.
-
Analysis: Determine the concentration of the drug in the ultrafiltrate using a suitable analytical method like LC-MS/MS. The total drug concentration is measured from an un-centrifuged sample.
-
Calculation: The percentage of unbound drug is calculated as the ratio of the drug concentration in the ultrafiltrate to the total drug concentration in the initial sample.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data on binding and dissociation.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip.[17][18] One of the interacting molecules (the ligand, e.g., albumin) is immobilized on the chip surface. When the other molecule (the analyte, e.g., the drug) flows over the surface and binds to the ligand, the mass at the surface increases, causing a proportional change in the refractive index, which is detected as a response signal.
Detailed Protocol:
-
Ligand Immobilization:
-
Analyte Binding:
-
Prepare a series of dilutions of the test drug in a suitable running buffer.
-
Inject the drug solutions sequentially over the immobilized albumin surface at a constant flow rate.
-
The association of the drug with the albumin is monitored in real-time.
-
-
Dissociation:
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the drug from the albumin in real-time.
-
-
Regeneration:
-
If necessary, inject a regeneration solution to remove the bound drug from the albumin, preparing the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgram (a plot of response units versus time) is analyzed using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Visualizing Experimental Workflows and Their Implications
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a generalized experimental workflow for determining albumin binding and the impact of inter-species differences on pharmacokinetics.
Caption: Generalized workflow for determining drug-albumin binding affinity.
Caption: Impact of inter-species albumin binding differences on pharmacokinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding Constants of Clinical Drugs and Other Organic Ligands with Human and Mammalian Serum Albumins | MDPI [mdpi.com]
- 3. Species differences in drug plasma protein binding - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Species differences of serum albumins: I. Drug binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 10. The disposition of propranolol. 3. Decreased half-life and volume of distribution as a result of plasma binding in man, monkey, dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 13. enamine.net [enamine.net]
- 14. FAQ — HTDialysis.com - Leader in Equilibrium Dialysis [htdialysis.com]
- 15. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
A Comparative Guide to New and Established PSMA Radioligands for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of prostate-specific membrane antigen (PSMA)-targeted radioligands is rapidly evolving, offering new hope for the diagnosis and treatment of prostate cancer. This guide provides an objective comparison of emerging PSMA radioligands against established agents, supported by experimental data to inform research and development.
Introduction to PSMA-Targeted Radioligands
Prostate-specific membrane antigen (PSMA) is a transmembrane glycoprotein (B1211001) that is significantly overexpressed in prostate cancer cells, making it an ideal target for diagnostic imaging and radioligand therapy (RLT).[1][2] PSMA-targeted radioligands consist of a PSMA-binding molecule, a chelator, and a radionuclide. The choice of radionuclide determines the application: positron emitters like Gallium-68 (⁶⁸Ga) and Fluorine-18 (¹⁸F) are used for Positron Emission Tomography (PET) imaging, while beta emitters like Lutetium-177 (¹⁷⁷Lu) or alpha emitters are used for therapeutic purposes.[3]
The theranostic approach, which combines diagnostic imaging and therapy using the same molecular target, has revolutionized the management of metastatic castration-resistant prostate cancer (mCRPC).[3]
Established PSMA Radioligands: The Benchmarks
Several PSMA radioligands have become established in clinical practice and serve as benchmarks for new agents.
-
⁶⁸Ga-PSMA-11: This was one of the first PSMA-targeted PET radiotracers to be widely adopted and has demonstrated high efficacy in detecting prostate cancer lesions, even at low PSA levels.[4][5] It is considered a gold standard for assessing disease stage and progression.[6]
-
¹⁷⁷Lu-PSMA-617: As a therapeutic agent, ¹⁷⁷Lu-PSMA-617 has shown significant benefits in improving survival and quality of life for patients with mCRPC who have progressed after other treatments.[7][8] Its approval by the FDA, under the brand name Pluvicto™, marked a significant milestone in PSMA-targeted therapy.[9]
-
¹⁸F-DCFPyL (Piflufolastat F 18): This ¹⁸F-labeled PET tracer offers logistical advantages over ⁶⁸Ga-labeled agents due to the longer half-life of ¹⁸F, allowing for centralized production and wider distribution.[10] Clinical trials have shown its efficacy to be comparable to ⁶⁸Ga-PSMA-11.[7][11]
Emerging PSMA Radioligands: The Challengers
Researchers are continuously developing new PSMA radioligands with the aim of improving tumor targeting, reducing off-target toxicity, and overcoming resistance.
-
¹⁷⁷Lu-PSMA-I&T: This therapeutic agent is another lutetium-labeled small molecule that has been studied as an alternative to ¹⁷⁷Lu-PSMA-617. While preclinical studies in mice suggested higher kidney uptake with ¹⁷⁷Lu-PSMA-I&T, clinical data have shown that biodistribution and absorbed doses in tumors and kidneys are comparable to ¹⁷⁷Lu-PSMA-617.[2] It has also been noted to have lower uptake in the salivary glands, potentially reducing related side effects.[5]
-
Novel Albumin-Binding Ligands (e.g., ¹⁷⁷Lu-PSMA-ALB-56): To enhance tumor accumulation and retention, new ligands are being developed with albumin-binding properties. These agents exhibit enhanced blood circulation, leading to significantly increased tumor accumulation compared to non-albumin-binding counterparts like ¹⁷⁷Lu-PSMA-617.[6]
-
Alpha Emitters (e.g., ²²⁵Ac-PSMA-617): Radioligands incorporating alpha-emitting radionuclides, such as Actinium-225 (²²⁵Ac), are being investigated. Alpha particles deliver high-energy radiation over a very short distance, which may offer a more potent therapeutic effect, especially in cases of resistance to beta-emitters.
-
Next-Generation Imaging Agents (e.g., ⁶⁸Ga-NGUL, ¹⁸F-PSMA-1007): New PET tracers are being developed to further improve imaging quality. For instance, a head-to-head comparison showed that ⁶⁸Ga-NGUL had identical lesion detection capabilities as ⁶⁸Ga-PSMA-11.[1] Another agent, ¹⁸F-PSMA-1007, has shown higher tumor uptake and lower urinary bladder accumulation compared to ⁶⁸Ga-PSMA-11, which could reduce urinary-related artifacts in pelvic imaging.[12] However, it may also lead to more equivocal findings due to increased uptake in benign lesions.[12]
Quantitative Data Comparison
The following tables summarize key performance data for established and emerging PSMA radioligands based on available preclinical and clinical studies.
Table 1: Comparison of Diagnostic PSMA Radioligands
| Radioligand | Radionuclide | Key Features | Detection Rate in Recurrent PCa |
| ⁶⁸Ga-PSMA-11 | ⁶⁸Ga | Established benchmark, high accuracy | High, even at low PSA levels[4][5] |
| ¹⁸F-DCFPyL | ¹⁸F | Longer half-life, logistical advantages | Comparable to ⁶⁸Ga-PSMA-11[7] |
| ⁶⁸Ga-NGUL | ⁶⁸Ga | Investigational | Identical to ⁶⁸Ga-PSMA-11 in a head-to-head study[1] |
| ¹⁸F-PSMA-1007 | ¹⁸F | Higher tumor uptake, lower bladder uptake | Higher than ⁶⁸Ga-PSMA-11, but more equivocal findings[12] |
Table 2: Comparison of Therapeutic PSMA Radioligands
| Radioligand | Radionuclide | Key Features | PSA Decline ≥50% |
| ¹⁷⁷Lu-PSMA-617 | ¹⁷⁷Lu | FDA-approved, established efficacy | 64% in a phase II trial[7] |
| ¹⁷⁷Lu-PSMA-I&T | ¹⁷⁷Lu | Investigational, potentially lower salivary gland uptake | Data from ongoing trials (e.g., SPLASH)[2] |
| ¹⁷⁷Lu-J591 | ¹⁷⁷Lu | Monoclonal antibody-based | 36.2% had a ≥30% PSA decline in a phase II trial[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are generalized protocols for key experiments in the evaluation of PSMA radioligands.
In Vitro Binding and Internalization Assays
-
Cell Culture: PSMA-positive prostate cancer cell lines (e.g., LNCaP, PC-3 PIP) and a PSMA-negative control cell line (e.g., PC-3 flu) are cultured under standard conditions.
-
Radioligand Incubation: Cells are incubated with the radiolabeled PSMA ligand at various concentrations and for different time points (e.g., 2 and 4 hours).
-
Binding Assay: To determine total binding, cells are washed to remove unbound radioligand, and the cell-associated radioactivity is measured.
-
Internalization Assay: To measure the internalized fraction, surface-bound radioligand is removed by an acid wash (e.g., glycine (B1666218) buffer, pH 2.8) before measuring the intracellular radioactivity.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of non-radiolabeled ligand). Internalization is expressed as a percentage of total specific binding.
Preclinical Biodistribution Studies in Animal Models
-
Animal Model: Immunocompromised mice are subcutaneously or orthotopically inoculated with PSMA-positive human prostate cancer cells to establish tumor xenografts.
-
Radioligand Administration: The radioligand is administered to the tumor-bearing mice, typically via tail vein injection.
-
Tissue Harvesting and Measurement: At various time points post-injection (e.g., 1, 4, 24, 48 hours), mice are euthanized, and organs of interest (tumor, blood, kidneys, liver, spleen, salivary glands, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is expressed as a percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are calculated to assess the targeting efficiency.
Clinical Imaging and Dosimetry Studies
-
Patient Selection: Patients with a diagnosis of prostate cancer, typically with biochemical recurrence or metastatic disease, are recruited.
-
Radioligand Administration: A standardized dose of the radiopharmaceutical is administered intravenously.
-
Imaging: For diagnostic agents, PET/CT or PET/MRI scans are performed at specified time points post-injection. For therapeutic agents, serial whole-body planar scintigraphy or SPECT/CT images are acquired to determine the biodistribution and clearance kinetics.
-
Dosimetry Analysis: The acquired imaging data is used to calculate the absorbed radiation dose to tumors and normal organs using specialized software (e.g., OLINDA/EXM).
Visualizing Key Pathways and Workflows
Understanding the underlying biological pathways and experimental processes is facilitated by clear visualizations.
PSMA Signaling Pathway
PSMA is not merely a passive cell-surface marker; it actively participates in signaling pathways that promote prostate cancer progression. It has been shown to modulate the PI3K-AKT-mTOR and MAPK-ERK signaling pathways.[13][14][15] The activation of the PI3K-AKT pathway by PSMA is thought to confer a survival advantage to cancer cells.[13][14]
Caption: PSMA's role in activating the PI3K-AKT survival pathway.
Experimental Workflow for Radioligand Evaluation
The development and evaluation of a new PSMA radioligand follows a structured workflow, from initial design to clinical trials.
Caption: From ligand design to clinical approval.
Theranostic Concept for PSMA
The "theranostic" paradigm leverages the same molecular target for both diagnosis and therapy, allowing for personalized treatment strategies.
Caption: Integrating diagnosis and therapy with PSMA.
References
- 1. auntminnie.com [auntminnie.com]
- 2. Preclinical and Clinical Status of PSMA-Targeted Alpha Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PSMA-Targeting Radioligand Therapy in Prostate Cancer | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 4. iris.unito.it [iris.unito.it]
- 5. Frontiers | Advancements in PSMA ligand radiolabeling for diagnosis and treatment of prostate cancer: a systematic review [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. onclive.com [onclive.com]
- 8. urotoday.com [urotoday.com]
- 9. novartis.com [novartis.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. onco-hema.healthbooktimes.org [onco-hema.healthbooktimes.org]
- 13. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. urotoday.com [urotoday.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Lys(CO-C3-p-I-Ph)-O-tBu
Essential Safety and Handling Guide for Lys(CO-C3-p-I-Ph)-O-tBu
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the general hazards associated with its chemical structure, specifically as a halogenated organic compound.
This compound is identified as a pharmacokinetic modifier, utilized to enhance the properties of PSMA ligand molecules in research settings.[1][2][3] Its structure contains an iodinated phenyl group, suggesting that precautions for handling halogenated organic compounds should be strictly followed.[4][5][6][7]
Hazard Identification and General Precautions
Core Safety Mandates:
-
Always handle this compound within a certified chemical fume hood to prevent inhalation of any dust or vapors.[8][9]
-
Avoid all direct contact with the skin and eyes.[8]
-
Thoroughly wash hands before and after handling the substance.[10]
-
Eating, drinking, or smoking in the laboratory area is strictly prohibited.[8][10]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical. The following equipment is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. A face shield should be worn over safety glasses if there is a risk of splashing.[8][11][12] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and changed immediately upon contamination.[8][11] |
| Body Protection | Laboratory Coat | A standard, fully-buttoned laboratory coat is required.[8][9] |
| Respiratory Protection | Fume Hood | All handling of the solid compound and its solutions must occur within a properly functioning chemical fume hood.[9] If work outside a hood is unavoidable, a NIOSH-approved respirator for organic vapors should be used after supervisor approval.[8][11] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for safely managing this compound throughout the experimental workflow.
1. Preparation and Area Inspection:
-
Ensure the chemical fume hood is certified and operational.
-
Verify the immediate accessibility of an emergency eyewash station and safety shower.[9]
-
Clear the workspace of all non-essential items to prevent contamination.[9]
-
Assemble all necessary laboratory equipment.
2. Donning PPE:
-
Put on the laboratory coat, ensuring it is fully fastened.
-
Wear chemical splash goggles.
-
Don the appropriate chemical-resistant gloves.[9]
3. Handling and Weighing:
-
Conduct all manipulations, including weighing and solution preparation, inside the fume hood.[9]
-
Use a dedicated spatula for transferring the solid material.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.[9]
4. During the Experiment:
-
Keep all containers holding this compound clearly and accurately labeled.
-
Maintain meticulous laboratory hygiene to prevent cross-contamination.
5. Post-Experiment:
-
Decontaminate all equipment and surfaces that have been in contact with the chemical.
-
Properly dispose of all waste materials according to the disposal plan.[9]
-
Remove PPE in the correct sequence to avoid contaminating your skin or clothing. Gloves should be removed first, followed by goggles, and then the lab coat.[9]
-
Wash hands thoroughly with soap and water after all work is complete.[9]
Emergency and Disposal Protocols
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Containment : If the spill is small and you are trained to handle it, contain the spill using absorbent pads.
-
Cleanup : Place the absorbent material in a sealed, labeled plastic bag or other appropriate container.[5]
-
Decontamination : Clean the spill area thoroughly.
-
Large Spills : For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office immediately.[5]
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures. Improper disposal can lead to environmental contamination and regulatory non-compliance.
-
Waste Segregation : Do not mix halogenated waste with non-halogenated waste streams.[4][7][13] The disposal costs for halogenated waste are significantly higher.[6][7]
-
Solid Waste : Collect all solid waste, including contaminated gloves, wipes, and weighing papers, in a clearly labeled, sealed container designated for halogenated organic waste.
-
Liquid Waste : Collect all liquid waste containing this compound in a sealed, labeled, and chemically resistant container.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents.[5][13]
-
Storage : Store waste containers in a designated and secure satellite accumulation area.[6]
-
Disposal Request : Contact your institution's EHS office to arrange for the pickup and proper disposal of the hazardous waste.[9]
Workflow Visualization
The following diagrams illustrate the essential workflows for handling and disposing of this compound.
Caption: Step-by-step procedure for the safe handling of this compound.
Caption: Proper disposal workflow for waste containing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. ehs.ucsf.edu [ehs.ucsf.edu]
- 12. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
